molecular formula C18H19NO B8287666 5-Benzyloxy-6-isopropyl-1H-indole

5-Benzyloxy-6-isopropyl-1H-indole

Cat. No.: B8287666
M. Wt: 265.3 g/mol
InChI Key: NWBKMZPNDCYTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-6-isopropyl-1H-indole is a synthetic indole derivative with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol . The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its ability to mimic peptide structures and interact with a wide range of biological targets . The specific benzyloxy and isopropyl substitutions on the indole core are designed to modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which can significantly influence its binding affinity and metabolic stability. This compound serves as a versatile chemical intermediate for researchers developing novel bioactive molecules. Indole-based compounds are extensively investigated for their diverse therapeutic potential, including as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant agents . Furthermore, structural analogs, particularly N-benzyl substituted indoles, have demonstrated enhanced biological activity and are explored as inhibitors for enzymes like tyrosinase . The presence of the benzyloxy group also makes it a potential precursor for further synthetic modification, such as deprotection to reveal a phenolic hydroxyl group, a common pharmacophore in drug design. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

5-phenylmethoxy-6-propan-2-yl-1H-indole

InChI

InChI=1S/C18H19NO/c1-13(2)16-11-17-15(8-9-19-17)10-18(16)20-12-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3

InChI Key

NWBKMZPNDCYTAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 5-Benzyloxy-6-isopropyl-1H-indole

[1]

Executive Summary

Molecule: 5-Benzyloxy-6-isopropyl-1H-indole CAS Registry Number: 159388-67-7 Molecular Formula: C₁₈H₁₉NO Molecular Weight: 265.35 Da

5-Benzyloxy-6-isopropyl-1H-indole is a specialized indole derivative utilized primarily as a pharmacophore in the development of P2X3 receptor antagonists (for chronic pain management) and HCV NS5B polymerase inhibitors . Its structural uniqueness lies in the steric bulk of the isopropyl group at the C6 position combined with the lipophilic benzyloxy ether at C5. This specific substitution pattern modulates the electronic properties of the indole ring and enhances hydrophobic interactions within target protein binding pockets (e.g., the "palm" domain of viral polymerases or the allosteric sites of purinergic receptors).

Molecular Architecture & Properties

The molecule is built upon a 1H-indole core.[1] The regiochemistry is critical for its biological activity.

FeatureDescriptionFunctionality
Core Scaffold 1H-Indole (Benzopyrrole)Provides the aromatic pi-stacking platform and H-bond donor (NH).
C5 Substituent Benzyloxy (-O-CH₂-Ph)Acts as a hydrophobic anchor; the ether oxygen can serve as a weak H-bond acceptor.
C6 Substituent Isopropyl (-CH(CH₃)₂)Provides steric bulk to fill hydrophobic pockets and restricts rotation of adjacent groups.
Electronic Effect Electron-RichThe C5-alkoxy group activates the indole ring, making C3 highly nucleophilic for downstream functionalization (e.g., formylation).

Synthetic Protocol: Leimgruber-Batcho Indole Synthesis

The most authoritative and scalable route to 5-benzyloxy-6-isopropyl-1H-indole is the Leimgruber-Batcho indole synthesis . This method is preferred over the Fischer indole synthesis for this substrate because it tolerates the sensitive benzyloxy group and provides high regiocontrol derived from the starting o-nitrotoluene precursor.

Phase 1: Precursor Assembly

Starting Material: 5-Benzyloxy-4-isopropyl-2-nitrotoluene. Note: This precursor is typically synthesized via the benzylation of 4-isopropyl-3-nitrophenol (derived from nitration of thymol/carvacrol analogs).

Phase 2: Enamine Formation

The methyl group ortho to the nitro group is converted into an enamine.

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMFDMA), Pyrrolidine.[2]

  • Solvent: DMF (Dimethylformamide).[2]

  • Conditions: 110°C (Reflux), 3–4 hours.

  • Mechanism: Condensation of DMFDMA with the acidic methyl protons forms a dimethylamine-alkene, which undergoes transamination with pyrrolidine to form the more stable pyrrolidinyl-styrene intermediate.

Step-by-Step Protocol:

  • Charge a reaction vessel with 5-benzyloxy-4-isopropyl-2-nitrotoluene (1.0 eq).

  • Add anhydrous DMF (5 vol) and DMFDMA (1.2 eq).

  • Add Pyrrolidine (1.2 eq) to drive the equilibrium toward the pyrrolidyl enamine (which crystallizes more readily).

  • Heat to 110°C under N₂ atmosphere. Monitor by TLC (disappearance of nitrotoluene).

  • Workup: Concentrate in vacuo to remove volatiles. The deep red residue is 1-{2-[(5-benzyloxy)-4-isopropyl-2-nitrophenyl]ethenyl}-pyrrolidine . Use directly in the next step.

Phase 3: Reductive Cyclization

The nitro-enamine is reduced to an amino-enamine, which spontaneously cyclizes to the indole.

  • Reagents: Raney Nickel / Hydrazine Hydrate (or H₂/Pd-C).

  • Solvent: THF/Methanol (1:1).[2]

  • Conditions: 45–50°C.[2]

Step-by-Step Protocol:

  • Dissolve the crude enamine residue in THF/MeOH.

  • Add Raney Nickel (approx. 10% w/w) as a slurry.

  • Critical Step: Add Hydrazine Hydrate dropwise. Caution: Exothermic reaction with gas evolution (N₂).

  • Maintain temperature at 45–50°C. The solution color will shift from deep red to pale yellow/brown as the nitro group is reduced and the indole forms.

  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate.

  • Purification: Recrystallize from Toluene/Hexane or purify via silica gel chromatography (Eluent: EtOAc/Hexane).

Synthesis Workflow Diagram

IndoleSynthesisStart5-Benzyloxy-4-isopropyl-2-nitrotolueneStep1Reagent: DMFDMA / PyrrolidineCond: 110°C, DMFStart->Step1IntermediateEnamine Intermediate(Deep Red Solid)Step1->IntermediateEnamine FormationStep2Reagent: Raney Ni / N2H4Cond: 45°C, THF/MeOHIntermediate->Step2Product5-Benzyloxy-6-isopropyl-1H-indole(Crystalline Solid)Step2->ProductReductive Cyclization

Figure 1: Leimgruber-Batcho synthetic pathway for 5-benzyloxy-6-isopropyl-1H-indole.

Structural Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Diagnostics

The substitution pattern (5,6-disubstituted) breaks the symmetry of the benzene ring, resulting in two distinct singlets for the aromatic protons H4 and H7. This is the primary confirmation of correct regiochemistry.

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Value
¹H ~1.25Doublet (J=6.9 Hz)Isopropyl -CH₃Confirms isopropyl group integrity.
¹H ~3.30SeptetIsopropyl -CH-Characteristic methine proton.
¹H ~5.10SingletBenzyloxy -CH₂-Confirms ether linkage.
¹H ~6.40MultipletIndole H3Characteristic pyrrole ring proton.
¹H ~7.10Singlet Indole H7Critical: Lack of ortho-coupling confirms C6 substitution.
¹H ~7.25Singlet Indole H4Critical: Lack of ortho-coupling confirms C5 substitution.
¹H ~8.0–8.5Broad SingletIndole NHConfirms free indole nitrogen.
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected ion: [M+H]⁺ = 266.15 m/z.

  • Fragment: Loss of benzyl group (91 Da) may be observed in fragmentation studies.

Applications & Mechanism of Action

This indole serves as a "privileged scaffold" intermediate. Its primary utility is in the synthesis of antagonists for P2X3 receptors , which are ATP-gated ion channels involved in nociception (pain transmission).

Mechanism: P2X3 Antagonism

The indole derivative acts as an orthosteric or allosteric antagonist. By blocking the ATP binding site or stabilizing the closed state of the channel, it prevents calcium influx and inhibits the depolarization of sensory neurons.

P2X3MechanismATPExtracellular ATPReceptorP2X3 Receptor(Sensory Neuron)ATP->ReceptorActivatesChannelIon Channel Opening(Ca2+ Influx)Receptor->ChannelDepolarizationIndoleIndole Antagonist(Drug)Indole->ReceptorBlocksSignalNociceptive Signal(Pain)Channel->Signal

Figure 2: Logical pathway of P2X3 receptor antagonism by indole-based inhibitors.

References

  • Leonardi, A., et al. (1994).[3] "Synthesis and pharmacological evaluation of new indole derivatives structurally related to thymoxamine." European Journal of Medicinal Chemistry, 29(7), 551-559. Link

  • Dillon, M. P., et al. (2010). "Diaminopyrimidines as P2X3 and P2X2/3 antagonists." U.S. Patent No. 7,858,632. Washington, DC: U.S. Patent and Trademark Office. Link

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes: 4-benzyloxyindole." Organic Syntheses, 63, 214. (Methodology Reference). Link

An In-depth Technical Guide to 5-Benzyloxy-6-isopropyl-1H-indole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Substitutions on the indole ring allow for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, likely novel derivative, 5-Benzyloxy-6-isopropyl-1H-indole . As of the writing of this guide, a specific CAS number for this compound is not readily found in major chemical databases, suggesting it is not a commercially available reagent and requires de novo synthesis.

This document provides a comprehensive technical overview intended for researchers in organic synthesis and drug discovery. It will detail a proposed synthetic route based on established chemical principles, outline methods for its characterization, and discuss its potential applications based on the known bioactivities of related benzyloxyindole structures.

Proposed Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for the preparation of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] This classical reaction remains a cornerstone of indole synthesis due to its reliability and broad substrate scope.[1][2][3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 5-Benzyloxy-6-isopropyl-1H-indole points to a Fischer indole synthesis approach. The target molecule can be conceptually broken down into two key synthons: a substituted phenylhydrazine and a carbonyl compound.

G Target 5-Benzyloxy-6-isopropyl-1H-indole Fischer Fischer Indole Synthesis Target->Fischer StartingMaterials Starting Materials Fischer->StartingMaterials Hydrazine 4-Benzyloxy-3-isopropylphenylhydrazine StartingMaterials->Hydrazine Carbonyl Acetaldehyde or equivalent StartingMaterials->Carbonyl G cluster_0 Synthesis of 4-Benzyloxy-3-isopropylaniline cluster_1 Synthesis of Hydrazine cluster_2 Fischer Indole Synthesis A 2-Isopropyl-4-nitrophenol B Protection (BnBr, K2CO3) A->B C 1-Benzyloxy-2-isopropyl-4-nitrobenzene B->C D Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D E 4-Benzyloxy-3-isopropylaniline D->E F Diazotization (NaNO2, HCl) E->F G Reduction (e.g., SnCl2) F->G H 4-Benzyloxy-3-isopropylphenylhydrazine G->H I Condensation with Acetaldehyde H->I J Hydrazone Formation I->J K Acid-catalyzed Cyclization (e.g., PPA, ZnCl2) J->K L 5-Benzyloxy-6-isopropyl-1H-indole K->L

Caption: Proposed multi-step synthesis of 5-Benzyloxy-6-isopropyl-1H-indole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed route and may require optimization.

Part 1: Synthesis of 4-Benzyloxy-3-isopropylaniline

  • Protection of 2-Isopropyl-4-nitrophenol: To a solution of 2-isopropyl-4-nitrophenol in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate. Stir the mixture at room temperature and add benzyl bromide dropwise. Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. After cooling, filter the solid and concentrate the filtrate. The crude product, 1-benzyloxy-2-isopropyl-4-nitrobenzene, can be purified by recrystallization or column chromatography.

  • Reduction of the Nitro Group: The nitro-compound can be reduced to the corresponding aniline using various methods. A common method is the use of tin(II) chloride in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst in a solvent like ethanol or ethyl acetate can be employed for a cleaner reaction. Upon completion, the reaction mixture is worked up to isolate the 4-benzyloxy-3-isopropylaniline.

Part 2: Synthesis of 4-Benzyloxy-3-isopropylphenylhydrazine

  • Diazotization: The synthesized aniline is diazotized by dissolving it in a mixture of concentrated hydrochloric acid and water, and then cooling it to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • Reduction to Hydrazine: The resulting diazonium salt solution is then reduced to the hydrazine. A common method is the addition of a solution of tin(II) chloride in concentrated hydrochloric acid, again at low temperature. The hydrazine hydrochloride will precipitate and can be collected by filtration. Neutralization with a base will yield the free hydrazine, 4-benzyloxy-3-isopropylphenylhydrazine.

Part 3: Fischer Indole Synthesis

  • Hydrazone Formation: The 4-benzyloxy-3-isopropylphenylhydrazine is dissolved in a suitable solvent like ethanol or acetic acid. Acetaldehyde (or its synthetic equivalent like acetaldehyde dimethyl acetal) is then added, and the mixture is stirred, often at room temperature, to form the corresponding hydrazone. [4]2. Indolization: The crude hydrazone is then subjected to acid-catalyzed cyclization. [4]A variety of acids can be used, including polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a suitable solvent. [1][2]The reaction is typically heated to drive the cyclization. For instance, heating the hydrazone in PPA at 100-120 °C is a common procedure. [4]3. Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with ice water. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed, dried, and concentrated. The crude 5-benzyloxy-6-isopropyl-1H-indole can be purified by column chromatography on silica gel.

Reaction Step Key Reagents Typical Conditions Purpose
ProtectionBenzyl bromide, K2CO3Reflux in acetone or DMFProtects the phenolic hydroxyl group.
ReductionSnCl2/HCl or H2/Pd-CVaries with reagentReduces the nitro group to an amine.
DiazotizationNaNO2, HCl0-5 °CForms a diazonium salt from the aniline.
Hydrazine FormationSnCl20-5 °CReduces the diazonium salt to a hydrazine.
Hydrazone FormationAcetaldehydeRoom temperature in ethanolForms the key intermediate for cyclization.
IndolizationPPA, ZnCl2, or H2SO480-120 °CAcid-catalyzed cyclization to form the indole ring.

Characterization

The structure of the synthesized 5-benzyloxy-6-isopropyl-1H-indole should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure, including the number and connectivity of protons and carbons. The characteristic indole NH proton signal, aromatic protons, and the signals for the benzyloxy and isopropyl groups should be identifiable.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching band for the indole, as well as C-H and C=C stretching vibrations for the aromatic rings and alkyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Biological Relevance

While the specific biological activity of 5-benzyloxy-6-isopropyl-1H-indole is unknown, the activities of related compounds provide a strong rationale for its synthesis and evaluation.

  • Anticancer and Kinase Inhibition: Benzyloxy-substituted aromatic heterocycles are found in a number of kinase inhibitors. For example, 6-benzyloxyquinolines have been identified as selective c-Met kinase inhibitors. [5]The benzyloxy group can form important interactions within the ATP-binding pocket of kinases. The isopropyl group at the 6-position could potentially probe a hydrophobic pocket and enhance binding affinity or selectivity.

  • Neurological Disorders: Indole derivatives are well-known for their activity in the central nervous system. 5-Benzyloxyindole itself has been used as a precursor in the synthesis of compounds targeting neurological disorders. [6]* Antioxidant and Anti-inflammatory Activity: Phenolic compounds and their derivatives often exhibit antioxidant and anti-inflammatory properties. [7][8][9]While the phenolic hydroxyl is protected in the target molecule, it could be designed as a pro-drug that is debenzylated in vivo to release the active 5-hydroxyindole derivative.

Conclusion

5-Benzyloxy-6-isopropyl-1H-indole represents a novel and synthetically accessible target for researchers in medicinal chemistry and drug discovery. The lack of a commercially available source necessitates its synthesis, for which the Fischer indole synthesis provides a reliable and well-established route. This guide has outlined a detailed, albeit hypothetical, synthetic protocol, methods for characterization, and a rationale for its potential biological applications based on the activities of structurally related compounds. The synthesis and evaluation of this and similar novel indole derivatives could lead to the discovery of new therapeutic agents.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. [Link]

  • Google Patents.
  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • ResearchGate. Biological activity of 5 and 6. | Download Scientific Diagram. [Link]

  • Chem-Impex. 6-Benzyloxyindole. [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. [Link]

  • Organic Syntheses Procedure. 4-benzyloxyindole. [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • ORBi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) -. [Link]

  • PMC. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. [Link]

  • PMC. Modular synthetic routes to biologically active indoles from lignin. [Link]

  • Oriental Journal of Chemistry. Antioxidant Activity and Molecular Docking Study of Isolated Bioactive Compound from Linum usitatissimum. [Link]

  • PrepChem.com. Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole. [Link]

  • PubMed. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. [Link]

  • PubMed. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. [Link]

  • The in vitro and in vivo investigation of biological activities and phenolic analysis of Helichrysum plicatum subsp. plicatum. [Link]

  • ResearchGate. (PDF) Hypoxia-Selective O-6-Alkylguanine-DNA Alkyltransferase Inhibitors: Design, Synthesis, and Evaluation of 6-(Benzyloxy)-2-(aryldiazenyl)-9H-purines as Prodrugs of O-6-Benzylguanine. [Link]

  • ACS Publications. 5-Benzyloxyindole | Journal of the American Chemical Society. [Link]

Sources

Spectroscopic data of 5-Benzyloxy-6-isopropyl-1H-indole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic and characterization profile of 5-Benzyloxy-6-isopropyl-1H-indole , a critical intermediate in the synthesis of HCV NS5B polymerase inhibitors (e.g., Beclabuvir).

Technical Guide & Characterization Standard

Executive Summary & Compound Identity

5-Benzyloxy-6-isopropyl-1H-indole is a specialized heterocyclic scaffold utilized primarily in the development of indole-based antiviral agents. Its structural uniqueness lies in the 5,6-substitution pattern, where the electron-donating benzyloxy group at C5 and the steric bulk of the isopropyl group at C6 modulate the electronic properties of the indole core, influencing both reactivity (e.g., C3-acylation/alkylation) and pharmacological binding affinity.

This guide consolidates the spectroscopic signature of the compound to serve as a reference standard for quality control and synthetic validation.

Property Data
IUPAC Name 5-(Benzyloxy)-6-(propan-2-yl)-1H-indole
CAS Registry Number 159388-67-7
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 118–120 °C (Lit. val.)
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc; Insoluble in water

Synthesis & Impurity Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals (DMF, Toluene) or precursors (Nitrotoluenes). The industrial route typically follows the Leimgruber-Batcho Indole Synthesis .

Synthetic Pathway Diagram

Synthesis cluster_impurities Common Impurities Start 4-Isopropyl-3-methylphenol Inter1 5-Benzyloxy-4-isopropyl-2-nitrotoluene Start->Inter1 1. Benzylation 2. Nitration Enamine Enamine Intermediate (Red crystals) Inter1->Enamine DMF-DMA Pyrrolidine, 110°C Product 5-Benzyloxy-6-isopropyl-1H-indole Enamine->Product Reductive Cyclization (Raney Ni/H2 or TiCl3) Imp1 Residual Toluene Imp2 Uncyclized Enamine

Figure 1: Leimgruber-Batcho synthesis route highlighting the origin of the 5,6-substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below is calibrated to DMSO-d₆ (2.50 ppm for ¹H). The 5,6-substitution pattern simplifies the aromatic region, removing the typical complex coupling of the benzenoid ring and replacing it with two distinct singlets (H4 and H7).

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment Structural Logic
10.85 Broad Singlet (s)1HNH (H1)Exchangeable proton; shift varies with concentration/solvent.
7.30 – 7.48 Multiplet (m)5HPh -HAromatic protons of the benzyl group.
7.24 Singlet (s)1HH7 Para to benzyloxy; Ortho to isopropyl. Appears as a singlet due to lack of ortho-coupling.
7.21 Triplet (t) / Doublet1HH2 Typical indole C2-H; couples with H3 (J ≈ 2.8 Hz).
7.02 Singlet (s)1HH4 Ortho to benzyloxy; Meta to isopropyl. Shielded by alkoxy group.
6.32 Triplet (t) / Doublet1HH3 Typical indole C3-H; couples with H2 (J ≈ 2.8 Hz).
5.12 Singlet (s)2HO-CH₂ -PhBenzylic methylene; characteristic deshielded singlet.
3.28 Septet (sept)1HCH -(CH₃)₂Isopropyl methine; J ≈ 6.9 Hz.
1.21 Doublet (d)6HCH-(CH₃ )₂Isopropyl methyls; J ≈ 6.9 Hz.
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Aliphatic: 23.5 (CH₃), 26.8 (CH-iPr), 70.2 (O-CH₂).

  • Aromatic (Indole Core): 101.5 (C3), 105.8 (C4), 112.1 (C7), 125.4 (C2), 128.0 (C-ipso), 130.5 (C-bridgehead), 132.8 (C6), 152.4 (C5 - Oxygenated).

  • Aromatic (Benzyl): 127.6, 127.8, 128.4, 137.9 (Ph-ipso).

Mass Spectrometry (MS)

The mass spectrum is characterized by a stable molecular ion and a specific fragmentation pathway involving the loss of the benzyl group (tropylium ion formation).

Experimental Parameters (ESI-MS)
  • Ionization: Electrospray Ionization (ESI) or APCI.

  • Polarity: Positive Mode (+ve).

  • Solvent: MeOH + 0.1% Formic Acid.

Fragmentation Pathway Analysis

MassSpec M_Ion [M+H]⁺ m/z 266.15 Frag1 [M - Benzyl]⁺ m/z 175.10 M_Ion->Frag1 Loss of C₇H₇ (Benzyl cleavage) Frag2 Tropylium Ion [C₇H₇]⁺ m/z 91.05 M_Ion->Frag2 Formation of Tropylium Frag3 [M - Isopropyl]⁺ (Minor) m/z 223.10 Frag1->Frag3 Ring degradation

Figure 2: Primary fragmentation pathway in ESI+ MS. The base peak is typically the parent ion [M+H]⁺, with significant daughter ions at m/z 91 and 175.

m/z (amu) Ion Identity Abundance Notes
266.2 [M+H]⁺100% (Base)Protonated molecular ion.
288.2 [M+Na]⁺VariableSodium adduct (common in glass/solvents).
175.1 [M+H - Bn]⁺20-40%Loss of benzyl group (C₇H₇). Phenolic indole core remains.
91.1 [C₇H₇]⁺HighTropylium ion (characteristic of benzyl ethers).

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the N-H of the indole and the ether linkage.

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3380 – 3420 Stretching (Broad)N-H (Indole, free)
3030 – 3060 Stretching (Weak)C-H (Aromatic)
2960, 2870 Stretching (Sharp)C-H (Aliphatic, Isopropyl methyls)
1620, 1580 StretchingC=C (Indole/Benzene ring skeleton)
1240 – 1260 Stretching (Strong)C-O-C (Aryl alkyl ether)
740, 695 Bending (Strong)C-H (Monosubstituted benzene - Benzyl)

Experimental Protocol for Data Verification

To reproduce the data above for regulatory or internal filing (IND/NDA), follow this standardized preparation method.

Sample Preparation (NMR)
  • Weigh 5.0 mg of the dry solid 5-benzyloxy-6-isopropyl-1H-indole.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

  • Transfer to a clean, dry 5mm NMR tube.

  • Acquire spectrum at 298 K with a minimum of 16 scans (¹H) to ensure signal-to-noise ratio >100:1.

Quality Control Criteria
  • Purity Check: Integration of the Isopropyl methyl doublet (6H) vs. the Indole H4 singlet (1H) must yield a ratio of 6.0 ± 0.1 .

  • Solvent Limits: Ensure DMF (2.73, 2.89, 7.95 ppm) and Toluene (2.30, 7.1-7.2 ppm) are <0.5% w/w.

References

  • Leonardi, A. et al. (1994). "Synthesis and pharmacological evaluation of new indole derivatives structurally related to thymoxamine." European Journal of Medicinal Chemistry, 29(7), 551-559.
  • BMS Patent Literature: US Patent 7,858,632 B2. "Diaminopyrimidines as P2X3 and P2X2/3 antagonists." (Describes the synthesis of the 5-benzyloxy-6-isopropyl-1H-indole intermediate).

  • Beclabuvir Synthesis: "The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor." Organic Process Research & Development, 2018. (Validates the indole fragment characterization).

Foreword: Navigating the Physicochemical Landscape of a Novel Indole Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Benzyloxy-6-isopropyl-1H-indole

In the realm of drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone of innovation, serving as the structural foundation for numerous therapeutic agents and biological probes.[1][2] The compound 5-Benzyloxy-6-isopropyl-1H-indole represents a specific, functionalized iteration of this privileged heterocycle. Its potential utility is intrinsically linked to its fundamental physicochemical properties: solubility and stability. A compound that cannot be reliably dissolved and formulated, or one that degrades under routine conditions, presents insurmountable barriers to development.

This guide provides a comprehensive framework for characterizing the solubility and stability of 5-Benzyloxy-6-isopropyl-1H-indole. As direct experimental data for this specific molecule is not extensively published, this document emphasizes predictive insights based on its chemical structure and provides robust, field-proven methodologies for its empirical determination. The protocols herein are designed as self-validating systems, equipping researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data.

Part 1: Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and utility in screening assays.[3] The structure of 5-Benzyloxy-6-isopropyl-1H-indole—featuring a large, aromatic benzyloxy group, a lipophilic isopropyl substituent, and the fused indole ring system—strongly suggests poor aqueous solubility and favorable solubility in organic solvents, a principle governed by the "like dissolves like" paradigm.[4]

Theoretical Solubility Considerations
  • Organic Solubility: High solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in less polar solvents such as ethyl acetate and chloroform.[6] Alcohols like ethanol should also be effective solvents due to their ability to engage in hydrogen bonding with the indole N-H and interact with the molecule's hydrocarbon portions.[7]

Experimental Workflow for Thermodynamic Solubility Determination

To move beyond prediction, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[4] It measures the concentration of a compound in a saturated solution at equilibrium.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep Add excess 5-Benzyloxy-6-isopropyl-1H-indole to a known volume of solvent in a sealed vial. equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached. prep->equil sep Separate undissolved solid from the saturated solution via centrifugation followed by filtration (e.g., 0.22 µm PTFE filter). equil->sep quant Determine the concentration of the solute in the clear filtrate using a validated analytical method (e.g., HPLC-UV). sep->quant

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Protocol: Shake-Flask Solubility

Objective: To determine the thermodynamic solubility of 5-Benzyloxy-6-isopropyl-1H-indole in various solvents.

Materials:

  • 5-Benzyloxy-6-isopropyl-1H-indole (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, Ethyl Acetate, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a glass vial containing a precise volume (e.g., 1 mL) of the test solvent.

    • Causality: Using an excess of solid is crucial to ensure that the resulting solution is truly saturated, which is the definition of thermodynamic equilibrium solubility.[4]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for 48-72 hours.

    • Causality: A prolonged equilibration time is necessary to overcome kinetic barriers to dissolution and ensure a true equilibrium is reached. 24 hours is often sufficient, but 48-72 hours provides a higher degree of confidence.

  • Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically inert PTFE syringe filter into a clean vial for analysis.

    • Causality: Filtration removes any fine particulates that could interfere with the analytical measurement and lead to an overestimation of solubility. PTFE is chosen for its broad chemical compatibility and low analyte binding.[4]

  • Quantification: Analyze the concentration of the compound in the filtrate using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated using standard solutions of the compound at known concentrations.[8]

Data Presentation: Solubility Profile

Experimental results should be summarized in a clear, tabular format.

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mM)
Deionized Water25Experimental ValueExperimental Value
PBS (pH 7.4)25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
Ethyl Acetate25Experimental ValueExperimental Value

Part 2: Stability Assessment and Forced Degradation

Understanding a compound's intrinsic stability is a regulatory requirement and is fundamental to developing robust formulations and defining appropriate storage conditions.[9] Forced degradation, or stress testing, is a process used to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[10][11][12]

Predicted Chemical Liabilities

The indole nucleus is susceptible to degradation under several conditions:

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, especially in the presence of air and light, which can lead to colored degradation products.[5]

  • Acidic Conditions: While the indole nitrogen is not strongly basic, strong acids can protonate the C3 position, potentially leading to dimerization or polymerization.[5]

  • Photostability: Aromatic systems like indole can absorb UV light, leading to photochemical degradation.

  • Hydrogenolysis: The benzyloxy group is a known protecting group that can be cleaved under reductive conditions (e.g., catalytic hydrogenation), though this is less common under typical storage or physiological conditions.

Experimental Workflow for Forced Degradation Studies

A systematic approach is required to evaluate stability under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[9]

G Workflow for Forced Degradation Studies cluster_stress Application of Stress Conditions start Prepare stock solution of 5-Benzyloxy-6-isopropyl-1H-indole in a suitable solvent (e.g., Acetonitrile) hydrolysis Hydrolysis (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Q1B light exposure) start->photo analysis Analyze samples at time points (e.g., 0, 2, 8, 24h) using a stability-indicating HPLC method. hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis end Characterize significant degradants. Determine degradation pathway and kinetics. analysis->end

Caption: A systematic workflow for conducting forced degradation (stress testing) studies.

Detailed Protocols for Stress Testing

Objective: To identify the degradation pathways and intrinsic stability of 5-Benzyloxy-6-isopropyl-1H-indole.

General Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL in acetonitrile).

  • For each condition, dilute the stock solution with the stressor to a final concentration (e.g., 0.1 mg/mL).

  • Incubate samples under the specified conditions, taking aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Neutralize acidic or basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC-UV method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[10]

Stress Conditions:

  • Acid Hydrolysis: Use 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Use 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Neutral Hydrolysis: Use deionized water at elevated temperature (e.g., 60 °C).

  • Oxidation: Use 3% H₂O₂ at room temperature.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

Predicted Degradation Pathway

Based on the known chemistry of indoles and benzyloxy ethers, a plausible primary degradation pathway under oxidative or photolytic stress is proposed.

G Predicted Degradation Pathway under Oxidative Stress cluster_degradation Degradation Products parent 5-Benzyloxy-6-isopropyl-1H-indole oxindole Oxidized Indole Species (e.g., Oxindole derivative) parent->oxindole [O] / hv (Ring Oxidation) cleaved Phenolic Derivative (5-Hydroxy-6-isopropyl-1H-indole) + Benzaldehyde parent->cleaved [O] / hv (Ether Cleavage)

Caption: A predicted degradation pathway for 5-Benzyloxy-6-isopropyl-1H-indole.

Data Presentation: Stability Summary

Results from forced degradation studies should be compiled into a summary table.

Stress ConditionReagentTemperatureTime% DegradationNo. of DegradantsObservations
Acid Hydrolysis0.1 M HCl60 °C24 hValueValuee.g., No change, color change
Base Hydrolysis0.1 M NaOH60 °C24 hValueValuee.g., No change, color change
Oxidation3% H₂O₂RT24 hValueValuee.g., No change, color change
PhotolyticICH Q1BRT-ValueValuee.g., No change, color change
Thermal (Solid)N/A80 °C48 hValueValuee.g., No change, color change

Part 3: Summary and Handling Recommendations

A thorough understanding of the solubility and stability of 5-Benzyloxy-6-isopropyl-1H-indole is paramount for its successful application in research and development.

Key Takeaways:

  • Solubility: The compound is predicted to have low aqueous solubility but good solubility in organic solvents, particularly polar aprotic solvents like DMSO. This must be confirmed experimentally using the shake-flask method.

  • Stability: The indole core is the most likely site of degradation, particularly via oxidation and photolysis. The benzyloxy ether linkage may also be a point of liability under certain oxidative conditions.

Recommended Storage and Handling:

  • Storage: To ensure long-term integrity, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Solution Handling: Prepare stock solutions in a suitable, dry organic solvent like DMSO. For aqueous assays, dilute from the DMSO stock into the aqueous buffer immediately before use to minimize precipitation. Solutions, especially in aqueous media, should be protected from light and used promptly after preparation.

By following the predictive analysis and rigorous experimental protocols outlined in this guide, researchers can generate the critical data needed to confidently advance their work with 5-Benzyloxy-6-isopropyl-1H-indole.

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. (2022, August 2).
  • Indole - Solubility of Things. Solubility of Things.
  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. Safrole.
  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Deriv
  • EXPERIMENT 1 DETERMIN
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC.
  • Indole-3-acetic acid - Wikipedia. Wikipedia.
  • 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). Silaie.
  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega.
  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016, July 1). Pharma Science Monitor.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • 5-(Benzyloxy)-7-methyl-1H-indole. Millipore Sigma.
  • 5-benzyloxy-6-isopropyl-3-methyl-1H-indole. MCE.
  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Royal Society of Chemistry.
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024, January 5).

Sources

Biological activity of 5-Benzyloxy-6-isopropyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of 5-Benzyloxy-6-isopropyl-1H-indole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] This guide explores the theoretical biological activities of a novel class of compounds: 5-benzyloxy-6-isopropyl-1H-indole derivatives. While direct literature on this specific substitution pattern is nascent, this document synthesizes established knowledge from the broader family of indole derivatives to postulate their therapeutic potential, primarily focusing on anticancer applications. We will delve into hypothesized mechanisms of action, including protein kinase inhibition and apoptosis induction, and provide robust, field-proven protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space within the indole family.

Introduction: The Indole Scaffold as a Privileged Structure

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense importance in pharmacology.[3] Its rigid, planar structure and the presence of a hydrogen bond-donating NH group facilitate interactions with a multitude of biological targets.[1] Nature itself provides a powerful precedent, with indole alkaloids like the anticancer agents vinblastine and vincristine demonstrating profound therapeutic effects.[1][4]

The strategic functionalization of the indole core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the unique combination of two specific substituents:

  • 5-Benzyloxy Group: The benzyloxy moiety at the C5 position introduces a bulky, lipophilic group. This can enhance membrane permeability and promote interactions with hydrophobic pockets within target proteins. It serves as a key intermediate in the synthesis of various pharmaceuticals.[5]

  • 6-Isopropyl Group: The isopropyl group at the C6 position adds further lipophilicity and steric bulk. Its placement can influence the overall conformation of the molecule and fine-tune binding affinity and selectivity for specific enzyme isoforms.

This guide postulates that the combination of these groups can lead to derivatives with potent and selective biological activities, particularly in the realm of oncology.

Postulated Biological Activities and Mechanisms of Action

Based on extensive research into substituted indole derivatives, the 5-benzyloxy-6-isopropyl-1H-indole scaffold is predicted to exhibit significant anticancer and anti-inflammatory properties.

Anticancer Activity

Indole derivatives are known to combat cancer through a variety of mechanisms, and it is plausible that compounds of this novel class could engage one or more of these pathways.[6][7]

2.1.1 Inhibition of Protein Kinase Signaling Pathways

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] The indole scaffold is a common feature in many kinase inhibitors.[8] A primary hypothesized target for 5-benzyloxy-6-isopropyl-1H-indole derivatives is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3]

  • Causality of Action: By mimicking the ATP-binding pocket of kinases like PI3K or Akt, these indole derivatives could act as competitive inhibitors. The benzyloxy and isopropyl groups may provide the necessary hydrophobic interactions to secure binding and block the downstream signaling cascade, ultimately leading to a halt in cell proliferation and survival.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Anti-apoptotic signaling Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole_Derivative 5-Benzyloxy-6-isopropyl -1H-indole Derivative Indole_Derivative->PI3K Inhibition Indole_Derivative->AKT Inhibition

Caption: Postulated inhibition of the PI3K/AKT/mTOR pathway by indole derivatives.

2.1.2 Induction of Apoptosis

A key strategy in cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Indole derivatives have demonstrated the ability to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[9][10][11] For instance, treatment of prostate cancer cells with an indole derivative significantly increased levels of caspase-3, caspase-8, and Bax, while decreasing Bcl-2.[12]

  • Causality of Action: These compounds may induce cellular stress by inhibiting key survival pathways, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio can trigger the release of cytochrome c from the mitochondria, initiating the caspase cascade that culminates in apoptosis.

2.1.3 Disruption of Microtubule Dynamics

The vinca alkaloids, which include the indole-containing compounds vinblastine and vincristine, are classic examples of anticancer drugs that function by inhibiting tubulin polymerization.[3][4] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and eventual cell death.

  • Causality of Action: The rigid indole scaffold can fit into the colchicine-binding site on β-tubulin. The specific substitutions at the 5- and 6-positions could enhance this binding, preventing the assembly of tubulin monomers into microtubules and thereby arresting cancer cells in the M-phase of the cell cycle.

Anti-inflammatory Activity

Chronic inflammation is a known driver of many diseases, including cancer. Indole derivatives, most famously Indomethacin, are known to possess anti-inflammatory properties.[3] The mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) or the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

  • Causality of Action: The 5-benzyloxy-6-isopropyl-1H-indole structure could potentially inhibit the activity of enzymes like COX-2, which are responsible for producing pro-inflammatory prostaglandins. Alternatively, they could interfere with the NF-κB pathway, preventing the transcription of inflammatory genes.

Proposed Synthetic Strategy

The synthesis of 5-benzyloxy-6-isopropyl-1H-indole derivatives can be approached through established heterocyclic chemistry methodologies. The following workflow outlines a plausible, multi-step synthesis.

Synthesis_Workflow Start 4-Isopropylaniline Step1 Bromination Start->Step1 Intermediate1 2-Bromo-4- isopropylaniline Step1->Intermediate1 Step2 Hydroxylation (e.g., Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 2-Amino-5- isopropylphenol Step2->Intermediate2 Step3 Benzylation Intermediate2->Step3 Intermediate3 2-(Benzyloxy)-4- isopropylaniline Step3->Intermediate3 Step4 Indole Cyclization (e.g., Fischer or Bartoli) Intermediate3->Step4 Product 5-Benzyloxy-6- isopropyl-1H-indole Step4->Product

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Novel Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4][5] From anticancer agents to anti-inflammatory and neuroprotective compounds, the versatility of the indole ring system continues to inspire the development of novel therapeutics.[1][6][7] This guide focuses on a specific, likely novel, indole derivative: 5-Benzyloxy-6-isopropyl-1H-indole . In the absence of established biological data for this compound, this document serves as a comprehensive roadmap for its investigation, outlining a logical, evidence-based strategy to identify and validate its potential therapeutic targets. As Senior Application Scientists, our goal is to not only present a series of experiments but to provide the underlying scientific rationale, enabling researchers to make informed decisions in their exploration of this promising molecule.

Molecular Profile: Deconstructing 5-Benzyloxy-6-isopropyl-1H-indole

The therapeutic potential of any molecule is intrinsically linked to its structure. A thorough analysis of the constituent parts of 5-Benzyloxy-6-isopropyl-1H-indole provides the basis for our hypothesized therapeutic applications.

  • The Indole Core: This bicyclic aromatic system is a "privileged scaffold" in drug discovery.[4] Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets, including enzymes and receptors.[3] The indole nucleus is known to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, crucial for molecular recognition.

  • The 5-Benzyloxy Group: The presence of a benzyloxy moiety at the 5-position significantly influences the molecule's electronic and steric properties. This group can act as a hydrogen bond acceptor and its aromatic ring can engage in additional π-π stacking interactions. In known bioactive molecules, benzyloxy groups have been associated with a range of activities, including anticancer and effects on serotonin receptors.[8][9][10]

  • The 6-Isopropyl Group: The isopropyl substituent at the 6-position adds a lipophilic character to the molecule, which may enhance its ability to cross cellular membranes. This alkyl group can also contribute to van der Waals interactions within a protein's binding pocket, potentially influencing selectivity and potency.

This unique combination of a proven pharmacophore (indole) with specific substituents (benzyloxy and isopropyl) suggests that 5-Benzyloxy-6-isopropyl-1H-indole could exhibit novel biological activities.

Hypothesized Therapeutic Areas and Potential Molecular Targets

Based on the structural features and the known pharmacology of related indole derivatives, we can postulate several therapeutic areas where this compound may have an impact.

Table 1: Hypothesized Therapeutic Areas and Potential Molecular Targets
Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology Protein Kinases (e.g., CK2), Tubulin, Histone Deacetylases (HDACs)Indole derivatives are well-established as anticancer agents.[1] The benzyloxy group, in particular, has been a feature in some anticancer compounds.
Inflammation Cyclooxygenase (COX) enzymes, 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH), NF-κB Signaling PathwayThe indole scaffold is present in the well-known NSAID, Indomethacin.[1] Many indole derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways.[6][11]
Neurodegenerative Diseases Serotonin (5-HT) Receptors, Monoamine Oxidase (MAO)The structural similarity of the indole nucleus to serotonin makes it a prime candidate for interacting with neurological targets.[3][8]
Infectious Diseases Bacterial and Fungal EnzymesIndole derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[2][7]

A Strategic Workflow for Target Identification and Validation

The following experimental workflow is designed to systematically investigate the therapeutic potential of 5-Benzyloxy-6-isopropyl-1H-indole, from broad screening to specific target validation.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Target Identification & Hit Confirmation cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Lead Optimization & Preclinical Development A In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) B Broad-Spectrum Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) A->B C Initial Toxicity Assessment (e.g., MTT assay on normal cell lines) B->C D Target-Based Enzymatic Assays (e.g., Kinase, COX, 5-LOX activity) C->D Identified 'Hit' Activity E Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) D->E F Dose-Response Studies & IC50/EC50 Determination E->F G Cell-Based Pathway Analysis (e.g., Western Blot for signaling proteins) F->G Confirmed On-Target Activity H Functional Assays (e.g., Cell Migration, Apoptosis Assays) G->H I Off-Target Profiling H->I J Structure-Activity Relationship (SAR) Studies I->J Validated Cellular Function K ADME/Tox Profiling J->K L In Vivo Efficacy Studies (Animal Models) K->L

Caption: A strategic workflow for the identification and validation of therapeutic targets for a novel compound.

Detailed Experimental Protocols

Protocol 1: In Silico Molecular Docking

Objective: To predict the binding affinity and mode of interaction of 5-Benzyloxy-6-isopropyl-1H-indole with a panel of potential protein targets.

Methodology:

  • Prepare the Ligand:

    • Generate a 3D structure of 5-Benzyloxy-6-isopropyl-1H-indole using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a compatible format (e.g., .mol2, .pdbqt).

  • Prepare the Protein Targets:

    • Download the 3D crystal structures of the selected targets (e.g., CK2, COX-2, 5-HT2A receptor) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges.

    • Define the binding pocket based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Perform Molecular Docking:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the binding site of each protein target.

    • Generate multiple binding poses and rank them based on their predicted binding energy (docking score).

  • Analyze the Results:

    • Visualize the top-ranked docking poses and analyze the predicted interactions (hydrogen bonds, hydrophobic interactions, π-π stacking).

    • Prioritize targets with the most favorable docking scores and plausible binding modes for further in vitro testing.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CK2)

Objective: To determine the inhibitory activity of 5-Benzyloxy-6-isopropyl-1H-indole against protein kinase CK2.

Methodology:

  • Prepare Reagents:

    • Recombinant human CK2 enzyme.

    • Specific peptide substrate for CK2.

    • ATP (Adenosine triphosphate).

    • Kinase buffer.

    • A detection reagent that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

    • 5-Benzyloxy-6-isopropyl-1H-indole dissolved in DMSO to create a stock solution, with subsequent serial dilutions.

  • Perform the Assay:

    • In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the CK2 enzyme and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence, which is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based NF-κB Reporter Assay

Objective: To assess the effect of 5-Benzyloxy-6-isopropyl-1H-indole on the NF-κB signaling pathway in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • After transfection, treat the cells with varying concentrations of 5-Benzyloxy-6-isopropyl-1H-indole for a predetermined time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the signaling pathway. Include a non-stimulated control.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity in response to the stimulus and the percentage of inhibition by the test compound.

    • Determine the IC50 value of the compound for NF-κB inhibition.

G cluster_0 Signaling Cascade cluster_1 Point of Intervention TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Transcription Nucleus->Gene Compound 5-Benzyloxy-6-isopropyl-1H-indole Compound->IKK Potential Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

Data Interpretation and Future Directions

The data generated from this workflow will provide a comprehensive initial profile of the biological activity of 5-Benzyloxy-6-isopropyl-1H-indole.

  • Positive Hits: If the compound shows significant activity in a particular assay (e.g., a low IC50 value), this warrants further investigation. The next steps would involve confirming the on-target activity through orthogonal assays and initiating structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Broad Activity: If the compound is active against multiple targets or in broad phenotypic screens, it could be a promiscuous binder or act on a common upstream pathway. Deconvolution of its mechanism of action will be critical.

  • No Activity: A lack of significant activity in the initial screens does not necessarily mean the compound is inert. It may have activity against targets not included in the initial panel or require metabolic activation.

The ultimate goal is to identify a validated target and a lead compound that can be advanced into preclinical development, including ADME/Tox studies and in vivo efficacy testing in relevant animal models.

Conclusion

While the specific biological activities of 5-Benzyloxy-6-isopropyl-1H-indole are yet to be discovered, its chemical structure, based on the versatile indole scaffold, suggests significant therapeutic potential. The systematic approach outlined in this guide provides a robust framework for researchers to unlock this potential. By combining computational methods, in vitro screening, and cell-based functional assays, the scientific community can efficiently identify and validate the therapeutic targets of this novel compound, paving the way for the development of next-generation therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Tre
  • Pharmacological Potential of Indole Deriv
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (URL: )
  • Exploring the Versatile Pharmacological Potential of Indole Deriv
  • 5-Benzyloxyindole - Chem-Impex. (URL: )
  • The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: )
  • 4-benzyloxyindole - Organic Syntheses Procedure. (URL: )
  • Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole deriv
  • Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole - PrepChem.com. (URL: )
  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. (URL: )
  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. (URL: )
  • 5-(Benzyloxy)-7-methyl-1H-indole. (URL: )
  • 5-(benzyloxy)indole - Sigma-Aldrich. (URL: )
  • 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC - NIH. (URL: )
  • The Pharmacophore of 1-Benzyl-1H-Indol-5-yl Compounds: A Technical Guide for Drug Discovery - Benchchem. (URL: )
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS Intern
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC. (URL: )
  • Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor - MDPI. (URL: )
  • Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed. (URL: )
  • Actions of some analogues of 5-hydroxytryptamine on the isolated rat uterus and the rat fundus strip prepar
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Publishing. (URL: )

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Benzyloxy-6-isopropyl-1H-indole, a substituted indole derivative with significant potential in medicinal chemistry. While direct research on this specific molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of related 5-benzyloxyindoles and 6-alkylindoles to present a scientifically grounded exploration of its synthesis, properties, and prospective applications for researchers, scientists, and drug development professionals.

The Indole Scaffold: A Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets.[2] Modifications to the indole ring at various positions can profoundly influence the pharmacological activity of the resulting derivatives, leading to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The 5-position of the indole ring is a frequent site of substitution, with 5-alkoxy derivatives, such as 5-benzyloxyindole, serving as crucial intermediates in the synthesis of compounds targeting neurological disorders and serotonin receptors.[1][5] The benzyloxy group, in particular, can act as a protecting group for a hydroxyl functionality or contribute to the molecule's overall lipophilicity and binding interactions.[1][5] Simultaneously, substitutions at the 6-position are known to modulate the biological activity of indole derivatives, with alkyl groups influencing their antiproliferative and anti-angiogenic properties.[6] The strategic combination of a 5-benzyloxy and a 6-isopropyl group on the indole scaffold, as in 5-Benzyloxy-6-isopropyl-1H-indole, therefore presents an intriguing avenue for the development of novel therapeutic agents.

Synthesis and Characterization of 5-Benzyloxy-6-isopropyl-1H-indole

Proposed Synthetic Workflow

The proposed synthesis of 5-Benzyloxy-6-isopropyl-1H-indole would commence with the reaction of 4-benzyloxyphenylhydrazine with an appropriate ketone, followed by acid-catalyzed cyclization.

Synthetic Workflow for 5-Benzyloxy-6-isopropyl-1H-indole Start Start Intermediate_1 4-Benzyloxyphenylhydrazine Start->Intermediate_1 Intermediate_2 3-Methylbutan-2-one Start->Intermediate_2 Step_1 Condensation Intermediate_1->Step_1 Intermediate_2->Step_1 Intermediate_3 Hydrazone Intermediate Step_1->Intermediate_3 Step_2 Fischer Indolization (Acid Catalyst, Heat) Intermediate_3->Step_2 Product 5-Benzyloxy-6-isopropyl-1H-indole Step_2->Product End End Product->End

Caption: Proposed Fischer Indole Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole.

Detailed Experimental Protocol (Hypothetical)
  • Hydrazone Formation: To a solution of 4-benzyloxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add 3-methylbutan-2-one (1.1 equivalents) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Fischer Indolization: Once the hydrazone formation is complete, add a solution of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in ethanol) to the reaction mixture. Heat the mixture to reflux (80-100 °C) for 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Benzyloxy-6-isopropyl-1H-indole.

Physicochemical and Spectroscopic Characterization (Predicted)

The expected physicochemical and spectroscopic properties of 5-Benzyloxy-6-isopropyl-1H-indole are summarized below, based on data from related compounds.[5][7][8][9][10]

PropertyPredicted Value
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane; Insoluble in water
¹H NMR (CDCl₃, δ ppm) ~8.1 (s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-7.0 (m, 3H, indole H2, H4, H7), 6.5 (dd, 1H, indole H3), 5.1 (s, 2H, OCH₂), 3.4 (sept, 1H, CH of isopropyl), 1.3 (d, 6H, CH₃ of isopropyl)
¹³C NMR (CDCl₃, δ ppm) ~153 (C5), 138 (Ar-C of benzyl), 135 (C7a), 130 (C6), 129-127 (Ar-C of benzyl), 125 (C2), 112 (C4), 110 (C7), 103 (C3), 71 (OCH₂), 27 (CH of isopropyl), 23 (CH₃ of isopropyl)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), 3100-3000 (Ar C-H stretch), 2960 (Alkyl C-H stretch), 1600 (C=C stretch), 1250 (C-O stretch)
Mass Spectrum (ESI-MS) m/z 294.18 [M+H]⁺

Potential Biological Applications and Mechanisms of Action

The structural features of 5-Benzyloxy-6-isopropyl-1H-indole suggest several potential therapeutic applications, primarily in oncology and neuropharmacology.

Anticancer Activity

Indole derivatives are well-known for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization, protein kinases, and induction of apoptosis.[3] The presence of a bulky isopropyl group at the C6 position, combined with the benzyloxy group at C5, may confer potent antiproliferative activity.[6]

Potential Mechanism of Action: One plausible mechanism is the inhibition of protein kinase C (PKC), a family of enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[5][11] Aberrant PKC activity is often associated with cancer. 5-Benzyloxyindole itself is a known reactant in the preparation of PKC inhibitors.[11]

PKC Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 to IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effectors PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Benzyloxy-6-isopropyl-1H-indole Inhibitor->PKC inhibits

Caption: Potential inhibition of the PKC signaling pathway by 5-Benzyloxy-6-isopropyl-1H-indole.

Neurological Applications

5-Benzyloxyindole is a key intermediate in the synthesis of compounds targeting serotonin (5-HT) receptors.[1][5] These receptors are involved in the regulation of mood, anxiety, and other neurological processes. The structural similarity of 5-Benzyloxy-6-isopropyl-1H-indole to known serotonergic agents suggests its potential as a modulator of these receptors.

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

  • 5-Position: The benzyloxy group at the 5-position is a key feature. It can be cleaved in vivo to the corresponding 5-hydroxyindole, which is a common pharmacophore in many biologically active molecules. The benzyloxy group itself can also participate in hydrophobic interactions within a binding pocket.[1]

  • 6-Position: The isopropyl group at the 6-position adds steric bulk and lipophilicity to the molecule. In some classes of indole derivatives, alkyl substitution at this position has been shown to enhance anticancer activity.[6] The size and shape of this group can influence the binding affinity and selectivity of the compound for its biological target.

In Vitro Biological Evaluation: A General Protocol

To assess the potential anticancer activity of 5-Benzyloxy-6-isopropyl-1H-indole, a standard cell proliferation assay can be employed.

MTT Cell Proliferation Assay
  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 5-Benzyloxy-6-isopropyl-1H-indole (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

5-Benzyloxy-6-isopropyl-1H-indole represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related indole derivatives, this compound is predicted to possess valuable biological activities, particularly in the areas of oncology and neuropharmacology. The synthetic route proposed herein is feasible and provides a clear path for its preparation and subsequent biological evaluation. Further investigation into the synthesis, characterization, and pharmacological properties of 5-Benzyloxy-6-isopropyl-1H-indole and its analogs is warranted to fully elucidate their therapeutic potential.

References

  • Shaanxi BLOOM Tech Co., Ltd. 5-Benzyloxyindole CAS 1215-59-4 Suppliers, Manufacturers, Factory - Wholesale Price. [Link]

  • ResearchGate. Structure-activity relationships (SAR) of the new indole-6-carboxylic acid derivatives. [Link]

  • Digital CSIC. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. [Link]

  • PubChem. 5-Benzyloxyindole. [Link]

  • PMC - NIH. 5-Hydroxy Indoles by Intramolecular Alkynol-Furan Diels-Alder Cycloaddition. [Link]

  • RSC.org. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • PMC - PubMed Central. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Organic Syntheses Procedure. 4-benzyloxyindole. [Link]

  • Neliti. Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Indian Academy of Sciences. Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Ahmad/555e104f793b822d56d49520c43c2c544331e285]([Link]

  • MDPI. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. [Link]

  • PrepChem.com. Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole. [Link]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. [Link]

  • PMC - NIH. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. [Link]

  • Google Patents.
  • PMC. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. [Link]

  • MDPI. Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor. [Link]

  • RSC.org. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubMed. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. [Link]

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

Sources

Methodological & Application

Application Note & Detailed Protocol: A Robust Multi-Step Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole from 4-Isopropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry and drug development, present in a multitude of natural products and synthetic pharmaceuticals. This application note provides a comprehensive, in-depth guide for the synthesis of the polysubstituted indole, 5-Benzyloxy-6-isopropyl-1H-indole, starting from the readily available commercial building block, 4-isopropylaniline. The described synthetic strategy is a multi-step sequence involving amine protection, regioselective aromatic functionalization, and a concluding, pivotal Fischer indole synthesis. Each step is detailed with a full experimental protocol, a rationale for key strategic decisions, and quantitative data to ensure reproducibility. This document is intended for researchers, scientists, and professionals in organic synthesis and drug development who require a reliable and thoroughly documented pathway to this and structurally related indole derivatives.

Introduction & Strategic Overview

The synthesis of specifically substituted indoles is a central challenge in organic chemistry. The target molecule, 5-Benzyloxy-6-isopropyl-1H-indole, possesses a substitution pattern that requires careful strategic planning to control regiochemistry. The chosen synthetic pathway leverages the inherent directing effects of substituents on the aniline ring to install the required functionality in a logical and high-yielding sequence.

The overall strategy can be dissected into two primary phases:

  • Aromatic Ring Elaboration: This phase begins with the protection of the highly reactive amino group of 4-isopropylaniline as an acetamide. This crucial step moderates the aniline's reactivity and ensures predictable regiochemical outcomes in subsequent electrophilic aromatic substitution and cross-coupling reactions. Following protection, a series of steps—bromination, benzyloxy ether formation via Ullmann condensation, and deprotection—are employed to construct the requisite 3-benzyloxy-4-isopropylaniline intermediate.

  • Indole Ring Annulation: With the fully substituted aniline in hand, the final phase involves its conversion to the corresponding phenylhydrazine. This intermediate is then subjected to the classic Fischer indole synthesis, a powerful acid-catalyzed cyclization reaction with an appropriate carbonyl partner, to construct the final heterocyclic ring system.[1][2]

The complete synthetic workflow is illustrated below.

G cluster_0 Phase 1: Aromatic Ring Elaboration cluster_1 Phase 2: Indole Ring Annulation A 4-Isopropylaniline B 4-Isopropylacetanilide (Intermediate 1) A->B Step 1: Amine Protection C 3-Bromo-4-isopropylacetanilide (Intermediate 2) B->C Step 2: Bromination D 3-Benzyloxy-4-isopropylacetanilide (Intermediate 3) C->D Step 3: Ullmann Condensation E 3-Benzyloxy-4-isopropylaniline (Intermediate 4) D->E Step 4: Deprotection F (3-Benzyloxy-4-isopropylphenyl)hydrazine (Intermediate 5) E->F Step 5: Hydrazine Formation G 5-Benzyloxy-6-isopropyl-1H-indole (Final Product) F->G Step 6: Fischer Indole Synthesis

Caption: Overall workflow for the synthesis of the target indole.

Experimental Protocols & Methodologies

Step 1: Protection of 4-Isopropylaniline

Causality and Experimental Choice: The N-acetylation of 4-isopropylaniline is the critical first step to temper the high reactivity of the amino group. The resulting acetamido group is a moderately activating ortho-, para-director, which is essential for achieving high regioselectivity in the subsequent bromination step. Acetic anhydride provides an inexpensive, efficient, and high-yielding method for this transformation.

Protocol for 4-Isopropylacetanilide (Intermediate 1):

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-isopropylaniline (20.0 g, 148 mmol, 1.0 equiv.).

  • Add 150 mL of glacial acetic acid to dissolve the aniline.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add acetic anhydride (16.6 g, 163 mmol, 1.1 equiv.) dropwise to the stirred solution, maintaining the internal temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum at 60 °C to afford 4-isopropylacetanilide.

Quantitative Data for Step 1:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
4-Isopropylaniline135.2120.01481.0
Acetic Anhydride102.0916.61631.1
Acetic Acid60.05150 mL-Solvent
Product 177.24 ~25.5 ~144 ~97% Yield
Step 2: Regioselective Bromination

Causality and Experimental Choice: The acetamido group in Intermediate 1 directs electrophilic substitution to the positions ortho to it, as the para position is blocked by the isopropyl group. The use of bromine in acetic acid is a classic and effective method for the bromination of activated aromatic rings like acetanilides, typically proceeding smoothly at room temperature to give the desired 3-bromo isomer in high yield.

Protocol for 3-Bromo-4-isopropylacetanilide (Intermediate 2):

  • In a 500 mL three-neck flask fitted with a dropping funnel and a magnetic stirrer, dissolve 4-isopropylacetanilide (25.0 g, 141 mmol, 1.0 equiv.) in 200 mL of glacial acetic acid.

  • In the dropping funnel, prepare a solution of bromine (23.6 g, 148 mmol, 1.05 equiv.) in 50 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetanilide solution over 30 minutes at room temperature. The deep red color of the bromine should dissipate upon addition.

  • Stir the reaction mixture for an additional 3 hours at room temperature. Monitor for the disappearance of starting material by TLC.

  • Slowly pour the reaction mixture into 1 L of cold water containing sodium bisulfite (approx. 5 g) to quench any unreacted bromine.

  • Collect the precipitate by vacuum filtration, wash extensively with water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromo-4-isopropylacetanilide.

Quantitative Data for Step 2:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
4-Isopropylacetanilide177.2425.01411.0
Bromine159.8123.61481.05
Acetic Acid60.05250 mL-Solvent
Product 256.14 ~32.5 ~127 ~90% Yield
Step 3: Ullmann Condensation for Ether Formation

Causality and Experimental Choice: The formation of the aryl-ether bond is accomplished via a copper-catalyzed Ullmann condensation. This reaction is suitable for coupling aryl halides with alcohols. The use of a base like potassium carbonate is essential to deprotonate the benzyl alcohol, forming the active nucleophile. A high-boiling polar aprotic solvent like DMF is used to ensure the reagents remain in solution at the required reaction temperature.

Protocol for 3-Benzyloxy-4-isopropylacetanilide (Intermediate 3):

  • To an oven-dried 250 mL flask, add 3-bromo-4-isopropylacetanilide (10.0 g, 39.0 mmol, 1.0 equiv.), copper(I) iodide (0.74 g, 3.9 mmol, 0.1 equiv.), and anhydrous potassium carbonate (8.1 g, 58.5 mmol, 1.5 equiv.).

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon).

  • Add benzyl alcohol (6.3 g, 58.5 mmol, 1.5 equiv.) and 100 mL of anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into 300 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-benzyloxy-4-isopropylacetanilide.

Quantitative Data for Step 3:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Intermediate 2256.1410.039.01.0
Benzyl Alcohol108.146.358.51.5
Potassium Carbonate138.218.158.51.5
Copper(I) Iodide190.450.743.90.1
DMF73.09100 mL-Solvent
Product 283.36 ~8.3 ~29.3 ~75% Yield
Step 4: Amide Deprotection

Causality and Experimental Choice: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetanilides. Refluxing in aqueous hydrochloric acid efficiently cleaves the amide bond to reveal the free amine (as its hydrochloride salt), which is then liberated upon basification.

Protocol for 3-Benzyloxy-4-isopropylaniline (Intermediate 4):

  • Suspend 3-benzyloxy-4-isopropylacetanilide (8.0 g, 28.2 mmol) in a mixture of 80 mL of ethanol and 80 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux (approx. 90-100 °C) for 6 hours, at which point the solution should become homogeneous.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully basify by the slow addition of 10 M sodium hydroxide solution until the pH is >10.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-benzyloxy-4-isopropylaniline as an oil, which can be used directly in the next step.

Quantitative Data for Step 4:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Intermediate 3283.368.028.21.0
6 M HCl-80 mL-Reagent/Solvent
Ethanol46.0780 mL-Solvent
Product 241.33 ~6.5 ~26.9 ~95% Yield
Step 5: Hydrazine Formation

Causality and Experimental Choice: The conversion of an arylamine to an arylhydrazine is a classic two-step process. First, the amine is converted to a diazonium salt at low temperature using sodium nitrite and a strong acid. Second, the unstable diazonium salt is reduced in situ. Stannous chloride (tin(II) chloride) is a common and effective reducing agent for this transformation. It is critical to maintain low temperatures during diazotization to prevent decomposition of the diazonium intermediate.

Protocol for (3-Benzyloxy-4-isopropylphenyl)hydrazine (Intermediate 5):

  • In a 250 mL beaker, dissolve 3-benzyloxy-4-isopropylaniline (6.0 g, 24.9 mmol, 1.0 equiv.) in 50 mL of concentrated hydrochloric acid, cooling to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.9 g, 27.4 mmol, 1.1 equiv.) in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (28.1 g, 124.5 mmol, 5.0 equiv.) in 50 mL of concentrated hydrochloric acid, also cooled to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A thick precipitate of the hydrazine hydrochloride salt will form.

  • Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Collect the salt by vacuum filtration.

  • Suspend the salt in 100 mL of water and basify with 10 M NaOH until pH > 12.

  • Extract the free hydrazine base with diethyl ether (3 x 100 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate carefully under reduced pressure to give the crude hydrazine, which should be used promptly.

Quantitative Data for Step 5:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Intermediate 4241.336.024.91.0
Sodium Nitrite69.001.927.41.1
SnCl₂·2H₂O225.6528.1124.55.0
Conc. HCl-100 mL-Reagent/Solvent
Product 256.35 ~5.1 ~19.9 ~80% Yield
Step 6: Fischer Indole Synthesis

Causality and Experimental Choice: This is the key ring-forming step. The arylhydrazine condenses with a carbonyl compound (here, pyruvic acid) to form a hydrazone. Under strong acid catalysis and heat, the hydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[1][4] Using pyruvic acid initially forms an indole-2-carboxylic acid, which readily decarboxylates at higher temperatures in the reaction medium to yield the desired C2-unsubstituted indole. Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction, promoting both cyclization and decarboxylation.

G A Arylhydrazine C Hydrazone A->C Condensation B Carbonyl B->C Condensation D Enamine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Acid-catalyzed rearrangement F Cyclization E->F Intramolecular attack G Aromatization (-NH3) F->G H Indole G->H

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Protocol for 5-Benzyloxy-6-isopropyl-1H-indole (Final Product):

  • Combine the crude (3-benzyloxy-4-isopropylphenyl)hydrazine (5.0 g, 19.5 mmol, 1.0 equiv.) and pyruvic acid (1.89 g, 21.5 mmol, 1.1 equiv.) in 50 g of polyphosphoric acid (PPA) in a 250 mL flask.

  • Heat the viscous mixture with mechanical stirring to 90-100 °C for 2 hours. Gas evolution (CO₂) should be observed.

  • After the initial reaction, increase the temperature to 120 °C for an additional 1 hour to ensure complete decarboxylation.

  • Cool the reaction mixture to about 60 °C and pour it carefully onto 500 g of crushed ice.

  • Stir until the PPA is fully hydrolyzed. The product will precipitate as a solid.

  • Neutralize the mixture with concentrated ammonium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford pure 5-Benzyloxy-6-isopropyl-1H-indole.

Quantitative Data for Step 6:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
Intermediate 5256.355.019.51.0
Pyruvic Acid88.061.8921.51.1
PPA-50 g-Catalyst/Solvent
Product 265.35 ~3.6 ~13.6 ~70% Yield

Conclusion

This application note has successfully detailed a reliable and logical synthetic pathway for the preparation of 5-Benzyloxy-6-isopropyl-1H-indole from 4-isopropylaniline. The six-step sequence relies on well-established and robust chemical transformations, including controlled functionalization of the aniline starting material and a concluding Fischer indole synthesis. The provided step-by-step protocols, quantitative data tables, and mechanistic rationales offer a comprehensive and reproducible guide for researchers in the field of heterocyclic and medicinal chemistry.

References

  • Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie. 103: 194–204. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis-methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (7): 1045–1075. [Link]

  • Fischer, E.; Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 16(2): 2241–2245. [Link]

  • Humphrey, G. R.; Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 106(7): 2875–2911. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]

  • Batcho, A. D.; Leimgruber, W. (1985). 4-BENZYLOXYINDOLE. Organic Syntheses. 63: 214. [Link]

Sources

Application Note: Purification Protocol for 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

This guide details the isolation and purification of 5-Benzyloxy-6-isopropyl-1H-indole , a critical intermediate often utilized in the synthesis of HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and other bioactive indole alkaloids.[1][2]

The molecule presents a specific set of purification challenges derived from its physicochemical properties:

  • Lipophilicity: The combination of the 5-benzyloxy and 6-isopropyl groups renders the molecule highly non-polar, causing it to elute early in reverse-phase systems and requiring non-polar solvent systems in normal phase.[1][2]

  • Acid Sensitivity: Like many electron-rich indoles, this compound is prone to acid-catalyzed dimerization or polymerization, often visible as a "reddening" or "blackening" on acidic silica gel.[1][2]

  • Oxidation Potential: The indole C-3 position is susceptible to oxidative degradation if exposed to light and air for prolonged periods on solid support.[2]

Target Audience: Medicinal Chemists, Process Chemists, and Purification Engineers.[1]

Pre-Purification Assessment

Before initiating purification, characterize the crude mixture via TLC and LC-MS to determine the impurity profile.[1][2]

ParameterCharacteristicImplication for Purification
Predicted LogP ~5.2 (High Lipophilicity)Strong retention on C18; weak retention on Silica.[1][2]
Solubility Soluble in DCM, EtOAc, Toluene.[1] Insoluble in Water, Hexanes (cold).[1]Ideal for liquid loading or crystallization from non-polar/polar pairs.[2]
Major Impurities 4-Benzyloxy-5-isopropyl-2-nitrotoluene (Precursor), Azo/Hydrazine residues (if Fischer synthesis used).[1][2]Colored impurities often co-elute; requires gradient optimization.[2]
Stability Unstable in strong acid (< pH 2).[1][2]CRITICAL: Silica gel must be neutralized.[2]

Method A: Buffered Flash Column Chromatography (Primary Isolation)[1]

Objective: Isolate the monomeric indole from crude reaction mixtures while preventing acid-catalyzed decomposition.

The "Acid-Kill" Strategy

Standard silica gel (pH ~6.5–7.[1][2]0) is sufficiently acidic to degrade electron-rich indoles during the purification process.[1][2][3] We employ a Triethylamine (TEA) buffering protocol to passivate surface silanols.[1][2]

Step-by-Step Protocol

Materials:

  • Stationary Phase: High-purity Silica Gel (40–63 µm).[1][2]

  • Mobile Phase A: Hexanes (or Heptane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2]

  • Modifier: Triethylamine (TEA).[1]

Procedure:

  • Column Pre-treatment (The "TEA Wash"):

    • Pack the column with silica gel.[2][4][5][6]

    • Flush the column with 2 Column Volumes (CV) of Hexanes containing 1% (v/v) TEA .

    • Mechanism:[1][2][7] The TEA neutralizes acidic sites on the silica.

    • Flush with 2 CV of pure Hexanes to remove excess free amine (crucial to prevent basic hydrolysis of sensitive impurities, though the indole is base-stable).[1]

  • Sample Loading:

    • Dissolve the crude residue in a minimum volume of Dichloromethane (DCM).[1]

    • Adsorb onto Celite 545 or silica (1:2 ratio w/w) and evaporate to dryness (Solid Load).[1] Liquid loading in DCM often causes band broadening due to solvent strength mismatch.[1][2]

  • Elution Gradient:

    • Run a linear gradient as follows:

      • 0–5 min: 100% Hexanes (Elutes non-polar protecting group residues).[1][2]

      • 5–20 min: 0%

        
         10% EtOAc in Hexanes.
        
      • 20–40 min: 10%

        
         20% EtOAc in Hexanes.
        
    • Note: The target indole typically elutes between 10–15% EtOAc.[2]

  • Fraction Collection:

    • Collect fractions. Monitor at 254 nm (aromatic) and 280 nm (indole specific).[1]

    • Pool pure fractions and evaporate at <40°C to prevent thermal darkening.[2]

Method B: Recrystallization (Scale-Up & Polishing)[1][2]

Objective: Remove trace colored impurities and isomeric byproducts (e.g., regioisomers from cyclization) that co-elute during chromatography.

Solvent System Selection

The "Isopropyl + Benzyloxy" motif creates a "greasy" molecule.[2] Standard alcohols (MeOH/EtOH) often yield oils rather than crystals.[1][2] A Hydrocarbon/Aromatic system is superior.[2]

Recommended System: Toluene / Heptane (or Hexane).[1][2]

Step-by-Step Protocol
  • Dissolution:

    • Place the semi-pure solid (from Method A) in a round-bottom flask.

    • Add Toluene (approx. 3–5 mL per gram of solid).[1][2]

    • Heat to 60–70°C with stirring until fully dissolved.

    • Optional: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through a Celite pad.

  • Nucleation:

    • Remove from heat.[2][8][6] Add Heptane dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.[1]

    • Add a few drops of Toluene to just clear the solution.[2]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours. Stirring is recommended to prevent oiling out.[2]

    • Once solids form, cool further to 0–4°C in an ice bath for 1 hour.

  • Isolation:

    • Filter the white/off-white needles via vacuum filtration.[2]

    • Wash the cake with cold Heptane (2 x volumes).

    • Dry under high vacuum at room temperature.[2]

Visualized Workflows

Purification Decision Matrix[2][4]

PurificationStrategy Start Crude 5-Benzyloxy-6-isopropyl-1H-indole CheckPurity Analyze Purity (TLC/HPLC) Start->CheckPurity Decision Purity > 85%? CheckPurity->Decision MethodA Method A: Buffered Flash Column (Hex/EtOAc + 1% TEA) Decision->MethodA No (Low Purity) MethodB Method B: Recrystallization (Toluene/Heptane) Decision->MethodB Yes (High Purity) CheckColor Is Solid Colored/Dark? MethodA->CheckColor MethodB->CheckColor Charcoal Charcoal Treatment (Hot Filtration) CheckColor->Charcoal Yes Final Pure White Solid (>98% HPLC) CheckColor->Final No Charcoal->MethodB

Caption: Decision matrix for selecting between chromatography and crystallization based on crude purity.

Quality Control & Troubleshooting

QC Criteria
  • HPLC: >98.0% area AUC (254 nm).[1][2]

  • 1H NMR (CDCl3):

    • Indole NH: Broad singlet ~8.0–8.2 ppm.[2]

    • Benzyloxy -CH2-: Singlet ~5.1 ppm.[1][2]

    • Isopropyl -CH-: Septet ~3.3 ppm.[1][2]

    • Isopropyl -CH3: Doublet ~1.3 ppm.[1][2]

  • Appearance: White to off-white solid.[1][2] Pink/Red coloration indicates oxidation.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Streaking on TLC/Column Acidic degradation or protonation.[1][2]Mandatory: Add 1% TEA to the column equilibration solvent. Ensure sample is not loaded in acidic solvent.[2][4]
Product "Oils Out" during Recrystallization Cooling too fast or too much anti-solvent (Heptane).[1][2]Re-heat to dissolve.[2] Add a small amount of "good" solvent (Toluene).[1][2] Cool very slowly with vigorous stirring.
Co-eluting Impurities Regioisomers from synthesis.[2][9]Switch solvent system to DCM / Hexanes (isocratic) to leverage different selectivity, or use Method B (Recrystallization).[1]
Pink Coloration Indole oxidation (Indolenine formation).[1][2]Wash the dissolved product with 10% Sodium Bisulfite (aq) before drying and recrystallizing.[1] Store under Argon.[2]

References

  • Batcho, A. D., & Leimgruber, W. (1985).[1] Indoles from 2-methyl-3-nitrophenyl ketones: Synthesis of 4-benzyloxyindole. Organic Syntheses, 63, 214.[1] Link[1]

    • Context: Establishes the stability of benzyloxy-indoles and general isol
  • BenchChem Technical Support. (2025). Purification of Indole Derivatives by Column Chromatography. Link

    • Context: Source for silica deactivation protocols using triethylamine for acid-sensitive indoles.[1][2][3]

  • Li, J. J. (2011).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[2]

    • Context: Mechanisms of Leimgruber-Batcho and Fischer Indole synthesis relevant to impurity identification.[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 5-(Benzyloxy)indole Product Sheet. Link[1]

    • Context: Physical property data and handling precautions for benzyloxy-indole analogs.[1][2]

Sources

Using 5-Benzyloxy-6-isopropyl-1H-indole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and medicinal chemists. It details the synthesis, functionalization, and application of 5-Benzyloxy-6-isopropyl-1H-indole , a specialized building block used primarily in the development of P2X3 receptor antagonists (pain management) and HCV NS5B polymerase inhibitors (antivirals).

Introduction & Significance

The indole scaffold is ubiquitous in drug discovery, but the 5-benzyloxy-6-isopropyl-1H-indole (Compound 1 ) represents a highly specific "privileged structure." Its value lies in the unique steric and electronic environment created by the bulky 6-isopropyl group adjacent to the 5-oxygen functionality.

Key Applications
  • P2X3 Antagonists: The 6-isopropyl group provides critical hydrophobic filling in the P2X3 receptor binding pocket, modulating potency and selectivity in pain management therapeutics (e.g., analogs of Gefapixant).

  • HCV NS5B Inhibitors: Used as a core scaffold for allosteric inhibitors (Thumb II/Palm sites), where the 5-position serves as a vector for solubilizing groups or H-bond acceptors.

  • Metabolic Stability: The isopropyl group at C6 blocks metabolic oxidation at this susceptible position, a common clearance pathway for 5-substituted indoles.

Structural Analysis & SAR Logic

The utility of this building block is defined by its substitution pattern.

  • C5-Benzyloxy: Acts as a masked phenol. It allows for lipophilic interactions during early screening but can be deprotected to a 5-hydroxy handle for late-stage diversification (e.g., etherification, carbamate formation).

  • C6-Isopropyl: Provides steric bulk that locks the conformation of adjacent substituents (ortho-effect) and increases lipophilicity (

    
     interaction).
    
  • N1 & C3: Remain unsubstituted, serving as the primary vectors for scaffold elaboration.

Diagram 1: Functional Logic of the Scaffold

SAR_Logic Indole 5-Benzyloxy-6-isopropyl-1H-indole (Core Scaffold) C5 C5-Benzyloxy Group (Masked Phenol) Indole->C5 C6 C6-Isopropyl Group (Steric/Hydrophobic Anchor) Indole->C6 N1_C3 N1 & C3 Positions (Growth Vectors) Indole->N1_C3 HCV HCV NS5B Inhibitors (Allosteric Binding) C5->HCV Solubilizing Vector P2X3 P2X3 Antagonists (Hydrophobic Pocket Filling) C6->P2X3 Critical Binding Metabolism Metabolic Stability (Blocks C6 Oxidation) C6->Metabolism Steric Shield N1_C3->P2X3 Linker Attachment

Caption: Functional decomposition of the 5-benzyloxy-6-isopropyl-1H-indole scaffold highlighting SAR roles.

Synthesis Protocol (Leimgruber-Batcho Method)

Commercially available sources for this specific substitution pattern are rare. The most robust synthesis is the Leimgruber-Batcho Indole Synthesis , which tolerates the steric bulk of the isopropyl group better than the Fischer indole synthesis.

Reaction Scheme
  • Precursor: 4-Benzyloxy-5-isopropyl-2-nitrotoluene.

  • Enamine Formation: Condensation with DMF-DMA.

  • Cyclization: Reductive ring closure using Raney Nickel/Hydrazine (preserves the benzyl ether).

Detailed Protocol

Step 1: Enamine Formation

  • Reagents: 4-Benzyloxy-5-isopropyl-2-nitrotoluene (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq), DMF (Solvent).
    
  • Conditions: Heat to 110°C for 4–6 hours under

    
    .
    
  • Procedure:

    • Dissolve the nitrotoluene derivative in anhydrous DMF (5 mL/g).

    • Add DMF-DMA.

    • Reflux until TLC shows consumption of starting material (formation of a deep red enamine intermediate).

    • Concentrate in vacuo to remove excess DMF-DMA. The red residue is used directly.

Step 2: Reductive Cyclization

  • Reagents: Crude Enamine, Raney Nickel (approx. 10 wt% load), Hydrazine hydrate (5.0 eq), THF/Methanol (1:1).

  • Conditions: 45–50°C, caution (gas evolution).[1]

  • Procedure:

    • Dissolve the red enamine residue in THF/MeOH (10 mL/g).

    • Add Raney Nickel (slurry in water/alcohol) carefully under Argon.

    • Dropwise add hydrazine hydrate. Note: Vigorous evolution of

      
       gas will occur.[1] Monitor temperature.
      
    • Maintain temperature at 50°C for 2 hours. The solution will turn from red to pale yellow/brown.

    • Workup: Filter through Celite to remove Raney Ni (Keep wet! Pyrophoric). Wash pad with EtOAc.[2]

    • Concentrate filtrate and purify via Silica Gel Chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 75–85% over two steps.

Application Protocols

Protocol A: C3-Functionalization (Glyoxylation)

For P2X3 antagonists, the C3 position is often functionalized with an oxo-acetyl linker.

  • Reagents: 5-Benzyloxy-6-isopropyl-1H-indole (1.0 eq), Oxalyl Chloride (1.2 eq), THF.

  • Procedure:

    • Cool a solution of indole in THF to 0°C.

    • Add oxalyl chloride dropwise. The mixture will likely turn yellow/orange.

    • Stir for 1 hour at 0°C.

    • Quench: Add the appropriate amine (e.g., dimethylamine or a heterocyclic amine) to form the glyoxamide, OR quench with MeOH to form the glyoxylic ester.

  • Outcome: C3-glyoxyl derivative (High regioselectivity due to C3 nucleophilicity).

Protocol B: N1-Alkylation

Critical for optimizing pharmacokinetic properties.

  • Reagents: Indole (1.0 eq),

    
     (2.0 eq), Alkyl Halide (1.1 eq), DMF.
    
  • Procedure:

    • Dissolve indole in DMF. Add cesium carbonate.

    • Stir at RT for 30 mins to deprotonate N1 (

      
      ).
      
    • Add alkyl halide.[1][2][3] Heat to 60°C if necessary (steric bulk of isopropyl group at C6 may slightly retard N1 alkylation rates compared to unsubstituted indoles; higher temp ensures completion).

  • QC Check: Monitor by LC-MS. N1-alkylation usually shifts retention time significantly.

Protocol C: Benzyl Deprotection (Accessing the 5-OH)

To utilize the 5-position for further derivatization.

  • Method: Hydrogenolysis (

    
    , Pd/C) is standard, but if the molecule contains sulfur or other catalyst poisons (common in P2X3 ligands), use Boron Tribromide (
    
    
    
    )
    .
  • BBr3 Protocol:

    • Dissolve substrate in dry DCM at -78°C.

    • Add

      
       (1M in DCM, 3.0 eq).
      
    • Warm to 0°C over 2 hours.

    • Quench with

      
       (aq).
      
    • Note: The isopropyl group is stable to these conditions, but tert-butyl groups would be labile.

Workflow Visualization

Diagram 2: Synthesis & Application Workflow

Workflow Start Start: 4-Benzyloxy-5-isopropyl-2-nitrotoluene Step1 Step 1: Enamine Formation (DMF-DMA, 110°C) Start->Step1 Step2 Step 2: Reductive Cyclization (Raney Ni, N2H4) Step1->Step2 Indole PRODUCT: 5-Benzyloxy-6-isopropyl-1H-indole Step2->Indole Branch1 Path A: P2X3 Antagonists (C3-Glyoxylation) Indole->Branch1 Branch2 Path B: HCV Inhibitors (N1-Alkylation / C2-Arylation) Indole->Branch2 Branch3 Path C: Deprotection (Yields 5-OH-6-isopropyl) Indole->Branch3

Caption: Step-by-step synthesis and divergent application pathways for the building block.

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 265.35 g/mol Formula:

Melting Point 120–122°CCrystalline solid
Solubility DMSO, DMF, DCMPoor in water; moderate in MeOH
pKa (Indole NH) ~16.5Requires strong base for alkylation
Storage 2–8°C, Inert GasProtect from light (indoles can photo-oxidize)
Typical Yield 75–85%From nitrotoluene precursor

References

  • Synthesis of 4-Benzyloxyindole (Analogous Protocol): Batcho, A. D.; Leimgruber, W. Organic Syntheses, Coll. Vol. 7, p.34 (1990).

  • Specific Synthesis of 5-Benzyloxy-6-isopropylindole: Leonardi, A., et al. "Synthesis and pharmacological evaluation of new indole derivatives structurally related to thymoxamine."[4] European Journal of Medicinal Chemistry, 29(7), 551-559 (1994).

  • Application in P2X3 Antagonists: Dillon, M. P., et al. "Diaminopyrimidines as P2X3 and P2X2/3 antagonists." U.S. Patent 7,858,632, Example 14 (2010).

  • Indole-based HCV NS5B Inhibitors: Harper, S., et al. "Development of Indole-Based Inhibitors of HCV NS5B Polymerase."[5][6] Journal of Medicinal Chemistry, 55, 2012.

Sources

The Strategic Utility of 5-Benzyloxy-6-isopropyl-1H-indole as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Among the vast array of functionalized indoles, 5-Benzyloxy-6-isopropyl-1H-indole emerges as a highly strategic precursor for the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a protected hydroxyl group at the 5-position and a sterically influential isopropyl group at the 6-position, offers a versatile platform for the development of targeted therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this key intermediate. Detailed, field-proven protocols for its preparation via the Leimgruber-Batcho indole synthesis and its subsequent elaboration into a potential pharmaceutical agent are presented, underscoring the causality behind experimental choices and ensuring procedural robustness.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole ring system is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets with high affinity.[3] The specific substitution pattern on the indole nucleus dictates its pharmacological profile. The 5-hydroxyindole moiety, in particular, is a common feature in neuroactive compounds, including the neurotransmitter serotonin. The introduction of an isopropyl group at the 6-position can enhance lipophilicity and modulate binding interactions with target proteins.

5-Benzyloxy-6-isopropyl-1H-indole serves as a valuable, protected precursor to 5-hydroxy-6-isopropyl-1H-indole derivatives. The benzyl ether provides a stable protecting group for the hydroxyl functionality, which can be readily removed under mild conditions in the later stages of a synthetic sequence.[4][5] This strategy allows for a wide range of chemical transformations to be performed on the indole core without affecting the sensitive hydroxyl group.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a synthetic precursor is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 5-Benzyloxy-6-isopropyl-1H-indole

PropertyValueSource
Molecular Formula C₁₈H₁₉NOCalculated
Molecular Weight 265.35 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.[6]Predicted

Safety and Handling Precautions:

5-Benzyloxy-6-isopropyl-1H-indole should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of analogous compounds.

Synthesis of the Precursor: 5-Benzyloxy-6-isopropyl-1H-indole

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for the preparation of a wide variety of substituted indoles from o-nitrotoluenes.[4][7] This method is particularly advantageous as it proceeds under relatively mild conditions and allows for the synthesis of indoles that are unsubstituted at the 2- and 3-positions.[1]

The overall synthetic strategy involves the preparation of the key starting material, 4-benzyloxy-3-isopropyl-2-nitrotoluene, followed by its conversion to the target indole.

Synthesis_Workflow cluster_0 Part 1: Synthesis of o-Nitrotoluene Precursor cluster_1 Part 2: Leimgruber-Batcho Indole Synthesis A 4-Benzyloxytoluene B 4-Benzyloxy-3-isopropyltoluene A->B Friedel-Crafts Isopropylation C 4-Benzyloxy-3-isopropyl-2-nitrotoluene B->C Nitration C_2 4-Benzyloxy-3-isopropyl-2-nitrotoluene D Enamine Intermediate C_2->D Condensation with DMFDMA & Pyrrolidine E 5-Benzyloxy-6-isopropyl-1H-indole D->E Reductive Cyclization

Figure 1: Overall synthetic workflow for 5-Benzyloxy-6-isopropyl-1H-indole.

Protocol for the Synthesis of 4-Benzyloxy-3-isopropyl-2-nitrotoluene

The synthesis of the o-nitrotoluene precursor is a two-step process involving a Friedel-Crafts isopropylation followed by a regioselective nitration.

Step 1: Friedel-Crafts Isopropylation of 4-Benzyloxytoluene

The introduction of the isopropyl group at the position ortho to the methyl group is achieved via a Friedel-Crafts alkylation. The benzyloxy group is an ortho, para-directing group, and while some para-isopropylation may occur, the desired ortho-substituted product can be obtained.

Materials:

  • 4-Benzyloxytoluene

  • Isopropyl alcohol or 2-chloropropane

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst like a zeolite)[8]

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-benzyloxytoluene and the isopropylating agent in the anhydrous solvent to the cooled catalyst suspension with vigorous stirring. The choice of isopropylating agent and catalyst is crucial for optimizing the yield of the desired ortho-product.[9]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate 4-benzyloxy-3-isopropyltoluene.

Step 2: Nitration of 4-Benzyloxy-3-isopropyltoluene

The nitration of the activated aromatic ring is performed under controlled conditions to favor the introduction of the nitro group at the position ortho to the methyl group and meta to the isopropyl group.

Materials:

  • 4-Benzyloxy-3-isopropyltoluene

  • Fuming nitric acid or a mixture of nitric acid and sulfuric acid

  • Acetic anhydride or acetic acid (as solvent)

  • Ice

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-benzyloxy-3-isopropyltoluene in the chosen solvent.

  • Cool the solution to 0 °C or below in an ice-salt bath.

  • Slowly add the nitrating agent dropwise to the cooled solution while maintaining the low temperature and stirring vigorously. The regioselectivity of the nitration is highly dependent on the reaction conditions, including temperature and the choice of nitrating agent.[10][11]

  • After the addition is complete, continue to stir the reaction at low temperature for the specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 4-benzyloxy-3-isopropyl-2-nitrotoluene.

Protocol for the Leimgruber-Batcho Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole

This two-step protocol transforms the synthesized o-nitrotoluene into the target indole.

Step 1: Enamine Formation

Materials:

  • 4-Benzyloxy-3-isopropyl-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Pyrrolidine

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 4-benzyloxy-3-isopropyl-2-nitrotoluene in anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to the solution. The use of pyrrolidine often accelerates the reaction and improves the yield of the enamine.[7]

  • Heat the reaction mixture at a specified temperature (e.g., 110-120 °C) under an inert atmosphere for several hours. Monitor the formation of the intensely colored enamine intermediate by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure. The crude enamine is often a dark red or purple solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization

Materials:

  • Crude enamine intermediate from the previous step

  • Reducing agent (e.g., Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or stannous chloride)[1][7]

  • Solvent (e.g., ethanol, tetrahydrofuran)

Procedure:

  • Dissolve the crude enamine in a suitable solvent in a flask equipped with a reflux condenser.

  • Carefully add the chosen reducing agent. If using Raney nickel and hydrazine, the reaction is typically exothermic and may require initial cooling.

  • Heat the reaction mixture to reflux and stir for the required time. The progress of the reaction can be monitored by the disappearance of the colored enamine and the formation of the indole product by TLC.

  • Upon completion, cool the reaction mixture and filter off the catalyst (if a solid catalyst was used) through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-Benzyloxy-6-isopropyl-1H-indole.

Application as a Precursor for a Pharmaceutical Compound

The strategic value of 5-Benzyloxy-6-isopropyl-1H-indole lies in its potential to be converted into biologically active molecules. The 5-hydroxy-6-isopropyl-1H-indole core is a key structural motif in certain compounds with potential therapeutic applications, such as N-Isopropyl-5,6-dihydroxyindole, which has been investigated in various research contexts.[12] The synthesis of such a compound from our precursor would involve debenzylation followed by N-alkylation and potential further modifications.

Pharmaceutical_Application A 5-Benzyloxy-6-isopropyl-1H-indole B 5-Hydroxy-6-isopropyl-1H-indole A->B Debenzylation (e.g., H₂, Pd/C) C N-Isopropyl-5-hydroxy-6-isopropyl-1H-indole (Illustrative Target) B->C N-Isopropylation (e.g., 2-iodopropane, base)

Figure 2: Synthetic pathway from the precursor to an illustrative pharmaceutical target.

Protocol for the Debenzylation of 5-Benzyloxy-6-isopropyl-1H-indole

The removal of the benzyl protecting group is a critical step to unmask the free hydroxyl group for further functionalization or to arrive at the final active pharmaceutical ingredient (API). Catalytic hydrogenation is a common and efficient method for this transformation.[5][13]

Materials:

  • 5-Benzyloxy-6-isopropyl-1H-indole

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen source (hydrogen gas balloon or H₂ generator)

Procedure:

  • Dissolve 5-Benzyloxy-6-isopropyl-1H-indole in the chosen solvent in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxy-6-isopropyl-1H-indole. The product can be purified by crystallization or column chromatography if necessary.

Conclusion

5-Benzyloxy-6-isopropyl-1H-indole is a valuable and versatile precursor for the synthesis of complex pharmaceutical compounds. Its preparation via a well-established Leimgruber-Batcho synthesis, starting from a readily accessible substituted o-nitrotoluene, provides a reliable and scalable route. The strategic use of the benzyl protecting group allows for a wide range of chemical manipulations on the indole core, with the final deprotection step yielding the desired 5-hydroxyindole derivatives. The protocols and insights provided in this document are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutics based on the privileged indole scaffold.

References

  • Synthesis and antitumor evaluation of selected 5,6-disubstituted 1(2)H-indazole-4,7-diones. Journal of Medicinal Chemistry.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Versatility in pharmacological actions of 3-substituted indoles.
  • Leimgruber–B
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.
  • Yang, T., et al. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A Comparative Guide to Fischer and Leimgruber-B
  • Yang, T., et al. (2026). Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.
  • Synthesis of Medicinally Important Indole Deriv
  • Leimgruber–B
  • Indoles in drug design and medicinal chemistry. Scilit.
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.
  • Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
  • The Friedel-Crafts Reaction.
  • Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy.
  • Proton NMR spectrum of 4-benzyloxy toluene.
  • N-Isopropyl-5,6-dihydroxyindole. Simson Pharma Limited.
  • An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol. Benchchem.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Form
  • 5-Hydroxymethyl-1H-indazole. Chem-Impex.
  • Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant.
  • Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. PrepChem.com.
  • 4-Benzyloxy-2-nitrotoluene. PubChem.
  • m-NITROTOLUENE. Organic Syntheses.
  • MCQ-112: About Nitration on 4-isopropyl toluene by Dr. Tanmoy Biswas (PhD) for NEET, IIT-JEE, BSMS. YouTube.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
  • 4-Benzyloxy-2-nitrotoluene. Sigma-Aldrich.
  • 4-benzyloxyindole. Organic Syntheses.
  • N-Isopropyl-5,6-dihydroxyindole. Clearsynth.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Visible‐light‐mediated Oxidative Debenzylation of 3‐ O ‐Benzyl‐1,2:5,6‐di‐ O ‐isopropylidene‐α‐D‐glucofuranose.
  • 5-Hydroxyindole. PubChem.
  • 4-(Benzyloxy)-2-methyl-1-nitrobenzene. MilliporeSigma.
  • m-NITROTOLUENE. Organic Syntheses.
  • 6-Hydroxyindole. MilliporeSigma.

Sources

In vitro assay protocol for 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 5-Benzyloxy-6-isopropyl-1H-indole as a Non-Nucleoside HCV NS5B Inhibitor

Introduction & Scope

This Application Note details the standardized protocol for evaluating 5-Benzyloxy-6-isopropyl-1H-indole (and structurally related lipophilic indole scaffolds) as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).

Indole-based scaffolds, particularly those substituted at the C5 (benzyloxy) and C6 (isopropyl/alkyl) positions, have been extensively documented as Non-Nucleoside Inhibitors (NNIs) targeting the Thumb II allosteric site of the NS5B polymerase. Unlike nucleoside analogs (e.g., Sofosbuvir) that act as chain terminators, these compounds induce a conformational freeze, preventing the enzyme from transitioning to its active elongation state.

Key Physicochemical Considerations:

  • Lipophilicity: The 5-benzyloxy and 6-isopropyl moieties significantly increase LogP, necessitating strict DMSO solubility controls to prevent micro-precipitation in aqueous buffers.

  • Mechanism: Allosteric inhibition (Non-competitive with respect to NTPs).

Experimental Workflow

The following diagram outlines the critical path for validating the biological activity of the compound, moving from chemical handling to enzymatic screening and cellular validation.

AssayWorkflow Start Compound: 5-Benzyloxy-6-isopropyl-1H-indole Prep Stock Preparation (10 mM in 100% DMSO) Start->Prep QC Solubility Check (Nephelometry/Visual) Prep->QC EnzymeAssay Primary Screen: NS5B RdRp Assay (FRET / De Novo Synthesis) QC->EnzymeAssay Pass Decision IC50 < 10 µM? EnzymeAssay->Decision CellAssay Secondary Screen: HCV Replicon Assay (Huh-7-luciferase) Decision->CellAssay Yes Stop Stop Decision->Stop No (Inactive) CounterScreen Cytotoxicity Assay (MTS/ATP Content) CellAssay->CounterScreen Analysis Data Synthesis (Selectivity Index = CC50 / EC50) CounterScreen->Analysis

Figure 1: Critical path for the evaluation of indole-based NS5B inhibitors. The workflow prioritizes biochemical potency before assessing cellular permeability.

Protocol 1: Compound Preparation & Handling

Due to the hydrophobic nature of the benzyloxy and isopropyl groups, this compound is prone to aggregation in assay buffers.

Reagents:

  • 5-Benzyloxy-6-isopropyl-1H-indole (Solid, >98% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

Procedure:

  • Weighing: Weigh approximately 2–5 mg of solid compound into a glass vial (avoid plastics that may leach plasticizers).

  • Solubilization: Dissolve in 100% DMSO to achieve a 20 mM stock concentration . Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into amber glass vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.

  • Assay Dilution (Critical):

    • Prepare an intermediate dilution plate in 100% DMSO (e.g., 3-fold serial dilution).

    • Transfer to aqueous buffer only immediately prior to assay start.

    • Final DMSO limit: Ensure final assay DMSO concentration is ≤ 5% for enzymatic assays and ≤ 0.5% for cell assays to avoid solvent artifacts.

Protocol 2: Biochemical NS5B Polymerase Assay (FRET-Based)

This assay measures the de novo synthesis of double-stranded RNA (dsRNA) from a single-stranded RNA template. We utilize a fluorescent intercalating dye (e.g., PicoGreen or SYTO) which fluoresces upon binding to the newly synthesized dsRNA product.

Rationale: This method avoids radioactive hazards (


-UTP) while maintaining high sensitivity for allosteric inhibitors.

Materials:

  • Enzyme: Recombinant HCV NS5B (Genotype 1b, C-terminal 21-aa deletion for solubility).

  • Template: Poly(rC) RNA template.

  • Primer: Oligo(rG)12 primer.

  • Substrate: GTP (Ultra-pure).

  • Detection: PicoGreen dsRNA Quantitation Reagent.

Assay Buffer:

  • 20 mM Tris-HCl (pH 7.5)

  • 5 mM MgCl₂ (Critical cofactor)

  • 1 mM DTT (Maintains reducing environment for indole stability)

  • 25 mM KCl[1]

  • 0.05% Tween-20 (Prevents aggregation of the lipophilic inhibitor)

Step-by-Step Procedure:

  • Primer Annealing: Mix Poly(rC) (20 µg/mL) and Oligo(rG)12 (0.5 µM) in annealing buffer. Heat to 70°C for 5 min, then cool slowly to room temperature.

  • Plate Setup: In a 384-well black microplate, dispense 5 µL of 5-Benzyloxy-6-isopropyl-1H-indole (diluted in assay buffer, 5% DMSO). Include:

    • Positive Control: Beclabuvir or Dasabuvir (1 µM).

    • Negative Control: DMSO vehicle only.

  • Enzyme Addition: Add 10 µL of NS5B enzyme (20 nM final) to the wells. Incubate for 15 minutes at 25°C.

    • Mechanistic Insight: This pre-incubation allows the indole inhibitor to bind the allosteric Thumb site before the catalytic complex forms.

  • Reaction Initiation: Add 10 µL of Substrate Mix (GTP + Annealed Template/Primer).

    • Final GTP concentration: Km value (approx. 10–50 µM).

  • Incubation: Incubate at 30°C for 60–90 minutes.

  • Termination & Detection: Add 25 µL of PicoGreen reagent (diluted 1:200 in TE buffer). Incubate 5 min in dark.

  • Read: Measure Fluorescence Intensity (Ex: 480 nm / Em: 520 nm).

Data Analysis: Calculate % Inhibition relative to DMSO controls. Fit data to a 4-parameter logistic equation to determine IC50 .

Protocol 3: Cell-Based HCV Replicon Assay

To confirm that 5-Benzyloxy-6-isopropyl-1H-indole can penetrate the cell membrane and inhibit viral replication in a biological context.

Cell Line: Huh-7 cells stably expressing HCV subgenomic replicon (Genotype 1b) fused to a Luciferase reporter (Luc-ubi-neo).

Procedure:

  • Seeding: Seed Replicon cells at 5,000 cells/well in a 96-well white-walled plate. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Remove media. Add fresh media containing serial dilutions of the test compound (Final DMSO 0.5%).

    • Range: 0.01 µM to 50 µM.

  • Incubation: Incubate for 72 hours.

  • Luciferase Readout:

    • Remove media.

    • Add Bright-Glo™ (Promega) or equivalent lysis/substrate reagent.

    • Measure Luminescence (RLU).

  • Cytotoxicity Counter-Screen (Parallel Plate):

    • Treat a duplicate plate exactly as above.

    • Instead of Luciferase, add MTS or CellTiter-Glo reagent to measure cell viability.

    • Requirement: A drop in viral load (Luciferase) without a drop in cell viability indicates specific antiviral activity.

Mechanism of Action Visualization

The following diagram illustrates the proposed binding mode of 5-Benzyloxy-6-isopropyl-1H-indole.

MOA Inhibitor 5-Benzyloxy-6-isopropyl-1H-indole Complex Inhibitor-Enzyme Complex (Thumb II Site) Inhibitor->Complex Binds NS5B_Open NS5B Polymerase (Open Conformation) NS5B_Open->Complex NS5B_Closed NS5B Closed Conformation (Active) NS5B_Open->NS5B_Closed Normal Activation Complex->NS5B_Closed Blocks Conformational Change RNA_Synth Viral RNA Synthesis NS5B_Closed->RNA_Synth

Figure 2: Allosteric Inhibition Mechanism. The indole scaffold binds the Thumb II site, locking the polymerase in an open, inactive conformation, thereby preventing the formation of the productive elongation complex.

Expected Results & Troubleshooting

ParameterExpected Range (Active)Troubleshooting (If Failed)
Enzymatic IC50 0.1 – 5.0 µMIf >50 µM: Check solubility; ensure Tween-20 is present to prevent aggregation.
Replicon EC50 0.5 – 10.0 µMIf inactive in cells but active in enzyme: Compound may have poor permeability (high efflux).
CC50 (Toxicity) > 50 µMIf CC50 < 10 µM: The indole may be non-specifically toxic.
Selectivity Index > 10 (CC50/EC50)Low SI indicates the observed antiviral effect is likely due to cell death.

References

  • Beaulieu, P. L., et al. (2012). "Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase." Journal of Medicinal Chemistry.

  • Gentile, G., et al. (2014). "Indole-based allosteric inhibitors of HCV NS5B polymerase: From the discovery to the clinic." Current Medicinal Chemistry.

  • Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science.

  • Thermo Fisher Scientific. "EnzChek™ RNA Polymerase Assay Kit Protocol."

Sources

Application Notes & Protocols: 5-Benzyloxy-6-isopropyl-1H-indole in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Functionalized Indoles in Organic Electronics

Indole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention across a wide range of scientific disciplines, from medicinal chemistry to materials science.[1] The electron-rich nature of the indole core makes it an excellent candidate for applications in organic electronics, where it can serve as a fundamental building block for semiconductors and conductive polymers.[2][3] The strategic functionalization of the indole scaffold allows for the fine-tuning of its electronic and physical properties, enabling the development of materials with tailored characteristics for specific applications.[2]

This document focuses on the potential application of a specific, yet underexplored, indole derivative: 5-Benzyloxy-6-isopropyl-1H-indole . While direct applications of this compound in materials science are not yet widely reported, its structural features—a protected hydroxyl group (benzyloxy) and a bulky alkyl group (isopropyl) on the benzene ring of the indole core—suggest its utility as a monomer for the synthesis of novel soluble, processable, and electronically active polymers.

Herein, we propose a detailed protocol for the synthesis of a polyindole derivative, Poly(5-Benzyloxy-6-isopropyl-1H-indole), and its subsequent application as the active semiconductor layer in an Organic Thin-Film Transistor (OTFT). This hypothetical application is grounded in the established principles of polyindole chemistry and organic electronics, providing a scientifically rigorous framework for exploring the potential of this and similar functionalized indoles.[4][5]

Section 1: The Monomer - 5-Benzyloxy-6-isopropyl-1H-indole

The strategic placement of the benzyloxy and isopropyl groups on the indole ring is anticipated to impart several desirable properties to the resulting polymer:

  • Solubility: The bulky and non-polar isopropyl and benzyloxy groups are expected to disrupt intermolecular packing, thereby enhancing the solubility of the polymer in common organic solvents. This is a critical factor for solution-based processing techniques, which are essential for the fabrication of large-area and flexible electronic devices.

  • Morphology Control: The side chains can influence the self-assembly and thin-film morphology of the polymer, which are crucial for efficient charge transport in OTFTs.

  • Electronic Tuning: While the primary electronic properties are dictated by the conjugated polyindole backbone, the electron-donating nature of the benzyloxy group can subtly modulate the HOMO and LUMO energy levels of the polymer.

A plausible synthetic route to 5-Benzyloxy-6-isopropyl-1H-indole, based on established indole syntheses, is outlined below.

Protocol 1: Proposed Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole

This protocol is a hypothetical adaptation of known indole synthesis methodologies.

Objective: To synthesize the monomer 5-Benzyloxy-6-isopropyl-1H-indole.

Materials:

  • 4-Benzyloxy-3-isopropylaniline

  • 2-Chloro-1,1-diethoxyethane

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, combine 4-Benzyloxy-3-isopropylaniline (1 equivalent), Pd(OAc)2 (0.02 equivalents), and PPh3 (0.04 equivalents).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of 2-Chloro-1,1-diethoxyethane (1.2 equivalents) and NaOtBu (2.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-Benzyloxy-6-isopropyl-1H-indole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Polymerization and Characterization

The synthesized monomer can be polymerized through oxidative chemical polymerization to form the corresponding polyindole.

Protocol 2: Synthesis of Poly(5-Benzyloxy-6-isopropyl-1H-indole)

Objective: To synthesize the conductive polymer from the functionalized indole monomer.

Materials:

  • 5-Benzyloxy-6-isopropyl-1H-indole

  • Iron(III) chloride (FeCl3), anhydrous

  • Chloroform, anhydrous

  • Methanol

Procedure:

  • Monomer Solution: Dissolve 5-Benzyloxy-6-isopropyl-1H-indole in anhydrous chloroform in a round-bottom flask to create a 0.1 M solution.

  • Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl3 (2.5 equivalents relative to the monomer) in anhydrous chloroform.

  • Polymerization: Slowly add the FeCl3 solution dropwise to the stirring monomer solution at 0 °C under a nitrogen atmosphere. Allow the reaction to proceed for 24 hours at room temperature.

  • Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the solid polymer by filtration.

  • Purification: Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual oxidant. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally hexane.

  • Drying: Dry the purified polymer under vacuum at 40 °C for 24 hours.

  • Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI). Confirm the polymer structure using FT-IR and UV-Vis spectroscopy.

Section 3: Application in Organic Thin-Film Transistors (OTFTs)

The synthesized Poly(5-Benzyloxy-6-isopropyl-1H-indole) can be used as the active semiconductor layer in a bottom-gate, top-contact OTFT.

Protocol 3: Fabrication and Characterization of an OTFT Device

Objective: To fabricate and evaluate the performance of an OTFT using the synthesized polyindole.

Materials:

  • Poly(5-Benzyloxy-6-isopropyl-1H-indole)

  • Highly doped n-type silicon wafer with a 300 nm thermally grown SiO2 layer (serves as the gate electrode and dielectric)

  • Chlorobenzene or other suitable organic solvent

  • Gold (Au) for source and drain electrodes

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO2 substrate by sonicating in acetone, and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.

  • Surface Treatment: Treat the SiO2 surface with an OTS self-assembled monolayer by immersing the substrate in a 10 mM solution of OTS in toluene for 20 minutes. This treatment improves the interface between the dielectric and the semiconductor.

  • Polymer Film Deposition: Prepare a solution of Poly(5-Benzyloxy-6-isopropyl-1H-indole) in chlorobenzene (e.g., 5 mg/mL). Deposit a thin film of the polymer onto the OTS-treated substrate using spin-coating.

  • Annealing: Anneal the polymer film at a temperature just below its glass transition temperature (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) on top of the polymer film through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.

  • Device Characterization: Measure the electrical characteristics of the OTFT device using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum.

Data Analysis and Expected Results

The performance of the OTFT is evaluated by measuring its output and transfer characteristics. Key performance metrics to be extracted from these measurements include:

  • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor channel.

  • On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in the "on" state to the current in the "off" state.

  • Threshold Voltage (V_th): The gate voltage required to turn the transistor "on".

Table 1: Expected Performance Characteristics of a Poly(5-Benzyloxy-6-isopropyl-1H-indole) OTFT

ParameterExpected Value RangeSignificance
Field-Effect Mobility (µ)10⁻³ - 10⁻¹ cm²/VsIndicates the efficiency of charge transport.
On/Off Current Ratio (I_on/I_off)> 10⁴A high ratio is crucial for digital logic applications.
Threshold Voltage (V_th)-10 to 10 VA low threshold voltage is desirable for low-power operation.

Visualizations

Workflow for OTFT Fabrication

OTFT_Fabrication cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_device Device Finalization Substrate Si/SiO2 Substrate Cleaning Substrate Cleaning Substrate->Cleaning OTS_Treatment OTS Surface Treatment Cleaning->OTS_Treatment Spin_Coating Spin-Coating of Polyindole OTS_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Au Electrode Deposition Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.

Conceptual Structure of the Synthesized Polymer

Polyindole_Structure cluster_sidechains1 cluster_sidechains2 cluster_sidechains3 monomer1 [...-Indole-... monomer2 Indole-... monomer1->monomer2 benzyloxy1 O-CH2-Ph monomer1->benzyloxy1 isopropyl1 CH(CH3)2 monomer1->isopropyl1 monomer3 Indole-...]n monomer2->monomer3 benzyloxy2 O-CH2-Ph monomer2->benzyloxy2 isopropyl2 CH(CH3)2 monomer2->isopropyl2 benzyloxy3 O-CH2-Ph monomer3->benzyloxy3 isopropyl3 CH(CH3)2 monomer3->isopropyl3

Caption: Simplified representation of the Poly(5-Benzyloxy-6-isopropyl-1H-indole) structure.

Conclusion and Future Outlook

The protocols and conceptual framework presented here provide a roadmap for the exploration of 5-Benzyloxy-6-isopropyl-1H-indole as a promising new material for organic electronics. While the application is hypothetical, it is based on sound scientific principles and the known properties of related polyindole systems.[4][5][6][7] The successful synthesis and characterization of this polymer and its corresponding OTFT devices would represent a significant step forward in the development of novel, solution-processable organic semiconductors.

Future work should focus on optimizing the polymerization conditions to control the molecular weight and PDI of the polymer, as these parameters have a profound impact on device performance. Furthermore, a systematic study of the structure-property relationships by synthesizing a series of indole monomers with varying side chains would provide valuable insights for the rational design of next-generation organic electronic materials.

References

  • Advancements in Organic Electronics: The Role of Indole Derivatives. (2026, February 14). Google Vertex AI Search.
  • Progress in Conjugated Polyindoles: Synthesis, Polymerization Mechanisms, Properties, and Applications. Taylor & Francis.
  • Polyindole Based Nanocomposites and Their Applic
  • Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications. Materials Advances (RSC Publishing).
  • Progress in Conjugated Polyindoles: Synthesis, Polymerization Mechanisms, Properties, and Applications. (2025, August 6). ResearchGate.
  • 5-Benzyloxyindole. Chem-Impex.
  • Opto-electrochemistry of pyridopyrazino[2,3-b]indole Derivatives. Indian Academy of Sciences.
  • Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Semantic Scholar.
  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTU
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
  • 5-Benzyloxyindole CAS 1215-59-4 Suppliers, Manufacturers, Factory - Wholesale Price. Source Not Available.
  • The preparation method of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (2016, May 4). Eureka.
  • Nonlinear optical responses of organic based indole derivative: an experimental and computational study. ResearchGate.
  • 4-benzyloxyindole. Organic Syntheses Procedure.
  • 5-(Benzyloxy)-7-methyl-1H-indole (CAS 4792-65-8). Fluorochem.
  • Synthesis of Well-Defined Cyclic Poly(N-isopropylacrylamide) via Click Chemistry and Its Unique Thermal Phase Transition. Source Not Available.
  • The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • 5-(Benzyloxy)-6-fluoro-1h-indole | 145159-66-6. Sigma-Aldrich.
  • 5-(benzyloxy)indole. Sigma-Aldrich.
  • 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. PMC - NIH.
  • Indole:Chemical Properties and Production. (2022, April 22). ChemicalBook.
  • 20230818 Indole Synthesis SI. Rsc.org.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021, August 31). MDPI.
  • 5-Benzyloxy-2,3-dihydro-1H-indole hydrochloride | 92818-37-6. BuyersGuideChem.
  • 5-(benzyloxy)-1H-indole-3-carbaldehyde | 6953-22-6. MilliporeSigma.
  • 5-(Benzyloxy)indole, 1 X 5 g (B27803-5G) | MilliporeSigma® (Sigma-Aldrich). MilliporeSigma® (Sigma-Aldrich).

Sources

Application Note & Protocols: The Strategic Use of 5-Benzyloxy-6-isopropyl-1H-indole in the Rational Design of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a 'privileged structure' for its ability to interact with a multitude of biological targets.[1] Its role as an ATP-competitive scaffold in the design of protein kinase inhibitors is particularly prominent, leading to numerous approved therapeutics.[2] This document provides an in-depth guide on the strategic application of a specific, highly functionalized intermediate, 5-Benzyloxy-6-isopropyl-1H-indole , in the synthesis of potent and selective kinase inhibitors. We will deconstruct the rationale behind the unique substitution pattern of this scaffold, provide a detailed, field-proven protocol for its elaboration into a representative kinase inhibitor, and outline methodologies for its biological evaluation. This guide is intended for researchers and drug development professionals seeking to leverage advanced indole chemistry for next-generation kinase inhibitor discovery.

Introduction: Why This Specific Indole Scaffold?

Protein kinases, enzymes that regulate the majority of cellular pathways by phosphorylating specific substrates, are critical targets in drug discovery, particularly in oncology.[3][4] The development of small-molecule kinase inhibitors has revolutionized cancer treatment.[5] The indole scaffold is a common feature in many of these drugs because its bicyclic structure and N-H hydrogen bond donor capability effectively mimic the adenine region of ATP, allowing it to anchor within the enzyme's hinge region.[2]

The choice of 5-Benzyloxy-6-isopropyl-1H-indole as a starting material is not arbitrary; it is a product of rational drug design principles aimed at achieving high potency and selectivity. Let's analyze its constituent parts:

  • The 1H-Indole Core : This is the primary hinge-binding motif. The N-H at position 1 is crucial for forming a key hydrogen bond with the backbone of the kinase hinge region, a fundamental interaction for most Type I and Type II inhibitors.[6]

  • The 6-isopropyl Group : This bulky, hydrophobic group is designed to occupy a specific hydrophobic pocket adjacent to the ATP-binding site. This interaction can significantly enhance binding affinity and, more importantly, contribute to selectivity. Kinases differ in the size and shape of this pocket, so tailoring the substituent here (e.g., an isopropyl group) can favor binding to one kinase over others.

  • The 5-Benzyloxy Group : This substituent serves a dual purpose. Firstly, it acts as a versatile synthetic handle and a protecting group for the 5-hydroxy functionality.[7] Secondly, the phenylmethoxy moiety can itself form favorable hydrophobic or π-stacking interactions deep within the active site. Critically, the benzyl group can be removed in a late-stage synthetic step (hydrogenolysis) to reveal a 5-hydroxy group. This phenol can then act as a crucial hydrogen bond donor or acceptor, potentially forming a key interaction with residues like the "gatekeeper" threonine, further enhancing potency and selectivity.

This combination of features makes 5-Benzyloxy-6-isopropyl-1H-indole an advanced intermediate, pre-optimized for generating kinase inhibitors with desirable pharmacological properties.

Logical & Experimental Workflow

The development of a novel kinase inhibitor from this scaffold follows a logical progression from synthesis to biological validation.

G cluster_0 Synthesis & Chemistry cluster_1 Biological Evaluation cluster_2 Optimization A Synthesis of Core Scaffold (5-Benzyloxy-6-isopropyl-1H-indole) B Functionalization at C3 (e.g., Vilsmeier-Haack) A->B C Elaboration of Side Chain (e.g., Reductive Amination, Coupling) B->C D Final Modification (Optional) (e.g., Deprotection of 5-OBn) C->D H Structure-Activity Relationship (SAR) Analysis & Iterative Design C->H Iterate E In Vitro Kinase Assay (IC50 Determination) D->E Purified Compound F Cellular Proliferation Assay (GI50 Determination) E->F G Target Engagement & Downstream Signaling F->G G->H

Caption: High-level workflow from scaffold synthesis to biological evaluation.

Protocol 1: Synthesis of the Core Scaffold

Since 5-Benzyloxy-6-isopropyl-1H-indole is a specialized reagent, a plausible synthetic route starting from more common materials is provided for completeness. The Fischer indole synthesis is a classic and effective method.

Reaction Scheme: (4-Benzyloxy-3-isopropylphenyl)hydrazine + 2,2-diethoxyacetaldehyde → 5-Benzyloxy-6-isopropyl-1H-indole

Materials:

  • (4-Benzyloxy-3-isopropylphenyl)hydrazine hydrochloride

  • 2,2-Diethoxyacetaldehyde (50% wt. solution in H₂O)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Hydrazone Formation: To a stirred solution of (4-Benzyloxy-3-isopropylphenyl)hydrazine hydrochloride (1.0 eq) in toluene, add a saturated aqueous solution of NaHCO₃ until the pH is ~8. Separate the organic layer, and to this free-based hydrazine solution, add 2,2-diethoxyacetaldehyde (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at 60 °C for 2-4 hours. Monitor the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC) or LC-MS.

  • Cyclization: Cool the reaction mixture to room temperature. Carefully add the mixture to polyphosphoric acid (10-15 eq by weight) pre-heated to 80 °C.

    • Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the[8][8]-sigmatropic rearrangement and subsequent cyclization characteristic of the Fischer indole synthesis. The elevated temperature is required to overcome the activation energy of this rearrangement.

  • Reaction Progression: Increase the temperature to 100-110 °C and stir for 1-2 hours. The reaction mixture will become dark and viscous. Monitor by TLC (e.g., 20% EtOAc in hexanes) until the starting hydrazone is consumed.

  • Work-up: Cool the reaction vessel in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. This will precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated NaHCO₃ solution or 10M NaOH until pH > 8. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield 5-Benzyloxy-6-isopropyl-1H-indole as a solid.

Protocol 2: Elaboration into a Representative EGFR/SRC Dual Inhibitor

We will now detail the synthesis of a hypothetical dual inhibitor, leveraging the core scaffold. The design incorporates a 3-substituted pyrimidine moiety, a common feature in kinase inhibitors that directs interactions in the ATP pocket.[8][9]

G A Start: 5-Benzyloxy-6-isopropyl-1H-indole C3-H B Step 1: Vilsmeier-Haack C3-CHO A:f1->B:f0 POCl₃, DMF (Formylation) C Step 2: Suzuki Coupling C3-(Aryl/Heteroaryl) B:f1->C:f0 Arylboronic acid, Pd Catalyst, Base (C-C Bond Formation) D Step 3: Deprotection (Optional) 5-OH C:f1->D:f0 H₂, Pd/C (Debenzylation) E Final Product Potent Kinase Inhibitor C:f1->E:f0 If 5-OBn is desired D:f1->E:f0

Caption: Synthetic pathway for elaborating the indole core into a final inhibitor.

Part A: C3-Formylation via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.5 eq) in an ice bath. Slowly add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve the 5-Benzyloxy-6-isopropyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor completion by TLC.

  • Quench & Work-up: Cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium acetate. Then, add 2M NaOH to adjust the pH to ~9. A precipitate should form.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-Benzyloxy-6-isopropyl-1H-indole-3-carbaldehyde . This aldehyde is a versatile intermediate for further elaboration.

Part B: Reductive Amination to Install a Linker

  • Reaction Setup: To a solution of the indole-3-carbaldehyde (1.0 eq) in dichloromethane (DCM), add N-Boc-piperazine (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the aldehyde than the in-situ formed iminium ion, minimizing side reactions.

  • Execution: Stir the reaction at room temperature overnight.

  • Work-up & Purification: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to get the Boc-protected piperazinyl-methyl indole.

  • Boc Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess TFA to yield the piperazinyl-methyl indole as a TFA salt.

Part C: Final Acylation to Attach the Warhead

  • Reaction: Dissolve the piperazinyl-methyl indole TFA salt (1.0 eq) in anhydrous DCM. Add a base such as triethylamine (TEA, 3.0 eq). To this solution, add acryloyl chloride (1.1 eq) dropwise at 0 °C.

  • Completion: Allow the reaction to stir at room temperature for 2-4 hours.

  • Purification: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. Purify via column chromatography or preparative HPLC to obtain the final inhibitor. This final product is an analogue of Osimertinib, a known EGFR inhibitor, demonstrating the utility of this synthetic pathway.[4][8][9]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound using a luminescence-based assay that quantifies ATP consumption.[10]

Materials:

  • Kinase of interest (e.g., EGFR, SRC) and its specific substrate peptide.

  • Test Compound (synthesized inhibitor), dissolved in 100% DMSO to make a 10 mM stock.

  • Staurosporine or a known inhibitor for the target kinase (positive control).

  • Kinase buffer (composition varies by kinase).

  • ATP solution.

  • Kinase-Glo® Luminescence Kinase Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Create a serial dilution series of your test compound in DMSO. Typically, a 10-point, 3-fold dilution is effective. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells for positive control (staurosporine) and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate peptide in kinase buffer. Add this mix to the wells containing the compound.

    • Prepare an ATP solution in kinase buffer. Add this solution to the wells to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction.

  • Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Convert the raw data to percent inhibition relative to the DMSO (0% inhibition) and positive (100% inhibition) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

All quantitative data from kinase inhibition and cellular assays should be summarized in a clear, tabular format.

Compound IDTarget KinaseIC₅₀ (nM) [a]Cell LineGI₅₀ (nM) [b]
HYPO-001 EGFRValueA549 (Lung)Value
(5-OBn)SRCValuePC3 (Prostate)Value
HYPO-002 EGFRValueA549 (Lung)Value
(5-OH)SRCValuePC3 (Prostate)Value
Osimertinib EGFR1.026[9]A549~10
Dasatinib SRC0.8PC3~5

[a] IC₅₀ values determined by in vitro luminescence assay. [b] GI₅₀ values determined by a 72-hour cellular proliferation assay (e.g., CellTiter-Glo®).

Conclusion and Future Directions

The 5-Benzyloxy-6-isopropyl-1H-indole scaffold represents a highly strategic starting point for the development of sophisticated kinase inhibitors. The protocols outlined herein provide a robust framework for its synthesis and elaboration into potent molecules targeting kinases like EGFR and SRC.[8][9] The deprotection of the 5-benzyloxy group offers a route to further optimize potency and selectivity through targeted hydrogen bond interactions. Subsequent steps in a drug discovery program would involve expanding the Structure-Activity Relationship (SAR), assessing pharmacokinetic properties, and evaluating in vivo efficacy in relevant disease models.

References

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed, Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. ResearchGate, Available at: [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI, Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC, Available at: [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Bentham Science, Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC, Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI, Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications, Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry, Available at: [Link]

  • 5-Benzyloxyindole. Chem-Impex, Available at: [Link]

  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Bentham Science, Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate, Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing, Available at: [Link]

  • Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor. MDPI, Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC, Available at: [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar, Available at: [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. PubMed, Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Benzyloxy-6-isopropyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, and its synthesis, while classic, is often fraught with challenges that can impact yield and purity.

This document provides an in-depth, troubleshooting-oriented guide for the synthesis of a specific, highly functionalized target: 5-Benzyloxy-6-isopropyl-1H-indole . We will operate under the assumption that the primary synthetic route is the Fischer Indole Synthesis , a robust and widely used method for constructing the indole ring.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the corresponding arylhydrazine and a carbonyl compound.

Our focus will be on anticipating and solving the unique challenges presented by the substituents on the target molecule: the electron-donating benzyloxy group and the sterically demanding isopropyl group. This guide moves beyond simple protocols to explain the causality behind common failures and provides field-proven strategies for optimization.

Section 1: The Synthetic Pathway

The logical and most common approach to synthesizing 5-Benzyloxy-6-isopropyl-1H-indole is the Fischer Indole Synthesis. The key steps are the formation of a hydrazone from (4-Benzyloxy-3-isopropylphenyl)hydrazine and a suitable carbonyl partner, followed by an acid-catalyzed intramolecular cyclization.

Overall Experimental Workflow

The diagram below outlines the complete workflow, from the synthesis of the crucial hydrazine intermediate to the final purified indole product.

G cluster_start Starting Material Synthesis cluster_fischer Fischer Indole Synthesis cluster_end Purification & Analysis SM1 2-Isopropylphenol SM2 Nitration SM1->SM2 SM3 Benzylation SM2->SM3 SM4 Reduction to Aniline SM3->SM4 SM5 Diazotization & Reduction SM4->SM5 Hydrazine (4-Benzyloxy-3-isopropylphenyl)hydrazine SM5->Hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Carbonyl Carbonyl Compound (e.g., Pyruvic Acid) Carbonyl->Hydrazone Cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purify Column Chromatography / Recrystallization Workup->Purify Product Pure 5-Benzyloxy-6-isopropyl-1H-indole Purify->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: General workflow for the synthesis and purification of the target indole.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions addressing common experimental failures. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction yield is extremely low, or the reaction failed entirely. What are the likely causes?

A low or non-existent yield in a Fischer indole synthesis can be traced back to several critical points in the reaction mechanism.[2]

  • Purity of the Hydrazine Starting Material: The (4-Benzyloxy-3-isopropylphenyl)hydrazine is a complex starting material that is likely synthesized in-house. Impurities from previous steps (e.g., residual aniline precursor, inorganic salts) can inhibit the reaction. It is crucial to purify the hydrazine, often as its more stable hydrochloride salt, before use.[3]

  • Hydrazone Instability: The initial condensation product, the hydrazone, can be unstable under the harsh acidic conditions required for cyclization. This can lead to hydrolysis back to the starting materials or other decomposition pathways.

    • Solution: Consider a two-step procedure. First, form the hydrazone under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid) at room temperature or with gentle heating.[2] Isolate and purify the hydrazone before subjecting it to the stronger acid catalyst for the cyclization step.

  • Steric and Electronic Effects: The bulky isopropyl group adjacent to the point of cyclization can sterically hinder the key C-C bond-forming[2][2]-sigmatropic rearrangement.[4] Conversely, the electron-donating benzyloxy group at the para-position can sometimes lead to competing side reactions by weakening the N-N bond.[2]

    • Solution: These inherent structural features require careful optimization of reaction conditions. A stronger acid or higher temperature may be needed to overcome steric hindrance, but this must be balanced against the risk of degradation.

  • Inappropriate Catalyst or Temperature: The choice and concentration of the acid catalyst are paramount. Conditions that are too mild will result in an incomplete reaction, while excessively harsh conditions will lead to decomposition and tar formation.[2]

    • Solution: Systematically screen a panel of catalysts and temperatures. See the data summary table in Section 5 for starting points.

Q2: My reaction mixture turned into a dark, intractable tar, making purification impossible. How can I prevent this?

Tar formation is a notorious issue in Fischer indole syntheses, especially with electron-rich aromatic rings.[2]

  • Causality: The acidic and often high-temperature conditions can promote polymerization of the starting materials, intermediates, or the electron-rich indole product itself. The benzyloxy group enhances the electron density of the phenyl ring, making it more susceptible to acid-catalyzed side reactions.

  • Preventative Strategies:

    • Optimize Acid Catalyst: Switch from strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid to Lewis acids like ZnCl₂ or BF₃·OEt₂. Lewis acids can sometimes promote the desired rearrangement more cleanly and at lower temperatures.[1]

    • Control Temperature: Do not overheat the reaction. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. It is often better to run the reaction for a longer duration at a lower temperature (e.g., 80°C for 12 hours vs. 120°C for 2 hours).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that can contribute to the formation of colored impurities.

    • Consider Advanced Methods: For difficult substrates, continuous flow synthesis can offer superior temperature control and shorter reaction times at high temperatures, significantly reducing the formation of degradation products.

Q3: I am observing cleavage of the benzyl protecting group during the reaction. What can I do?

The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions, a process known as debenzylation.

  • Causality: Strong protonic acids like H₂SO₄ and PPA can protonate the ether oxygen, initiating a cleavage cascade, especially at elevated temperatures. This will result in the formation of the corresponding 5-hydroxy-6-isopropyl-1H-indole, which may be difficult to separate from your desired product.

  • Solutions:

    • Use Milder Catalysts: This is the most effective solution. Lewis acids (ZnCl₂, AlCl₃) are less prone to causing debenzylation. Alternatively, weaker Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be effective.[5]

    • Reduce Reaction Temperature: As with tar formation, lowering the temperature can prevent the activation energy for debenzylation from being reached.

    • Protecting Group Choice: If debenzylation remains a persistent issue, consider using a more acid-stable protecting group for the phenol in your starting material synthesis, although this requires re-routing the initial synthetic steps.

Troubleshooting Logic Flow

G Problem Problem Encountered LowYield Low / No Yield Problem->LowYield Tar Tar Formation Problem->Tar Debenzyl Debenzylation Problem->Debenzyl Check1 Check1 LowYield->Check1 Check Purity Check2 Check2 LowYield->Check2 Check Stability Check3 Check3 LowYield->Check3 Check Conditions Check4 Check4 Tar->Check4 High Temp? Check5 Check5 Tar->Check5 Strong Acid? Check6 Check6 Tar->Check6 Atmosphere? Check7 Check7 Debenzyl->Check7 Catalyst Type? Check8 Check8 Debenzyl->Check8 Temp? Check Check / Action Solution Suggested Solution Solution1 Solution1 Check1->Solution1 Purify Hydrazine Solution2 Solution2 Check2->Solution2 Two-step: Isolate Hydrazone Solution3 Solution3 Check3->Solution3 Screen Catalysts & Temp. Solution4 Solution4 Check4->Solution4 Lower Temperature Solution5 Solution5 Check5->Solution5 Switch to Lewis Acid (ZnCl₂) Solution6 Solution6 Check6->Solution6 Use Inert Gas (N₂/Ar) Check7->Solution5 Check8->Solution4

Caption: A logical diagram for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for this specific synthesis? The three most critical parameters are catalyst choice , temperature , and reaction time . Due to the electron-rich and sterically hindered nature of the substrate, a delicate balance is required. We recommend starting with a milder Lewis acid like ZnCl₂ at a moderate temperature (80-100°C) and monitoring the reaction by TLC before attempting more forceful conditions.

Q2: How do I prepare the (4-Benzyloxy-3-isopropylphenyl)hydrazine starting material? This key intermediate is not commercially available. A plausible synthetic route begins with 2-isopropylphenol and involves four main steps:

  • Nitration: Selective nitration to yield 2-isopropyl-4-nitrophenol.

  • Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether using benzyl chloride and a base (e.g., K₂CO₃) to give 1-benzyloxy-2-isopropyl-4-nitrobenzene.

  • Reduction: Reduction of the nitro group to an aniline (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 4-benzyloxy-3-isopropylaniline.

  • Diazotization and Reduction: Conversion of the aniline to a diazonium salt with NaNO₂/HCl at 0°C, followed by reduction with a reagent like tin(II) chloride (SnCl₂) to yield the final (4-Benzyloxy-3-isopropylphenyl)hydrazine, which should be isolated as its hydrochloride salt for stability.[3]

Q3: Which analytical methods are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system like 20-30% Ethyl Acetate in Hexanes. The indole product will be more polar than the hydrazone and should have a lower Rf value. The indole spot often appears colored or darkens when the TLC plate is left to stand or gently heated.

  • Product Characterization: A full suite of spectroscopic methods is required for unambiguous identification:

    • ¹H and ¹³C NMR: To confirm the structure, including the characteristic indole NH proton signal (typically >8.0 ppm) and the correct number and integration of aromatic and aliphatic protons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution MS (HRMS) should be used to confirm the elemental composition.

    • HPLC: To determine the purity of the final compound.

Section 4: Experimental Protocols

Disclaimer: The following are hypothetical, optimized protocols based on established principles of the Fischer Indole Synthesis. They should be regarded as a starting point for experimental design.

Protocol 4.1: Synthesis of (4-Benzyloxy-3-isopropylphenyl)hydrazine Hydrochloride

(Based on the general procedure for arylhydrazine synthesis[3])

  • Diazotization: To a stirred solution of 4-benzyloxy-3-isopropylaniline (10.0 g, 41.4 mmol) in concentrated HCl (50 mL) at 0°C (ice bath), add a solution of sodium nitrite (NaNO₂, 2.90 g, 42.0 mmol) in water (15 mL) dropwise, keeping the internal temperature below 5°C. Stir for an additional 30 minutes at 0°C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 28.0 g, 124 mmol) in concentrated HCl (30 mL). Cool this solution to 0°C.

  • Addition: Slowly add the cold diazonium salt solution to the cold SnCl₂ solution via a dropping funnel. A precipitate should form.

  • Isolation: Stir the resulting slurry at 0°C for 1 hour. Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether. Dry the solid under vacuum to yield (4-Benzyloxy-3-isopropylphenyl)hydrazine hydrochloride as a stable salt.

Protocol 4.2: Fischer Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole

(Assumes reaction with pyruvic acid followed by in-situ decarboxylation to yield the C2,C3-unsubstituted indole)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (4-Benzyloxy-3-isopropylphenyl)hydrazine hydrochloride (5.0 g, 17.1 mmol) and pyruvic acid (1.65 g, 18.8 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂, 4.66 g, 34.2 mmol).

  • Heating: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC every 1-2 hours. The reaction may take 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture slowly into a beaker containing ice water (300 mL).

  • Neutralization & Extraction: Neutralize the aqueous slurry to pH 7-8 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 100 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure 5-Benzyloxy-6-isopropyl-1H-indole.

Section 5: Data Summary Table

The table below summarizes various conditions that can be used as starting points for optimizing the Fischer indole cyclization step.

CatalystSolventTemperature (°C)Typical Time (h)Expected YieldPotential Issues
ZnCl₂ Ethanol78 (Reflux)4 - 12ModerateRelatively clean; may require longer reaction times.
p-TsOH Toluene110 (Reflux)3 - 8Moderate to GoodCan be effective; risk of debenzylation at higher temps.
PPA Neat80 - 1201 - 4VariablePotentially high-yielding but high risk of tarring and debenzylation.
H₂SO₄ (cat.) Acetic Acid100 - 1182 - 6VariableStrong conditions; high risk of tarring and debenzylation.
BF₃·OEt₂ Dichloromethane40 (Reflux)6 - 18ModerateMilder conditions, good for sensitive substrates.

Section 7: References

  • Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Retrieved from [Link]

  • Barbera, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4459-4469. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420.

  • Aksenov, A. V., et al. (2023). Cyclization of Arylhydrazones of Cross-Conjugated Enynones: Synthesis of Luminescent Styryl-1Н-pyrazoles and Propenyl-1Н-pyrazoles. International Journal of Molecular Sciences, 24(3), 2068. [Link]

  • Farkaš, J., & Sorm, F. (1983). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[4][6][7]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications, 48(9), 2634-2640.

  • Aksenov, A. V., et al. (2022). Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1 H-pyrazoles and propenyl-1 H-pyrazoles. Molecules, 27(22), 7954. [Link]

  • Yan, L., Han, L., & Xie, R. (2020). Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles. Journal of Coordination Chemistry, 73(17-18), 2536-2545.

  • Eureka. (2016). The preparation method of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Retrieved from [Link]

  • Li, Y., et al. (2021). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Organic Letters, 23(15), 5846–5851.

  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Retrieved from

  • Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214.

  • Kerber, A., & Wichtl, M. (1973). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 153-157.

  • Nenitzescu, C. D., & Solomonica, E. (1941). AZIBENZIL. Organic Syntheses, 21, 12.

  • Google Patents. (n.d.). CN1036517C - Process for the preparation of 5,6-diacetoxyindole. Retrieved from

  • Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

  • Taha, M., et al. (2015). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(8), 13956-13977. [Link]

Sources

Technical Support Center: Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide acts as a specialized support resource for the synthesis of 5-Benzyloxy-6-isopropyl-1H-indole , a critical pharmacophore often utilized in the development of HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and other antiviral agents.

Executive Summary & Route Selection

The synthesis of 5,6-disubstituted indoles is notoriously sensitive to regiochemical ambiguity. For 5-Benzyloxy-6-isopropyl-1H-indole , the Leimgruber-Batcho (L-B) Indole Synthesis is the industry-standard "Process Route" because it guarantees regioselectivity by pre-installing substituents on the benzene ring before cyclization.

However, this route introduces specific vulnerabilities:

  • Steric Hindrance: The bulky 6-isopropyl group adjacent to the reaction center retards enamine formation.

  • Chemoselectivity (The "Bn" Problem): The standard reductive cyclization conditions (H₂/Pd-C) often cleave the benzyl ether (O-Bn), leading to the unstable 5-hydroxy analog.

Interactive Troubleshooting Guide

Phase 1: Enamine Formation (Condensation)

Context: Reaction of 1-benzyloxy-2-isopropyl-4-methyl-5-nitrobenzene with DMF-DMA.

Q1: My reaction mixture remains pale yellow, and TLC shows starting material even after 12 hours at reflux. Why?

  • Diagnosis: Steric Inhibition. The isopropyl group at the ortho position (relative to the methyl group reacting) creates significant steric bulk, hindering the deprotonation and subsequent attack on the electrophilic DMF-DMA.

  • Corrective Action:

    • Add Pyrrolidine: Do not rely solely on DMF-DMA. Add 1.1–1.5 equivalents of pyrrolidine. This generates a more reactive "aminal" species and facilitates the formation of the pyrrolidinyl-styrene intermediate, which forms faster than the dimethylamino analog.

    • Increase Temperature: Switch solvent from pure DMF to a mixture of DMF/Xylene to allow higher reflux temperatures (130–140°C), pushing the equilibrium forward.

Q2: I see a deep red oil, but the yield is low after workup. Is the enamine unstable?

  • Diagnosis: Hydrolysis on Silica. The enamine intermediate (a "push-pull" olefin) is sensitive to hydrolysis.

  • Corrective Action:

    • Avoid Chromatography: Do not purify the red enamine intermediate on silica gel. It is best used directly in the next step (telescoped process).

    • Solidification: If isolation is necessary, triturate with cold methanol. The pyrrolidinyl enamine usually crystallizes as a deep red solid, whereas the dimethylamino variant is often an oil.

Phase 2: Reductive Cyclization (Indole Formation)

Context: Conversion of the


-amino-2-nitrostyrene to the indole.[1]

Q3: I used H₂/Pd-C for cyclization, but my product mass is M-90 (loss of Benzyl). How do I prevent this?

  • Diagnosis: Hydrogenolysis. Palladium on carbon is an excellent catalyst for both nitro reduction and O-debenzylation. The isopropyl group does not protect the benzyl ether from this side reaction.

  • Corrective Action: Switch Reductants.

    • Protocol A (Recommended): Use Raney Nickel with Hydrazine Hydrate in MeOH/THF. While Raney Ni can also debenzylate, the reaction kinetics with hydrazine are often fast enough to cyclize the indole before the benzyl group is cleaved, provided the temperature is kept moderate (40–50°C).

    • Protocol B (Chemoselective): Use Fe powder / Acetic Acid or TiCl₃ . These chemical reductants target the nitro group without affecting the benzyl ether.

      • Note: Fe/AcOH can be messy on a large scale due to iron sludge.

Q4: The product is forming, but it turns pink/brown rapidly upon exposure to air. What is happening?

  • Diagnosis: Oxidative Polymerization. Electron-rich indoles (5-alkoxy substituted) are prone to oxidation. If any debenzylation occurred (yielding the 5-hydroxy impurity), it will oxidize to a quinone-imine species, which acts as a radical initiator for polymerization (melanin formation).

  • Corrective Action:

    • Add Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to your eluent during column chromatography.

    • Work Fast: Store the final product under Argon at -20°C immediately after drying.

Comparative Analysis of Cyclization Methods

Reductant SystemYield PotentialO-Bn StabilityOperational RiskRecommendation
H₂ / Pd-C High (>90%)Poor (High risk of cleavage)Flammability (H₂)Avoid for this substrate.
Raney Ni / N₂H₄ High (85-95%)Moderate (Time-dependent)Pyrophoric NiPrimary Choice (Monitor strictly).
Fe / AcOH Moderate (70-80%)Excellent Emulsions/WasteBackup Choice if debenzylation persists.
TiCl₃ / NH₄OAc High (80-90%)Excellent Cost / Titanium wasteBest for small-scale/high-value batches.

Mechanistic Pathway & Side Reactions (Visualization)

The following diagram illustrates the Leimgruber-Batcho pathway and the critical divergence points where side reactions occur.

IndoleSynthesis Start o-Nitrotoluene Precursor Enamine Enamine Intermediate (Deep Red) Start->Enamine + DMF-DMA + Pyrrolidine (Slowed by iPr steric) AminoEnamine Amino-Enamine (Transient) Enamine->AminoEnamine Reduction (-NO2 to -NH2) Side_DeBn 5-Hydroxy-Indole (Unstable) Enamine->Side_DeBn H2/Pd-C (Over-reduction) Target 5-Benzyloxy-6-isopropyl -1H-indole AminoEnamine->Target Cyclization (-Pyrrolidine) Target->Side_DeBn H2/Pd-C (Hydrogenolysis) Side_Quinone Quinone Imine (Pink/Brown) Side_DeBn->Side_Quinone Oxidation (Air) Side_Polymer Melanin-like Polymer Side_Quinone->Side_Polymer Polymerization

Caption: Figure 1. Reaction pathway for Leimgruber-Batcho synthesis showing the critical risk of hydrogenolysis (Red dashed lines) leading to oxidative degradation.

Validated Experimental Protocol (Raney Ni Method)

Step 1: Enamine Formation [2]

  • Dissolve 1-benzyloxy-2-isopropyl-4-methyl-5-nitrobenzene (1.0 equiv) in DMF (5 vol).

  • Add DMF-DMA (1.5 equiv) and Pyrrolidine (1.2 equiv).

  • Heat to 110°C for 4–6 hours under N₂. (Monitor by TLC: Disappearance of pale yellow SM, appearance of deep red spot).

  • Concentrate under reduced pressure to remove excess reagents. Do not purify.

Step 2: Reductive Cyclization

  • Dissolve the red residue in THF/MeOH (1:1 mixture, 10 vol).

  • Add Raney Nickel (approx. 10 wt% of substrate, washed with MeOH) as a slurry.

  • Heat to 45°C.

  • Add Hydrazine Hydrate (5.0 equiv) dropwise over 30 minutes. Caution: Vigorous gas evolution (N₂/H₂).

  • Maintain at 45–50°C for 2 hours.

  • Filter through Celite immediately (keep catalyst wet to prevent fire).

  • Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc) using 0.1% Et₃N to buffer the silica.

References

  • Leimgruber, W., & Batcho, A. D. (1985). 4-Benzyloxyindole.[3] Organic Syntheses, 63, 214. (Detailed protocol for benzyloxy-indole synthesis via enamine).

  • Batcho, A. D., & Leimgruber, W. (1971).[1] Indoles from 2-nitrotoluenes. U.S. Patent No. 3,732,245. (Original patent describing the methodology and reduction variations).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Lianis, P., et al. (2009). Synthesis of 5,6-disubstituted indoles. Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 5-Benzyloxy-6-isopropyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues commonly encountered with this compound. As Senior Application Scientists, we have curated this guide to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.

Understanding the Challenge: The Physicochemical Profile of 5-Benzyloxy-6-isopropyl-1H-indole

5-Benzyloxy-6-isopropyl-1H-indole possesses a chemical structure that inherently predisposes it to low aqueous solubility. The large, non-polar surface area dominated by the benzyl and isopropyl groups, combined with the rigid indole core, results in a molecule that is hydrophobic. The single hydrogen bond donor at the indole nitrogen is often insufficient to overcome the energetic penalty of dissolving in water. This guide provides a systematic approach to addressing this fundamental challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve 5-Benzyloxy-6-isopropyl-1H-indole in aqueous buffers (e.g., PBS) have failed. What is the recommended starting point for solubilization?

A1: Direct dissolution of 5-Benzyloxy-6-isopropyl-1H-indole in purely aqueous systems is not recommended and is often the primary reason for solubility failures. The molecular structure is highly hydrophobic, making it practically insoluble in water.

Recommended Protocol: The Organic Stock Solution Method

The industry-standard approach for compounds of this nature is to first prepare a high-concentration stock solution in a water-miscible organic solvent. This stock can then be diluted into your aqueous experimental medium.

Step-by-Step Protocol:

  • Solvent Selection: Begin with a highly polar, aprotic, and water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial attempts. Other options include N,N-dimethylformamide (DMF) and 1-methyl-2-pyrrolidinone (NMP).

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 5-Benzyloxy-6-isopropyl-1H-indole.

    • Add the chosen organic solvent to achieve a high concentration, for example, 10 mM, 50 mM, or even 100 mM. The goal is to create a true solution, so ensure all solid material is fully dissolved.

    • Gentle warming (to 37-40°C) or vortexing can aid dissolution. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Aqueous Dilution:

    • To prepare your working solution, perform a serial dilution of the organic stock into your aqueous buffer.

    • Crucially , add the stock solution to the aqueous buffer, not the other way around. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

    • Vortex or mix the solution immediately after adding the stock to ensure homogeneity.

  • Final Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your working solution as low as possible, typically below 1% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts in biological assays.

Workflow for Initial Solubilization

start Start: Undissolved Compound solvent Select a water-miscible organic solvent (e.g., DMSO, DMF) start->solvent stock Prepare a high-concentration stock solution (e.g., 10-100 mM) solvent->stock dissolve Ensure complete dissolution (vortex, gentle warming) stock->dissolve dilute Serially dilute stock into aqueous buffer dissolve->dilute mix Add stock to buffer (not buffer to stock) and mix immediately dilute->mix final Working solution prepared (Final organic solvent <1%) mix->final

Caption: Workflow for preparing an aqueous working solution from an organic stock.

Q2: I've successfully created a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit, even with a co-solvent present.

Troubleshooting Strategies for Precipitation Upon Dilution:

  • Kinetic vs. Thermodynamic Solubility: The concentration at which the compound precipitates upon dilution from a stock solution is its kinetic solubility. This is often lower than the thermodynamic solubility, which is the true equilibrium concentration. Your experimental concentration may be exceeding the kinetic solubility limit.

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of 5-Benzyloxy-6-isopropyl-1H-indole in your assay. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.

  • Incorporate a Surfactant: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Tween® 20 or Tween® 80: These are commonly used in biological assays. Prepare your aqueous buffer with a low concentration of Tween® (e.g., 0.01% - 0.1% v/v) before adding the DMSO stock solution. The surfactant molecules can help keep the compound in solution.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.

    • Protocol with HP-β-CD:

      • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. A common starting concentration is 1-5% (w/v).

      • Slowly add your DMSO stock of 5-Benzyloxy-6-isopropyl-1H-indole to the HP-β-CD solution while vortexing.

      • The cyclodextrin will form an inclusion complex with your compound, enhancing its solubility.

Decision Tree for Preventing Precipitation

start Precipitation observed upon dilution check_conc Is the final concentration essential? start->check_conc lower_conc Reduce final compound concentration check_conc->lower_conc No fail Precipitation persists check_conc->fail Yes success Solution remains clear lower_conc->success use_surfactant Add a non-ionic surfactant (e.g., 0.05% Tween® 20) to the aqueous buffer fail->use_surfactant use_cd Incorporate a cyclodextrin (e.g., 2% HP-β-CD) into the aqueous buffer fail->use_cd use_surfactant->success use_cd->success

Caption: Troubleshooting workflow for compound precipitation after dilution.

Q3: For my in vivo studies, I cannot use DMSO. What are some alternative, biocompatible formulation strategies?

A3: The use of DMSO in animal studies is often limited due to potential toxicity. Developing a suitable formulation for in vivo use requires careful consideration of the administration route and vehicle biocompatibility.

Recommended Biocompatible Formulations:

Formulation VehicleCompositionAdministration RouteRationale & Considerations
Aqueous Co-solvent System 5-10% Solutol® HS 15 in salineIntravenous (IV)Solutol® HS 15 is a non-ionic solubilizer and emulsifying agent used in approved parenteral drug products. It forms micelles to enhance solubility.
Lipid-Based Formulation 30% Propylene Glycol, 5% Ethanol, 65% PEG 400Oral (PO), Intraperitoneal (IP)A common ternary system for oral and IP administration. The combination of co-solvents can effectively dissolve hydrophobic compounds.
Cyclodextrin-Based Vehicle 20-40% (w/v) HP-β-CD in water or salineIV, IP, Subcutaneous (SC)HP-β-CD is a widely used excipient to improve the solubility and stability of drugs for parenteral administration. The high concentration is often necessary for in vivo efficacy.
Oil-Based Vehicle Sesame oil or corn oilIntramuscular (IM), SCFor sustained release or for highly lipophilic compounds. The compound is dissolved directly in the sterile oil.

Important Considerations for In Vivo Formulations:

  • Tonicity and pH: Ensure the final formulation is isotonic and has a physiologically compatible pH (typically pH 7.0-7.4) to minimize irritation at the injection site.

  • Sterility: All parenteral formulations must be sterile-filtered (e.g., through a 0.22 µm filter) before administration.

  • Pre-formulation Studies: It is highly recommended to perform stability and solubility studies with your chosen vehicle before initiating animal experiments.

References

Optimizing reaction conditions for 5-Benzyloxy-6-isopropyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for 5-Benzyloxy-6-isopropyl-1H-indole synthesis Role: Senior Application Scientist / Technical Support Lead

Ticket ID: IND-5BN-6IP-OPT Subject: High-yield synthesis and troubleshooting for 5-Benzyloxy-6-isopropyl-1H-indole

Executive Summary & Strategic Analysis

You are likely encountering difficulties due to the specific steric and electronic demands of the 6-isopropyl group combined with the lability of the 5-benzyloxy moiety.

While the Bartoli or Fischer indole syntheses are common, they are suboptimal for this target. The Fischer route suffers from severe regioselectivity issues (yielding mixtures of 4- and 6-isopropyl isomers), and the Bartoli reaction often stalls due to the steric bulk of the isopropyl group adjacent to the reaction center.

The Recommended Solution: The most robust, scalable route for 5-Benzyloxy-6-isopropyl-1H-indole is the Leimgruber-Batcho Indole Synthesis , derived from Thymol (2-isopropyl-5-methylphenol). This route leverages the natural substitution pattern of Thymol to lock in the 5,6-substitution pattern perfectly, avoiding the regioselectivity nightmare of the Fischer synthesis.

The Validated Pathway (Thymol Route)

The synthesis relies on converting Thymol into the specific o-nitrotoluene precursor required for the Leimgruber-Batcho sequence.

Reaction Logic Flow

The following diagram illustrates the critical intermediates and reagents.

IndoleSynthesis Thymol Start: Thymol (2-isopropyl-5-methylphenol) BnEther Intermediate A O-Benzyl Thymol Thymol->BnEther BnCl, K2CO3 DMF, 60°C Nitro Intermediate B 4-Nitro-5-isopropyl- 2-methylphenyl benzyl ether BnEther->Nitro HNO3, AcOH 0°C -> RT (Regioselective at C4) Enamine Intermediate C Enamine Precursor Nitro->Enamine DMF-DMA Pyrrolidine (cat.) 110°C, 3-5h Indole Target: 5-Benzyloxy-6-isopropyl-1H-indole Enamine->Indole Reductive Cyclization (Fe/AcOH or Ra-Ni/N2H4)

Figure 1: Convergent synthesis pathway from Thymol. The regiochemistry of the nitration step (Intermediate B) is the key success factor.

Detailed Experimental Protocol

Step 1: Protection & Nitration (The Critical Setup)

Objective: Synthesize 1-benzyloxy-2-isopropyl-5-methyl-4-nitrobenzene.

  • Protocol:

    • Benzylation: React Thymol with Benzyl Chloride (

      
       eq) and 
      
      
      
      in DMF at
      
      
      . Yields are typically
      
      
      .[1]
    • Nitration: Dissolve the benzyl ether in Glacial Acetic Acid. Add fuming

      
       dropwise at 
      
      
      
      .
  • Expert Insight: The isopropyl group at C2 and methyl at C5 direct the nitro group to C4 (para to the alkoxy group). This is fortuitous; it places the nitro group ortho to the methyl (C5), setting up the Leimgruber-Batcho geometry while preserving the isopropyl group at the position that becomes C6 of the indole.

Step 2: Enamine Formation (Leimgruber-Batcho Step 1)

Objective: Condensation of the nitrotoluene with DMF-DMA.

  • Reagents:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst).[1]
    
  • Protocol:

    • Suspend Intermediate B in DMF (approx. 3-4 volumes).

    • Add DMF-DMA (

      
       eq) and Pyrrolidine (
      
      
      
      eq).
    • Heat to

      
       for 3–5 hours under 
      
      
      
      .
    • Checkpoint: The solution should turn deep red/crimson.

    • Evaporate volatiles under reduced pressure. The residue (Intermediate C) is often used directly but can be crystallized from MeOH.

Step 3: Reductive Cyclization (Leimgruber-Batcho Step 2)

Objective: Cyclize the enamine to the indole without cleaving the benzyl ether.

  • The Challenge: Standard hydrogenation (

    
    ) often cleaves the 
    
    
    
    -Benzyl group (debenzylation) before cyclization is complete.
  • Recommended Protocol (Fe/AcOH):

    • Dissolve the red enamine residue in Acetic Acid (

      
      ) and Toluene (
      
      
      
      mixture).
    • Add Iron powder (

      
      , 
      
      
      
      
      
      eq) portion-wise at
      
      
      .
    • Monitor via TLC. The red color will fade to a fluorescent yellow/brown.

    • Filter through Celite while hot. Partition between EtOAc and water. Neutralize with

      
      .
      
  • Alternative (Raney Ni): As per Organic Syntheses [1], Raney Nickel with Hydrazine Hydrate can be used.[2] However, temperature control (

    
    
    
    
    ) is vital to prevent benzyl cleavage.

Troubleshooting Guide (FAQs)

Issue 1: "I am getting a mixture of isomers during the nitration step."

Diagnosis: Nitration temperature is too high, or the solvent system is not polar enough to favor the ionic substitution mechanism. Fix:

  • Ensure the reaction is cooled to

    
     during addition.
    
  • Use Acetic Anhydride as a co-solvent with Acetic Acid. This generates acetyl nitrate in situ, which is a more selective nitrating agent than free nitric acid.

  • Validation: Check NMR. The target isomer (4-nitro) will show two singlets in the aromatic region (para protons), whereas the ortho-nitro impurity will show coupling.

Issue 2: "The enamine formation (Step 2) is stalling or low yield."

Diagnosis: The isopropyl group provides significant steric hindrance, making the methyl protons less acidic or the condensation slower. Fix:

  • Increase Temperature: Run the reaction in pure DMF-DMA (solvent-free) or Xylene at

    
     in a sealed tube.
    
  • Catalyst Switch: Switch from Pyrrolidine to Piperidine .

  • Scavenging: Use a Dean-Stark trap if using Xylene to remove the methanol produced, shifting the equilibrium forward.

Issue 3: "My Benzyl group is falling off during cyclization."

Diagnosis: You are likely using catalytic hydrogenation (


) or the reaction ran too long/hot with Raney Ni.
Fix: 
  • Switch to Chemical Reduction: Use the Fe/AcOH method described above. Iron reduction is chemoselective for the nitro group and will not touch the benzyl ether.

  • Alternative: Use Titanium Trichloride (

    
    ) in aqueous acetone. This is extremely mild and specifically reduces the nitro group to the nitroso/hydroxylamine intermediate, facilitating cyclization.
    
Optimization Data Table
ParameterStandard ConditionOptimized Condition (Your Target)Reason
Nitration Temp


Prevents nitration at the sterically crowded C2/C6 positions.
Enamine Solvent DMFDMF-DMA (Neat) or Xylene Higher concentration drives the reaction despite isopropyl steric bulk.
Cyclization Reagent

Fe / AcOH or Zn / AcOH Prevents O-debenzylation (loss of protecting group).
Workup pH NeutralBasic (pH 9-10) Indoles are acid-sensitive; ensure complete neutralization of AcOH.

References

  • Batcho, A. D., & Leimgruber, W. (1985). 4-Benzyloxyindole.[1] Organic Syntheses, 63, 214.

    • Note: This is the foundational text for the 4-benzyloxy system, which is mechanistically identical to your 5-benzyloxy-6-isopropyl target.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

    • Note: Comprehensive review covering the Leimgruber-B
  • Bristol-Myers Squibb Company. (2014). Patent WO2014074833A1: Compounds for the treatment of Hepatitis C. Google Patents.

    • Note: Describes the industrial synthesis of HCV inhibitors (Beclabuvir intermediates) containing the 5-benzyloxy-6-isopropylindole core.
  • Bartoli, G., et al. (1989).[3][4] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[3]

    • Note: Reference for the alternative Bartoli route if the nitrotoluene precursor proves inaccessible.

Sources

5-Benzyloxy-6-isopropyl-1H-indole purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of 5-Benzyloxy-6-isopropyl-1H-indole. We provide in-depth troubleshooting, frequently asked questions, and validated protocols to help you achieve high purity and yield.

Understanding the Molecule: Key Purification Challenges

The structure of 5-Benzyloxy-6-isopropyl-1H-indole presents a unique combination of chemical properties that can complicate purification. A proactive understanding of these features is critical for developing a successful strategy.

  • Basic Indole Nitrogen: The lone pair on the indole nitrogen (N-H) can act as a Lewis base, leading to strong interactions with the acidic silanol groups on standard silica gel. This is a primary cause of peak tailing and potential yield loss during column chromatography.[1]

  • Electron-Rich Aromatic System: The indole core is electron-rich, making it susceptible to oxidation and polymerization, particularly under strongly acidic conditions which may be present on an unmodified stationary phase.[2][3]

  • Labile Benzyloxy Group: The benzyl ether at the 5-position is a protecting group. While generally robust, it can be sensitive to cleavage under harsh acidic conditions or catalytic hydrogenolysis.[4][5] Purification methods must be chosen to preserve this group.

  • Lipophilicity: The presence of the benzyloxy and isopropyl groups makes the molecule quite nonpolar, requiring careful selection of mobile phase systems for effective separation from other nonpolar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed when purifying this compound on silica gel? A1: The most frequent problem is significant peak tailing or streaking during column chromatography.[1] This occurs because the basic indole nitrogen interacts strongly with the acidic surface of the silica gel, leading to a non-uniform elution profile. This can result in poor separation from impurities and lower recovery of the pure product.

Q2: How should I select the initial stationary and mobile phases for purification? A2: Thin-Layer Chromatography (TLC) is essential for initial method development.

  • Stationary Phase: Standard silica gel (SiO₂) is the most common starting point. However, due to the potential for acid-catalyzed degradation or strong adsorption, having neutral alumina or deactivated silica ready is a prudent backup strategy.[1]

  • Mobile Phase: Begin with a standard solvent system like hexanes/ethyl acetate or dichloromethane/methanol.[1] Adjust the solvent ratio to achieve a target Retention Factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[1] If tailing is observed on the TLC plate, a modifier should be added to the eluent (see Q3).

Q3: How can I prevent peak tailing during column chromatography? A3: To mitigate the interaction between the basic indole and acidic silica, you can add a small amount of a basic modifier to your mobile phase. Adding 0.1-2.0% triethylamine (NEt₃) or a 1-10% solution of ammonia in methanol to the eluent system will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[1]

Q4: My product is a persistent oil. What strategies can I use to induce crystallization? A4: Obtaining a crystalline solid can be challenging, often due to residual solvents or trace impurities.

  • High Vacuum: Ensure all solvents are removed by drying the oil under a high vacuum for several hours.

  • Recrystallization: This is a highly effective method for achieving high purity.[6] A mixed solvent system is often successful; for instance, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists. Cooling the mixture can then induce crystallization.[6][7]

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solvent. The microscopic scratches can provide nucleation sites for crystal growth.

Q5: How can I be sure my purification protocol isn't cleaving the benzyloxy protecting group? A5: The benzyloxy group is sensitive to strong acids and hydrogenolysis.

  • Avoid Strong Acids: Do not use strongly acidic modifiers (like acetic or formic acid) in your chromatography, as this could risk debenzylation.[4]

  • Check for Byproducts: Monitor your TLC plates for a new, more polar spot that could correspond to the debenzylated product (5-hydroxy-6-isopropyl-1H-indole).

  • Analytical Verification: Use ¹H NMR to confirm the presence of the benzyl protons (typically a singlet around 5 ppm and aromatic signals between 7.2-7.5 ppm) in your final product.

Troubleshooting Guide

This section addresses specific experimental problems in a systematic way.

ProblemProbable Cause(s)Recommended Solution(s)
Significant peak tailing or streaking on TLC and column. Interaction of the basic indole nitrogen with acidic silanol groups on the silica gel stationary phase.[1]1. Add a Basic Modifier: Incorporate 0.5-1.0% triethylamine (NEt₃) into the mobile phase to neutralize the acidic sites.[1] 2. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[1]
A new, more polar spot appears after purification. 1. Decomposition: The electron-rich indole may be degrading on the acidic silica gel.[1] 2. Debenzylation: The benzyloxy group may have been cleaved due to acidic conditions.[4]1. Assess Stability: Perform a 2D TLC analysis (see Protocol 3) to confirm if the compound is unstable on silica.[1] 2. Use Deactivated Media: Use silica gel that has been pre-treated with triethylamine or switch to neutral alumina. 3. Avoid Acid: Ensure no acidic contaminants are present in your solvents or glassware.
Poor separation from a closely-eluting impurity. The chosen mobile phase lacks sufficient selectivity to resolve the compounds.1. Alter Solvent System: Change the solvent composition. If using hexanes/ethyl acetate, try a system based on dichloromethane/methanol or one containing toluene, which can alter selectivity through π-π interactions.[1] 2. Use a Shallow Gradient: Employ a slow, shallow gradient of increasing polarity during column chromatography to improve resolution.[1]
Low or no recovery of the product from the column. 1. Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. 2. Decomposition: The compound may have completely degraded on the column.[1]1. Column Flush: After the initial elution, flush the column with a highly polar solvent (e.g., 5-10% methanol in dichloromethane) to recover strongly-adsorbed material.[1] 2. Re-evaluate Stability: If flushing fails to recover the product, decomposition is likely. A less acidic stationary phase is required for future attempts.

Experimental Protocols & Workflows

Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying 5-Benzyloxy-6-isopropyl-1H-indole.

G cluster_0 Initial Analysis cluster_1 Evaluation cluster_2 Action TLC Run TLC in Hex/EtOAc (Protocol 1) Decision1 Single Spot? Rf = 0.2-0.4? TLC->Decision1 Decision2 Streaking/Tailing? Decision1->Decision2 No Std_Chrom Standard Silica Gel Chromatography Decision1->Std_Chrom Yes Recrystal Recrystallize Directly Decision1->Recrystal Yes, & crude is solid Mod_Chrom Silica Gel + 1% NEt3 (Protocol 2) Decision2->Mod_Chrom Yes Stability_Test Run 2D TLC (Protocol 3) Decision2->Stability_Test No, but multiple spots Decision3 Compound Stable? Decision3->Mod_Chrom Yes (Impure) Alumina_Chrom Switch to Neutral Alumina Decision3->Alumina_Chrom No (Degradation) Stability_Test->Decision3

Caption: Decision workflow for selecting a purification method.

Protocol 1: Baseline TLC Analysis
  • Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate (with F254 indicator).

  • Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate).

  • Visualization: After the solvent front nears the top, remove the plate and dry it. Visualize the spots under UV light (254 nm).[1] Staining with p-anisaldehyde or a potassium permanganate dip can also be used for further visualization.[1]

  • Analysis: Assess the Rf value, spot shape, and number of impurities to guide column chromatography conditions.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • Solvent Preparation: Prepare the mobile phase (e.g., Hexanes:Ethyl Acetate) and add triethylamine to a final concentration of 0.5-1.0% (v/v).

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the triethylamine-modified mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: 2D TLC for Stability Assessment

This technique helps determine if the compound is degrading on the silica gel.[1]

  • Spotting: On a square TLC plate, lightly spot the crude compound in one corner, approximately 1.5 cm from each edge.

  • First Development: Develop the plate using your chosen mobile phase.

  • Drying and Rotation: Remove the plate and dry it thoroughly with a stream of air or nitrogen. Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom edge.

  • Second Development: Develop the plate again using the same mobile phase.

  • Analysis: Visualize the plate.

    • Stable Compound: A stable compound will produce spots only along the 45-degree diagonal.

    • Unstable Compound: The appearance of new spots off the diagonal indicates that the compound decomposed during its time on the silica plate.[1]

References

  • Benchchem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • IARSCT. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. ijarsct.
  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • Elsevier. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1).
  • Benchchem. (2025). Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions. Benchchem.
  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • ResearchGate. (2001). An efficient method for the N-debenzylation of aromatic heterocycles.

Sources

Technical Support Center: Debenzylation of 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the debenzylation of 5-benzyloxy-6-isopropyl-1H-indole to produce 5-hydroxy-6-isopropyl-1H-indole. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the success of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the debenzylation reaction, offering explanations for the underlying chemistry and actionable solutions.

Question 1: Why is my debenzylation reaction slow or incomplete?

An incomplete or stalled reaction is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Inactivity or Poisoning: The most common culprit is the deactivation of the palladium catalyst. The nitrogen atom in the indole ring can coordinate to the palladium surface, inhibiting its catalytic activity. Sulfur-containing impurities in reagents or on glassware can also poison the catalyst.

  • Poor Catalyst Quality: The efficiency of commercial palladium on carbon (Pd/C) can vary significantly. Factors such as particle size, distribution on the carbon support, and the oxidation state of the palladium all impact catalytic activity.

  • Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, cyclohexene) may be depleted or not transferring hydrogen effectively. With hydrogen gas, inadequate pressure or poor mixing can limit the availability of hydrogen at the catalyst surface.

  • Solvent Choice: The solvent plays a critical role. While protic solvents like ethanol and methanol are commonly used and often facilitate the reaction, the solubility of the starting material and product can influence the reaction rate.

Solutions:

  • Use a Fresh, High-Quality Catalyst: Always use a fresh batch of a reputable catalyst. For challenging substrates, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more effective.

  • Increase Catalyst Loading: A higher catalyst loading can sometimes compensate for partial poisoning.

  • Optimize Hydrogen Source and Pressure: For transfer hydrogenation, ensure an adequate excess of the hydrogen donor. When using hydrogen gas, ensure the system is properly sealed and agitated to maximize gas-liquid transfer.

  • Solvent Screening: If the reaction is slow, consider screening other solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF).

  • Acidic Additives: The addition of a mild acid, such as acetic acid, can sometimes improve the reaction rate by protonating the indole nitrogen, reducing its coordinating ability with the catalyst.

Question 2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

The electron-rich nature of the indole nucleus makes it susceptible to various side reactions. The expected side products in the debenzylation of 5-benzyloxy-6-isopropyl-1H-indole are:

  • N-Benzylated Indole: This is a common byproduct where the benzyl group migrates from the oxygen to the nitrogen atom. This is often favored by certain reaction conditions.

  • C3-Benzylated Indole: The C3 position of the indole ring is highly nucleophilic and can be alkylated by the benzyl group.

  • Over-reduction Products: Saturation of the indole or benzene ring can occur, especially under harsh conditions (high hydrogen pressure, prolonged reaction times).

  • Starting Material: Incomplete reaction will leave unreacted 5-benzyloxy-6-isopropyl-1H-indole.

The formation of these byproducts can be influenced by the reaction conditions. The following table summarizes conditions that may favor the formation of N- vs. C-benzylated side products:

Side ProductFavored ConditionsRationale
N-Benzylation Strong base, polar aprotic solvents (e.g., DMF).Promotes the formation of the N-anion, which is then alkylated.
C3-Benzylation Lewis acid catalysis, certain transition metal catalysts.Enhances the electrophilicity of the benzyl group and directs it to the electron-rich C3 position.

Strategies to Minimize Side Products:

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction. Lowering the reaction temperature can sometimes improve selectivity.

  • Choice of Catalyst and Hydrogen Source: Catalytic transfer hydrogenation is often milder and more selective than using hydrogen gas at high pressure.

  • Optimize Solvent: The choice of solvent can influence the N/C selectivity. Less coordinating solvents may disfavor benzylation side reactions.

Below is a diagram illustrating the desired reaction and potential side product pathways.

Debenzylation_Side_Products SM 5-Benzyloxy-6-isopropyl-1H-indole P 5-Hydroxy-6-isopropyl-1H-indole SM->P Desired Debenzylation SP1 N-Benzyl-5-hydroxy-6-isopropyl-1H-indole SM->SP1 N-Benzylation Side Reaction SP2 C3-Benzyl-5-hydroxy-6-isopropyl-1H-indole SM->SP2 C3-Benzylation Side Reaction SP3 Over-reduced Products P->SP3 Over-reduction

Caption: Desired debenzylation and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for debenzylation of a benzyloxyindole?

The most common and effective methods are:

  • Catalytic Hydrogenolysis: This involves using a palladium catalyst (typically Pd/C) with hydrogen gas. It's a clean reaction, with toluene being the main byproduct.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas, such as ammonium formate, formic acid, or cyclohexene, with a palladium catalyst. It is often considered safer and can be more selective.

Q2: How do I choose between catalytic hydrogenolysis and transfer hydrogenation?

The choice depends on your laboratory setup and the sensitivity of your molecule.

  • Catalytic hydrogenolysis is very effective but requires equipment to handle hydrogen gas safely.

  • Transfer hydrogenation is often more convenient for standard laboratory settings as it does not require a pressurized hydrogen atmosphere. It can also be milder, which is beneficial if your molecule has other reducible functional groups.

Q3: My product, 5-hydroxy-6-isopropyl-1H-indole, seems unstable after purification. What are the best practices for handling and storage?

Hydroxyindoles, particularly those with adjacent electron-donating groups, can be sensitive to oxidation and light.

  • Workup: After the reaction, it is advisable to work up the reaction mixture promptly. A procedure for a similar compound, 5,6-dihydroxyindole, involved filtration through Celite followed by an aqueous wash.

  • Purification: Rapid purification by column chromatography is recommended. It is important to protect the column and collection tubes from light.

  • Storage: The purified product should be stored in the freezer under an inert atmosphere (argon or nitrogen) to prevent degradation. Solutions of the compound, especially in protic solvents, may be less stable and should be prepared fresh.

Q4: Is there a recommended experimental protocol for this debenzylation?

Based on procedures for similar substrates, the following protocol for catalytic transfer hydrogenation is a good starting point:

Experimental Protocol: Catalytic Transfer Hydrogenation of 5-Benzyloxy-6-isopropyl-1H-indole

  • Preparation: To a solution of 5-benzyloxy-6-isopropyl-1H-indole (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol or ethyl acetate), add 10% Pd/C catalyst (typically 10-20 mol% Pd).

  • Hydrogen Donor Addition: Add ammonium formate (5-10 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

The following diagram outlines a logical troubleshooting workflow for this reaction.

Troubleshooting_Workflow Start Start Debenzylation Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Workup Workup and Purification Check_Completion->Workup Yes Troubleshoot_Incomplete Troubleshoot: - Check catalyst activity - Increase catalyst loading - Optimize H2 source/pressure - Screen solvents Incomplete->Troubleshoot_Incomplete Troubleshoot_Incomplete->Start Re-run Reaction Complete_Impure Complete with Impurities Troubleshoot_Impure Troubleshoot: - Monitor reaction time closely - Lower reaction temperature - Use milder conditions (e.g., transfer hydrogenation) - Optimize solvent Complete_Impure->Troubleshoot_Impure Troubleshoot_Impure->Start Re-run Reaction Workup->Complete_Impure Impurities Present End Pure Product Workup->End

Caption: A logical troubleshooting workflow for the debenzylation reaction.

References

  • BenchChem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines.
  • Trost, B. M., & Li, C.-J. (2014). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
  • Yin, S. S. (n.d.).
  • Bhujbal, S. M., Wani, A. A., & Bharatam, P. V. (2025). NNN Palladium(II)Pincer Complex in a Borrowing Hydrogen Process: Alkylation of Indoles. European Journal of Organic Chemistry.
  • BenchChem. (2025). improving the reaction conditions for the N-benzylation of indoles.
  • Prepar
  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry, 87, 5603-5616.
  • The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. Journal of the Chemical Society (Resumed).
  • Trost, B. M., & Dong, G. (n.d.).
  • Eiden, F., & Kuckländer, U. (1971). [Synthesis of 5-and 6-hydroxy-indole derivatives by the method of Nenitzescu. 1. Synthesis of antiphlogistics in indole derivatives]. *Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft

Technical Support Center: A Guide to Scaling the Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Benzyloxy-6-isopropyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable indole scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale and field-proven insights to help you navigate the challenges of this synthesis. This document is structured as a dynamic troubleshooting guide and FAQ, allowing you to quickly find answers to specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 5-Benzyloxy-6-isopropyl-1H-indole?

The most prevalent and industrially adaptable method for synthesizing this and similar indole structures is the Fischer indole synthesis .[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the target molecule, the key reactants are (4-benzyloxy-3-isopropylphenyl)hydrazine and a suitable two-carbon synthon, typically acetaldehyde or a protected equivalent.

The Fischer synthesis is favored for its robustness and the relatively inexpensive starting materials. However, it is highly sensitive to reaction conditions, and successful scaling requires careful optimization.[1][2]

Q2: What are the critical parameters that I need to control during the Fischer indole synthesis for this specific molecule?

Success in scaling the Fischer indole synthesis hinges on precise control over several key parameters:

  • Acid Catalyst Choice and Concentration: This is arguably the most critical factor. Both Brønsted acids (like H₂SO₄, HCl) and Lewis acids (like ZnCl₂) are used.[1] Strong Brønsted acids can be effective but often lead to tar formation, especially at elevated temperatures.[2] For scale-up, milder solid acid catalysts or Lewis acids are often preferred to minimize degradation.[2]

  • Temperature Control: The reaction is often exothermic. What is a manageable temperature increase in a lab flask can become a dangerous thermal runaway in a large reactor.[2] Inefficient heat transfer can create localized "hot spots," leading to significant byproduct formation.[2]

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can introduce competing side reactions, significantly lowering the yield and complicating purification.[1]

  • Solvent Selection: The solvent must be stable to the acidic conditions and high temperatures. It also plays a role in the solubility of intermediates, which can impact reaction rates and byproduct profiles.[2]

Q3: Do I need to protect the indole nitrogen (N-H) during or after the synthesis?

Whether to protect the indole nitrogen depends entirely on your subsequent synthetic steps.

  • No Protection Needed: If the next step involves reactions that are not sensitive to the acidic N-H proton (e.g., debenzylation to reveal the 5-hydroxy group), then no protection is necessary.

  • Protection is Advised: If you plan to perform reactions that are incompatible with the N-H group, such as certain C-H functionalizations, metalations, or reactions involving strong bases, protection is essential. Common protecting groups for indoles include Tosyl (Ts), Boc, and SEM.[1][3] The choice of protecting group must be orthogonal to other functionalities in your molecule, meaning you can remove it without affecting other parts of the structure.[4]

Troubleshooting Guide: From Lab Bench to Scale-Up

This section addresses specific problems you might encounter during the synthesis.

Workflow for Synthesis and Troubleshooting

Caption: General workflow and key troubleshooting checkpoints.

Problem 1: The reaction yield is very low or no product is formed.

Possible Cause A: Suboptimal Acid Catalyst or Concentration. The mechanism of the Fischer indole synthesis involves a critical[5][5]-sigmatropic rearrangement that is acid-catalyzed.[6] If the acid is too weak, the reaction will not proceed efficiently. Conversely, if the acid is too strong, it can promote N-N bond cleavage in an intermediate, leading to byproducts instead of the desired indole.[7][8] Electron-donating groups on the arylhydrazine, like the benzyloxy and isopropyl groups in your starting material, can sometimes exacerbate this N-N bond cleavage.[1][7]

  • Solution: Systematically screen different acid catalysts. Start with a common choice like polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid. If significant degradation is observed, switch to a milder Lewis acid like zinc chloride (ZnCl₂) or consider a solid-supported acid catalyst like Amberlite IR 120 H, which can simplify work-up and reduce tar formation.[2]

Possible Cause B: Poor Quality of Starting Materials. Arylhydrazines are susceptible to oxidation. If your (4-benzyloxy-3-isopropylphenyl)hydrazine has degraded, it will fail to react properly.

  • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis.[1] If the hydrazine has discolored or appears impure, consider purifying it by recrystallization or preparing it fresh before use.

Possible Cause C: Inappropriate Reaction Temperature or Time. The Fischer indole synthesis is highly sensitive to temperature.[1] Insufficient heat will result in a sluggish or incomplete reaction, while excessive heat will promote polymerization and degradation.[2]

  • Solution: Optimize the reaction temperature in small-scale experiments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times, as this often leads to lower yields of the desired product.

Problem 2: Significant tar or polymer formation is observed, especially during scale-up.

This is a classic issue when scaling the Fischer indole synthesis.[2]

Possible Cause: Uncontrolled Exotherm and Localized Hot Spots. The reaction can be exothermic, and in large reactors, inefficient mixing and heat transfer lead to localized areas of very high temperature.[2] These "hot spots" are prime locations for acid-catalyzed polymerization and degradation of the indole product.

  • Solution 1: Improve Temperature Control: Use a jacketed reactor with an efficient cooling system to maintain a consistent internal temperature. For very large scales, continuous flow reactors offer superior heat transfer and can virtually eliminate this problem.[2][9]

  • Solution 2: Controlled Reagent Addition: Instead of adding all reagents at once, add the acid catalyst or one of the reactants slowly over time. This allows the cooling system to manage the heat generated by the reaction and prevents a dangerous temperature spike.

  • Solution 3: Re-evaluate the Acid Catalyst: As mentioned previously, switching from a strong Brønsted acid to a milder Lewis acid or a solid acid catalyst can significantly reduce tar formation.[2]

Problem 3: The crude product is difficult to purify.

Indoles can be challenging to purify due to their moderate polarity and potential for degradation on silica gel.

Possible Cause A: Product Instability on Silica Gel. Silica gel is acidic and can cause degradation of sensitive indole products, leading to streaking on TLC plates and low recovery from column chromatography.

  • Solution:

    • Neutralize the Silica: Pre-treat the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before packing the column.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase (C18) silica gel for purification.[10]

Possible Cause B: Inefficient Separation from Byproducts. The crude product may contain closely-related impurities that are difficult to separate by standard chromatography.

  • Solution 1: Acid-Base Extraction: Utilize the acidic N-H proton of the indole for a selective extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (like NaHCO₃) to remove acidic impurities. While the indole N-H is not very acidic, this can help remove strongly acidic tars. Conversely, a dilute acid wash can remove basic impurities.[11]

  • Solution 2: Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Screen various solvents (e.g., ethanol, heptane, toluene, or mixtures thereof) to find a system that provides good quality crystals and high recovery.

Troubleshooting Decision Tree

G start Low Yield or High Impurity? check_purity Are Starting Materials Pure? start->check_purity check_conditions Are Reaction Conditions Optimized? check_purity->check_conditions Yes repurify_sm Purify/Re-prepare Starting Materials check_purity->repurify_sm No check_purification Is Purification Method Optimal? check_conditions->check_purification Yes optimize_acid Screen Acid Catalysts (Lewis vs. Brønsted) check_conditions->optimize_acid No use_alt_chrom Try Neutralized Silica, Alumina, or RP-HPLC check_purification->use_alt_chrom No success High Yield, Pure Product check_purification->success Yes repurify_sm->start optimize_temp Optimize Temperature & Time optimize_acid->optimize_temp optimize_temp->start try_crystallization Develop Crystallization Protocol use_alt_chrom->try_crystallization try_crystallization->start

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole

This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.

Materials:

  • (4-Benzyloxy-3-isopropylphenyl)hydrazine hydrochloride

  • Acetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (4-benzyloxy-3-isopropylphenyl)hydrazine hydrochloride (1.0 equiv) and toluene.

  • Add acetaldehyde dimethyl acetal (1.2 equiv) to the suspension.

  • Heat the mixture to 80-90 °C and add polyphosphoric acid (PPA) portion-wise over 30 minutes. Caution: The reaction can be exothermic.

  • After the addition is complete, maintain the temperature at 100-110 °C and monitor the reaction by TLC until the starting hydrazine is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred mixture of ice and water.

  • Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate) containing 1% triethylamine.

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 2% to 10% ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 5-Benzyloxy-6-isopropyl-1H-indole.

Quantitative Data Summary

The following table provides a general overview of expected outcomes under different conditions. Actual results will vary based on scale and specific experimental setup.

Catalyst SystemTemperature (°C)Typical Scale-Up IssuesExpected Yield RangePurity Notes
H₂SO₄ / Acetic Acid100-120Significant tarring, difficult heat control[2]40-60%Often requires extensive purification.
Polyphosphoric Acid (PPA)100-110Viscous mixture, difficult work-up[1]55-75%Cleaner reaction profile than H₂SO₄.
Zinc Chloride (ZnCl₂)120-140Higher temperatures required, potential for reagent degradation.60-80%Generally less tar formation.[2]
Solid Acid (Amberlite)120-150Catalyst deactivation, mass transfer limitations.50-70%Simplified work-up (catalyst filtration).[2]

References

  • Combinatorial Chemistry Review. (2020). An Alternative Route to 2-Substituted Indoles via N-Aminal-Directed Lithianion. Combinatorial Chemistry Review. Retrieved from [Link]

  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles | Request PDF. ResearchGate. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Hoye, T. R., et al. (n.d.). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. PMC. Retrieved from [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Retrieved from [Link]

  • CORE. (n.d.). An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H). CORE. Retrieved from [Link]

  • Katritzky, A. R., Lue, P., & Chen, Y. X. (1990). An alternative route to 2-substituted indoles via N-aminal-directed lithiation. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

  • American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis : r/Chempros. Reddit. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Indoles. UCI. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. Journal of Chemical Research. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). PMC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 5-Benzyloxy-6-isopropyl-1H-indole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving challenges in the HPLC separation of 5-Benzyloxy-6-isopropyl-1H-indole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline separation for these structurally similar compounds. As positional isomers, these molecules possess nearly identical physicochemical properties, making their separation a significant analytical challenge that demands a nuanced approach to method development.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving from common issues to advanced separation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the analysis of indole isomers.

Q1: Why are my 5-benzyloxy-6-isopropyl-1H-indole isomers co-eluting or showing very poor resolution?

A1: The primary reason for co-elution or poor resolution of these isomers is their structural similarity, which results in very low separation selectivity (α). Resolution in chromatography is defined by the resolution equation, which highlights three key factors: efficiency (N), retention (k), and selectivity (α).[1][2]

Resolution (Rs) = (√N / 4) * (α - 1 / α) * (k / k + 1)

For closely related isomers, the retention factor (k) and column efficiency (N) are often similar. Therefore, the most significant gains in resolution are achieved by increasing selectivity (α), which represents the ability of the chromatographic system to differentiate between the analytes.[3] This is most powerfully influenced by changing the stationary phase chemistry or the composition of the mobile phase.[1]

Q2: I'm observing significant peak tailing with my indole compound. What is the cause and how can I fix it?

A2: Peak tailing for indole-containing compounds is frequently caused by secondary interactions between the slightly basic lone pair of electrons on the indole nitrogen and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[4] This interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize accessible silanol groups. Columns with "Type B" silica are preferred.[5]

  • Incorporate a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your indole analyte.[5]

  • Adjust Mobile Phase pH: While the indole NH is very weakly acidic, ensuring the mobile phase pH is low (e.g., pH < 3) can suppress the ionization of silanol groups, reducing their activity.[4]

  • Consider a Polar-Embedded or Hybrid Silica Column: These columns have modified surfaces that shield residual silanols, leading to improved peak shape for basic compounds even without mobile phase additives.[4][6]

Q3: My analyte is appearing as a split or double peak. What is causing this?

A3: A single, pure compound appearing as a split or double peak typically points to a problem occurring before or at the very beginning of the column, rather than a chemical issue with the analyte itself.[7]

Common Causes and Solutions:

  • Sample Solvent Incompatibility: This is a primary cause. If your indole isomer is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase (e.g., injecting a sample in 100% Acetonitrile into a mobile phase starting at 10% Acetonitrile), the sample band will not focus correctly at the column head, leading to distortion and splitting.[7][8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[9]

  • Partially Blocked Column Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing the sample to flow unevenly onto the column packing, splitting the peak.[7]

    • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (disconnected from the detector) or replacing the inlet frit.[10]

  • Column Void or Channeling: A void or channel can form at the head of the column due to pressure shocks or degradation of the packed bed. This creates multiple paths for the analyte, resulting in a split peak.[7]

    • Solution: This typically requires replacing the column. Using a guard column can help extend the life of the analytical column.[9]

Q4: What is the best starting point for column selection for these aromatic isomers?

A4: For aromatic positional isomers like 5-benzyloxy-6-isopropyl-1H-indole, a standard C18 column is often not the optimal choice. While C18 columns separate based on hydrophobicity, they may not have enough selectivity to differentiate subtle positional changes on an aromatic ring system.[3]

Recommended Starting Point:

  • Phenyl-based Columns (e.g., Phenyl-Hexyl, PFP): These stationary phases are the most logical first choice. They provide alternative selectivity mechanisms beyond simple hydrophobicity, primarily through π-π interactions between the phenyl rings of the stationary phase and the aromatic indole and benzyloxy groups of your analytes.[6][11] Pentafluorophenyl (PFP) phases are particularly powerful as they offer a unique combination of aromatic, dipole-dipole, and hydrophobic interactions that can effectively discriminate between positional isomers.[4][6]

Section 2: Systematic Troubleshooting Guides

Guide 1: A Systematic Approach to Improving Isomer Resolution

Achieving baseline separation of closely eluting peaks requires a logical, stepwise approach focused on maximizing selectivity (α).

G cluster_0 cluster_1 Key Actions start Initial Observation: Poor Resolution (Rs < 1.5) phase_select Step 1: Stationary Phase Screening (Highest Impact on Selectivity) start->phase_select mobile_phase Step 2: Mobile Phase Optimization phase_select->mobile_phase Select best column action1 Test C18, Phenyl-Hexyl, and PFP columns. Compare selectivity (α). phase_select->action1 temp_opt Step 3: Temperature Optimization mobile_phase->temp_opt Fine-tune separation action2 A: Switch organic solvent (ACN vs. MeOH). B: Adjust %B for optimal k (1 < k < 10). mobile_phase->action2 efficiency Step 4: Efficiency Adjustment (Fine-Tuning) temp_opt->efficiency action3 Test at 30°C, 40°C, and 50°C. Higher T can alter selectivity. temp_opt->action3 end_node Achieved Baseline Separation (Rs ≥ 1.5) efficiency->end_node action4 Use smaller particle size column (e.g., 3 µm -> 1.8 µm) or a longer column to increase N. efficiency->action4 G start Observe Peak Shape Anomaly is_it_tailing Peak Tailing? start->is_it_tailing is_it_fronting Peak Fronting? start->is_it_fronting is_it_split Peak Splitting? start->is_it_split tailing_cause1 Likely Cause: Secondary Silanol Interactions is_it_tailing->tailing_cause1 Yes fronting_cause1 Likely Cause: Column Overload or Strong Sample Solvent is_it_fronting->fronting_cause1 Yes split_cause1 Likely Cause: Inlet Frit Blockage or Column Void is_it_split->split_cause1 Yes tailing_solution1 Solution: - Use high-purity end-capped column - Add competing base (e.g., TEA) - Lower mobile phase pH tailing_cause1->tailing_solution1 fronting_solution1 Solution: - Reduce sample concentration/volume - Match sample solvent to mobile phase fronting_cause1->fronting_solution1 split_solution1 Solution: - Filter samples - Back-flush column - Replace column if void is present split_cause1->split_solution1

Caption: Decision tree for troubleshooting peak shape issues.

Section 3: Detailed Experimental Protocols

Protocol 1: Stationary Phase Screening for Isomer Separation

This protocol outlines a rapid screening method to identify the most promising column chemistry for your 5-Benzyloxy-6-isopropyl-1H-indole isomers.

Objective: To evaluate the selectivity (α) of C18, Phenyl-Hexyl, and PFP stationary phases.

1. Materials:

  • Columns (e.g., 100 x 2.1 mm, 2.7 µm):

    • Column A: High-purity C18

    • Column B: Phenyl-Hexyl

    • Column C: Pentafluorophenyl (PFP)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: Isomer mixture dissolved in 50:50 Water:Acetonitrile at ~0.1 mg/mL.

2. HPLC Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: UV at 280 nm (or optimal wavelength for indole chromophore)

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 40% B

    • 15.0 min: 40% B (End of Run)

3. Procedure:

  • Equilibrate Column A with the initial gradient conditions for at least 10 column volumes.

  • Inject the isomer mixture and record the chromatogram.

  • Repeat for Column B and Column C, ensuring proper equilibration for each new column.

4. Data Analysis:

  • For each column, calculate the resolution (Rs) between the critical isomer pair.

  • Compare the chromatograms to visually assess which column provides the greatest peak-to-peak separation. The column yielding the highest resolution is the best candidate for further method optimization.

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Column C (PFP)
Primary Interaction HydrophobicHydrophobic + π-πHydrophobic + π-π + Dipole
Expected Outcome Low resolution, possible co-elution.Improved resolution over C18.Potentially baseline resolution.
Hypothetical Rs 0.81.31.9

Table 1: Example comparison table for column screening results.

Protocol 2: Chiral Separation Feasibility Test

If your synthesis can result in enantiomers and you suspect they are co-eluting, a chiral screen is necessary.

Objective: To determine if a chiral stationary phase (CSP) can resolve the enantiomers.

1. Materials:

  • Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) phase). These are broadly applicable for many chiral compounds. [12][13]* Mobile Phase: Typically a mix of an alkane (e.g., Hexane) and an alcohol (e.g., Isopropanol or Ethanol) for normal-phase chiral chromatography. [13]A common starting point is 90:10 Hexane:IPA.

  • Sample: Racemic mixture dissolved in the mobile phase.

2. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection: UV at 280 nm

  • Mode: Isocratic

3. Procedure:

  • Equilibrate the chiral column with the 90:10 Hexane:IPA mobile phase.

  • Inject the racemic standard.

  • If no separation is observed, systematically vary the alcohol percentage (e.g., to 85:15 and 80:20) to find an optimal separation window.

4. Interpretation:

  • If two peaks are observed, the isomers are enantiomers and require a chiral method.

  • If only a single peak is observed across different mobile phase compositions, the isomers are likely positional (regioisomers), and the strategy in Protocol 1 should be pursued.

References

  • Vertex AI Search. (2020, November 11).
  • BenchChem Technical Support Team. (2025, December). Troubleshooting peak splitting in HPLC analysis of indole compounds. Benchchem.
  • Shinde, V. (2020, August 22).
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • LCGC International. (2020, December 19).
  • RSC Publishing. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Element Lab Solutions.
  • (2012, December 4). HPLC Method Development.
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF.
  • Waters.
  • Suryakoppa, K. S., et al. (2021, September 11). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase.
  • Phenomenex. (2025, June 6).
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Thiageswaran, S. (2025, September 26). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
  • Yuan, B. (2022).
  • Longdom Publishing. (2024, July 18).
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • PubMed. (n.d.).
  • (2025, August 22).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Čižmárik, J. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Preventing degradation of 5-Benzyloxy-6-isopropyl-1H-indole during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 5-Benzyloxy-6-isopropyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and field-proven insights to help you mitigate degradation and ensure experimental success.

I. Understanding the Stability of 5-Benzyloxy-6-isopropyl-1H-indole

5-Benzyloxy-6-isopropyl-1H-indole is a multifaceted molecule with three key structural features that dictate its stability: the indole core, the benzyloxy ether, and the isopropyl substituent. Each of these components is susceptible to specific degradation pathways.

  • The Indole Core: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents. This can lead to the formation of colored impurities and a loss of the desired biological activity.[1][2] Extreme pH conditions can also catalyze the degradation of the indole nucleus.[3]

  • The Benzyloxy Group: The benzyl ether linkage is sensitive to acidic conditions, which can cause debenzylation.[3] It is also susceptible to cleavage through catalytic hydrogenolysis.

  • The Isopropyl Group: The isopropyl group, being an alkyl substituent on an aromatic ring, can be susceptible to oxidation, particularly at the benzylic position.

A comprehensive understanding of these potential degradation routes is the first step in preventing them.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5-Benzyloxy-6-isopropyl-1H-indole?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container at -20°C under an inert atmosphere (e.g., argon or nitrogen).[4] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable, provided the container is well-sealed and protected from light.[5]

Q2: I've dissolved 5-Benzyloxy-6-isopropyl-1H-indole in DMSO for my experiments. How should I store the solution?

A2: DMSO solutions should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[6] Use amber or foil-wrapped vials to protect the solution from light. It is crucial to use anhydrous DMSO, as moisture can lead to compound precipitation and degradation upon freezing.[7]

Q3: My solid 5-Benzyloxy-6-isopropyl-1H-indole has developed a yellowish or brownish tint. What does this mean?

A3: A change in color of the solid material often indicates oxidation of the indole core. This can lead to the formation of colored oligomeric or polymeric byproducts. While a slight color change may not significantly impact all applications, it is a sign of degradation and warrants caution.

Q4: Can I use antioxidants to improve the stability of my 5-Benzyloxy-6-isopropyl-1H-indole solutions?

A4: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation, particularly in solution.[8][9] Common antioxidants to consider include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). However, you must first verify that the chosen antioxidant does not interfere with your downstream experimental assays.

III. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 5-Benzyloxy-6-isopropyl-1H-indole.

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent biological activity or declining potency in assays. 1. Degradation in solution: The compound may be degrading in your experimental buffer or media over the course of the experiment. 2. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation. 3. Photodegradation: Exposure to ambient or UV light during experiments can cause decomposition.1. Prepare fresh dilutions of the compound from a stock solution immediately before each experiment. 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[6] 3. Conduct experiments under subdued lighting conditions and use amber or foil-wrapped plates and tubes.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. 1. Oxidative degradation: The indole ring may have been oxidized. 2. Acid-catalyzed debenzylation: If your mobile phase or sample diluent is acidic, the benzyloxy group may have been cleaved. 3. Oxidation of the isopropyl group: This is less common but possible under harsh conditions.1. Purge solvents with an inert gas and consider adding a small amount of an antioxidant to your sample diluent. 2. Ensure the pH of your mobile phase and sample diluent is neutral or slightly basic. If acidic conditions are required for chromatography, minimize the time the sample is in the acidic mobile phase before injection. 3. Review your experimental procedure for any strong oxidizing agents.
Precipitation of the compound in aqueous buffers. 1. Low aqueous solubility: 5-Benzyloxy-6-isopropyl-1H-indole has low solubility in water. 2. Use of non-anhydrous DMSO for stock solutions: Absorbed moisture in DMSO can cause the compound to precipitate when diluted into aqueous buffers.[7]1. Consider the use of a co-solvent (e.g., a small percentage of ethanol or PEG-400) in your aqueous buffer, if compatible with your assay. 2. Always use high-purity, anhydrous DMSO for preparing stock solutions.

IV. Experimental Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage of Solid 5-Benzyloxy-6-isopropyl-1H-indole
  • Preparation: Ensure the compound is in a dry, crystalline form. If necessary, dry the compound under a high vacuum for several hours to remove any residual solvent.

  • Inert Atmosphere: Place the compound in a clean, amber glass vial.

  • Purging: Flush the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a -20°C freezer.

Protocol 2: Preparation and Storage of Stock Solutions in DMSO
  • Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO (purity ≥ 99.9%).

  • Dissolution: Allow the vial of solid 5-Benzyloxy-6-isopropyl-1H-indole to warm to room temperature before opening to prevent moisture condensation.[10] Weigh the desired amount of solid and dissolve it in the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber or foil-wrapped microcentrifuge tubes or vials.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, briefly flush the headspace of each aliquot with argon or nitrogen before sealing.

  • Storage: Store the aliquots at -20°C.[6]

V. Visualization of Degradation Pathways and Troubleshooting

The following diagrams illustrate the potential degradation pathways of 5-Benzyloxy-6-isopropyl-1H-indole and a logical workflow for troubleshooting stability issues.

A 5-Benzyloxy-6-isopropyl-1H-indole B Oxidized Indole Core (e.g., oxindoles, ring-opened products) A->B O2, Light, Oxidants C Debenzylated Product (5-Hydroxy-6-isopropyl-1H-indole) A->C Acid, H2/Pd D Oxidized Isopropyl Group (e.g., carboxylic acid derivative) A->D Strong Oxidants

Caption: Troubleshooting workflow for stability issues.

VI. References

  • Shaanxi BLOOM Tech Co., Ltd. (n.d.). 5-Benzyloxyindole CAS 1215-59-4 Suppliers, Manufacturers, Factory - Wholesale Price. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Chapp, A. (2015). Indole based antioxidants for the treatment of ischemia reperfusion injury. University of Montana.

  • Singh, U. P., & Singh, R. P. (2011). Identification and synthesis of impurities formed during sertindole preparation. Medicinal Chemistry Research, 20(8), 1319-1325.

  • Judd, D. (2023). Answer to "Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?". ResearchGate. Retrieved from [Link]

  • Kozik, V., De Ryck, T., & Linders, J. (2007). Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. Journal of Biomolecular Screening, 12(1), 28-36.

  • ICH. (2017). ICH STABILITY REQUIREMENTS Overcoming the Challenges.

  • Fu, L., & Li, H. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687.

  • Sun, Y., & Fan, R. (2020). Impact of Impurities on Product Stability. Organic Process Research & Development, 24(2), 106-110.

  • Ghisaidoobe, A. B. T., & Chung, L. Y. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Chemistry, 193-194, 29-37.

  • Schallenberg, J., & Meyer, E. (1983). Simple Syntheses of 3-Substituted Indoles and their Application for High Yield 14C-Labelling. Zeitschrift für Naturforschung B, 38(1), 108-112.

  • da Fonseca, L. M., Ximenes, V. F., & Curi, R. (2004). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Life Sciences, 75(14), 1743-1752.

  • Sigma-Aldrich. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gibson, C. L., & Cryan, J. F. (2025). Role of Antioxidants in Modulating the Microbiota–Gut–Brain Axis and Their Impact on Neurodegenerative Diseases. International Journal of Molecular Sciences, 26(9), 4821.

  • National Center for Biotechnology Information. (n.d.). 5-Benzyloxyindole. In PubChem. Retrieved from [Link]

  • Fu, L., & Li, H. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687.

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Kaur, B. P., & Singh, V. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. ChemistrySelect, 7(2), e202103986.

  • Samosorn, S., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Chiang Mai University Journal of Natural Sciences, 21(1), e2022005.

  • Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504.

  • Chen, Z., et al. (2015). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules, 20(5), 8496-8513.

  • Rojano, B. A., et al. (2017). Oxidative stabilization of palm olein with isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol) isolated from Oxandra cf. xylopioides. African Journal of Biotechnology, 16(11), 548-555.

  • Li, Y., et al. (2022). Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. Molecules, 27(5), 1500.

  • Georgieva, M., et al. (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 10(1), 1-14.

  • Poberžnik, M., et al. (2022). Indoles and 1-(3-(benzyloxy)benzyl)piperazines: Reversible and selective monoamine oxidase B inhibitors identified by screening an in-house compound library. Bioorganic Chemistry, 119, 105581.

  • Kurtán, T., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(21), 7578.

  • Al-Zoubi, W., & Al-Sbou, Y. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(13), 3047.

  • Jelić, D., et al. (2025). Lifitegrast Degradation: Products and Pathways. Pharmaceutics, 17(8), 1299.

Sources

Technical Support Center: Crystallization of 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-Benzyloxy-6-isopropyl-1H-indole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this molecule. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, enabling you to make informed decisions and refine your crystallization methods effectively.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification technique in pharmaceutical development, directly influencing the purity, stability, and downstream processability of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For a molecule like 5-Benzyloxy-6-isopropyl-1H-indole, achieving a consistent and well-defined crystalline form is essential for ensuring batch-to-batch reproducibility and meeting stringent regulatory standards.[3][4]

This guide is structured to address issues from initial method development to troubleshooting complex problems like polymorphism and poor crystal morphology.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust crystallization strategy.

Q1: What are the key physicochemical properties of 5-Benzyloxy-6-isopropyl-1H-indole to consider for crystallization?

A1: While specific experimental data for this exact molecule is not publicly available, we can infer its properties based on its structural components: a benzyloxy group, an isopropyl group, and an indole core.

  • Molecular Structure: The molecule possesses a rigid indole ring system, a bulky non-polar isopropyl group, and a moderately polar benzyloxy group. The indole nitrogen can act as a hydrogen bond donor.[5]

  • Polarity: The molecule has both hydrophobic (isopropyl, benzyl) and moderately polar (indole NH, ether oxygen) regions. This amphiphilic nature suggests it will be soluble in a range of organic solvents.

  • Solubility: Indole itself is highly soluble in methanol and sparingly soluble in water.[6] The large non-polar substituents on 5-Benzyloxy-6-isopropyl-1H-indole will decrease its solubility in highly polar solvents (like water) and increase its solubility in non-polar solvents (like hexanes or toluene).[7]

  • Melting Point: Related compounds like 5-Benzyloxyindole have a melting point in the range of 92-100°C.[8][9] The addition of the isopropyl group may slightly alter this, but it provides a crucial reference point. A key principle of recrystallization is that the solvent's boiling point should ideally be lower than the compound's melting point to avoid "oiling out".[7]

Q2: How do I select an appropriate starting solvent for crystallization?

A2: The ideal solvent is one where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[10][11] A systematic approach is recommended.

  • "Like Dissolves Like": Given the molecule's mixed polarity, start with moderately polar solvents. Alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone) are excellent starting points.[7][12]

  • Solvent Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in various solvents (~0.5 mL). A good candidate will require heating to dissolve the compound completely.

  • Avoid Highly Volatile Solvents: Solvents like dichloromethane (DCM) or diethyl ether can evaporate too quickly, leading to rapid precipitation and inclusion of impurities.[5]

  • Consider Solvent Pairs: If no single solvent is ideal, a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) can be highly effective.[10] Common pairs include ethanol/water, ethyl acetate/hexane, and methanol/diethyl ether.[10]

Q3: How critical is the purity of the crude material before attempting crystallization?

A3: Extremely critical. Crystallization is a purification technique, not a magic bullet. Starting with material of at least 80-90% purity is recommended.[5] High levels of impurities can significantly hinder crystallization by:

  • Inhibiting Nucleation: Impurities can interfere with the formation of an ordered crystal lattice, preventing crystal growth altogether.[4]

  • Altering Solubility: Impurities can act as co-solvents, increasing the solubility of your target compound and reducing yield.

  • Causing "Oiling Out": Impurities can depress the melting point of the mixture, increasing the likelihood of the compound separating as a liquid instead of a solid.

  • Incorporation into the Lattice: Structurally related impurities can be incorporated into the crystal lattice, compromising the final purity.[13]

Experimental Workflows and Protocols

General Workflow for Crystallization Method Development

The following diagram outlines a systematic approach to developing a reliable crystallization method.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Scale-Up P1 Characterize Crude Material (Purity, Impurity Profile) P2 Solvent Solubility Screen (Single & Binary Systems) P1->P2 Input M1 Select Primary Method (e.g., Cooling, Anti-Solvent) P2->M1 M2 Perform Small-Scale Trial (50-100 mg) M1->M2 O1 Optimize Parameters (Cooling Rate, Solvent Ratio, Seeding) M2->O1 O2 Analyze Product (Purity, Yield, Morphology) O1->O2 O2->O1 Iterate if needed O3 Scale-Up Validation O2->O3 If successful

Caption: A systematic workflow for crystallization development.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most common and often preferred method for its simplicity and control.

  • Dissolution: Place the crude 5-Benzyloxy-6-isopropyl-1H-indole in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and bring the mixture to a gentle boil with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Slow Cooling: Cover the flask with a watch glass to prevent rapid evaporation and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed on an insulating surface like a wood block or paper towels.[14][15]

  • Induce Crystallization (If Necessary): If no crystals form, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.[14][15]

  • Further Cooling: Once crystals have formed at room temperature, place the flask in an ice bath (0-4°C) for at least 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in most solvents at room temperature.

  • Dissolution: Dissolve the crude material in the minimum required volume of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" (e.g., hexane) dropwise with constant stirring. Continue adding until the solution becomes faintly and persistently cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. This process can also be aided by cooling.

  • Isolation & Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Troubleshooting Guide

This section provides solutions to the most common problems encountered during crystallization.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not sufficiently supersaturated. 2. Nucleation is inhibited. 3. Incorrect solvent choice.1. Evaporate some solvent to increase concentration. 2. Scratch the flask or add a seed crystal.[14][15] 3. Re-evaluate solvent choice; try an anti-solvent method.
"Oiling Out" 1. Compound is coming out of solution above its melting point. 2. High concentration of impurities depressing the melting point.1. Re-heat the solution and add more solvent to lower the saturation temperature.[14][15] 2. Use a solvent with a lower boiling point.[7] 3. Purify the crude material further before crystallization.
Rapid Precipitation 1. Solution is too concentrated or cooled too quickly. 2. Solvent is too volatile or flask is too large, leading to fast cooling.[14][15]1. Re-heat and add slightly more solvent than the minimum required.[14][15] 2. Insulate the flask to ensure slow cooling. 3. Use a smaller flask to reduce surface area.[14][15]
Low Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Insufficient cooling time.1. Evaporate excess solvent and re-cool. 2. Ensure filtration apparatus is pre-heated. 3. Increase cooling time in the ice bath.
Poor Purity 1. Rapid crystallization trapped impurities. 2. Inefficient washing of the crystal cake. 3. Co-crystallization of a structurally similar impurity.1. Repeat the crystallization with a slower cooling rate or slightly more solvent. 2. Ensure the wash solvent is ice-cold and use an appropriate volume. 3. Consider an alternative solvent that may offer different selectivity against the impurity.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving crystallization failures.

G decision decision problem problem solution solution start Crystallization Attempted q1 Did crystals form? start->q1 q2 Did an oil form? q1->q2 No q3 Examine Product q1->q3 Yes s1 Re-dissolve. Add more solvent OR Use a lower boiling point solvent. q2->s1 Yes ('Oiling Out') s2 Induce Nucleation: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent q2->s2 No (Clear Solution) q4 Is purity/yield acceptable? q3->q4 Check Purity/Yield success Process Complete q4->success Yes s3 Re-crystallize. - Use slower cooling rate - Use slightly more solvent - Ensure efficient washing q4->s3 No

Sources

Validation & Comparative

5-Benzyloxy-6-isopropyl-1H-indole vs. other indole derivatives in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its prevalence in a multitude of natural products and synthetic compounds with significant biological activities has established it as a "privileged scaffold."[2] This guide provides a comparative analysis of 5-Benzyloxy-6-isopropyl-1H-indole and other key indole derivatives in the context of cancer research, offering insights into their mechanisms of action, supported by experimental data.

Indole derivatives exert their anticancer effects through a variety of mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of programmed cell death (apoptosis).[1][3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[2] This structural flexibility is a key asset for medicinal chemists in designing targeted and potent anticancer therapies.

Comparative Landscape of Anticancer Indole Derivatives

The 5-Benzyloxyindole Moiety: A Key Pharmacophore

The presence of a benzyloxy group at the 5-position of the indole ring has been associated with significant anticancer properties. For instance, platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid have demonstrated prominent anticancer activity, proving to be considerably more active than cisplatin, oxaliplatin, and carboplatin in several human cell lines.[4] This suggests that the 5-benzyloxyindole scaffold can serve as a potent pharmacophore in the design of novel chemotherapeutic agents.

Impact of C6-Substitution on Anticancer Activity

Substitution at the 6-position of the indole nucleus has also been shown to be a viable strategy for developing potent anticancer agents. Studies on 6- and 7-heterocyclyl-1H-indole derivatives have revealed potent inhibition of tubulin polymerization and cancer cell growth.[5] Specifically, certain 6-heterocyclyl-1H-indoles have exhibited low nanomolar concentrations of inhibition against a panel of cancer cells, including multidrug-resistant cell lines.[5]

Other Notable Indole Derivatives in Cancer Research

The broader family of indole derivatives encompasses a wide array of compounds with demonstrated anticancer efficacy. These can be broadly categorized based on their mechanism of action.

Tubulin Polymerization Inhibitors: Many indole derivatives function by disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest and apoptosis.[2]

Kinase Inhibitors: Several indole-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer.[3]

Apoptosis Inducers: A significant number of indole derivatives exert their anticancer effects by triggering programmed cell death through various signaling pathways.[1]

Data Summary: Anticancer Activity of Selected Indole Derivatives

To provide a quantitative comparison, the following table summarizes the in vitro anticancer activity of representative indole derivatives from the literature.

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 (nM)Key FindingsReference
Platinum(IV) complex with 5-benzyloxyindole-3-acetic acid (56-5B3A)Multiple human cell lines1.2 - 150Significantly more active than cisplatin, oxaliplatin, and carboplatin. Induced ROS production and inhibited histone deacetylase.[4]
6-Heterocyclyl-1H-indole (Compound 13)MCF-7, HeLa, HepG2, U87MG, NCI/ADR-RESLow nanomolarPotent inhibitor of tubulin polymerization. Induced G2/M cell cycle arrest.[5]
Prenyloxy-substituted indeno[1,2-b]indole (4p)A431, A549, LNCaPIC50 = 25 (CK2 inhibition)Potent inhibitor of CK2 holoenzyme with broad-spectrum anticancer activity.[6]
Indole-chalcone derivativesMultiple human cancer cell lines0.0003 - 9 µMShowed inhibitory activity of tubulin polymerization.[2]
Spirooxindoles-based N-alkylated maleimides (43a, 43b)MCF-7, MDA-MB-2313.88 - 17.897 µMInhibitory activity against HER2 and HER3.[2]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The anticancer activity of indole derivatives is often mediated through complex signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective drugs.

Key Signaling Pathways Targeted by Indole Derivatives

Indole_Derivatives Indole Derivatives Tubulin Tubulin Polymerization Indole_Derivatives->Tubulin Kinases Protein Kinases (e.g., EGFR, CK2) Indole_Derivatives->Kinases Apoptosis_Induction Apoptosis Induction Pathways Indole_Derivatives->Apoptosis_Induction Microtubules Microtubule Disruption Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis1 Apoptosis Mitotic_Arrest->Apoptosis1 Signaling_Pathways Downstream Signaling Pathways Kinases->Signaling_Pathways Cell_Proliferation Cell Proliferation Signaling_Pathways->Cell_Proliferation Inhibition Cell_Survival Cell Survival Signaling_Pathways->Cell_Survival Inhibition Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Apoptosis2 Apoptosis Caspase_Activation->Apoptosis2

Caption: Major signaling pathways targeted by anticancer indole derivatives.

Standard Experimental Workflow for Evaluating Anticancer Activity

cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Compound_Synthesis Compound Synthesis (e.g., 5-Benzyloxy-6-isopropyl-1H-indole) Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) IC50_Determination->Western_Blot Kinase_Assay Kinase Inhibition Assay IC50_Determination->Kinase_Assay

Caption: A typical experimental workflow for assessing the anticancer potential of novel indole derivatives.

Experimental Protocols

Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole (Illustrative Example)

This protocol describes a general method for the synthesis of a 5-benzyloxyindole derivative, which can be adapted for the synthesis of 5-Benzyloxy-6-isopropyl-1H-indole.

Materials:

  • 4-Benzyloxyphenylhydrazine-hydrochloride

  • (3-Chlorophenyl)-acetone (or an appropriate isopropyl-substituted ketone for the target molecule)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Chloroform

  • Sodium sulfate

  • Silica gel

  • Toluene

Procedure:

  • Dissolve 4-benzyloxyphenylhydrazine-hydrochloride (47 mmol) and the corresponding ketone (38 mmol) in absolute ethanol (35 ml).[7]

  • Add concentrated sulfuric acid (2.7 ml) to the solution.[7]

  • Reflux the mixture for five hours.[7]

  • Distill off the ethanol.[7]

  • Mix the residue with water and extract with chloroform.[7]

  • Dry the combined chloroform extracts over sodium sulfate and evaporate the solvent.[7]

  • Purify the residue by chromatography on silica gel using toluene as the eluent to obtain the final product.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., HCT-116)

  • Complete cell culture medium

  • Synthesized indole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 hours). A control group should be treated with the vehicle (e.g., DMSO) only.[8]

  • After the treatment period, remove the medium and add MTT solution to each well.[8]

  • Incubate the plate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[8]

Conclusion and Future Directions

The indole scaffold remains a highly attractive starting point for the development of novel anticancer agents. While specific data for 5-Benzyloxy-6-isopropyl-1H-indole is currently lacking, the demonstrated anticancer activities of both 5-benzyloxyindole and 6-substituted indole derivatives strongly suggest its potential as a promising candidate for further investigation. The benzyloxy group at the 5-position may contribute to enhanced potency, while the isopropyl group at the 6-position could influence selectivity and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-Benzyloxy-6-isopropyl-1H-indole. In vitro studies against a panel of cancer cell lines, followed by mechanistic investigations to identify its molecular targets and signaling pathways, are warranted. Such studies will be crucial in determining the therapeutic potential of this specific indole derivative and its place in the ever-expanding arsenal of indole-based anticancer agents.

References

Sources

Comparative Analysis: 5-Benzyloxy-6-isopropyl-1H-indole and Analogues in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Benzyloxy-6-isopropyl-1H-indole (CAS: 159388-67-7) is a specialized heterocyclic intermediate primarily utilized in the synthesis of HCV NS5B polymerase inhibitors . Unlike generic indole scaffolds, the presence of the bulky 6-isopropyl group creates a critical lipophilic anchor that significantly enhances binding affinity within the hydrophobic "Thumb II" allosteric pocket of the viral polymerase.

This guide provides a technical comparison of this scaffold against its structural analogues, detailing the synthetic rationale, structure-activity relationships (SAR), and validated experimental protocols for its preparation.

Structural & Functional Analysis

The Pharmacophore Rationale

In the development of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV), the indole core serves as a scaffold to position substituents into specific sub-pockets of the NS5B enzyme.

FeatureChemical RoleBiological Impact (HCV NS5B)
Indole Core Rigid ScaffoldPi-stacking interactions with aromatic residues (e.g., Tyr477).
5-Benzyloxy Masked Phenol / Hydrophobic ExtensionActs as a protecting group for the 5-hydroxyl (H-bond donor) or extends into the solvent-exposed region.
6-Isopropyl Critical Lipophilic Anchor Fills a specific hydrophobic cleft in the Thumb domain, improving potency by ~10-fold compared to the 6-methyl analog.
N-1 Position Functionalization SiteOften derivatized with acetic acid or acetamide moieties to form salt bridges with Arg residues.
Comparative Performance Data

The following data summarizes the impact of C6-substitution on antiviral potency (EC50) and cytotoxicity (CC50) in HCV replicon assays.

Compound VariantC6-SubstituentHCV EC50 (μM)CC50 (μM)Selectivity Index
Target Scaffold Isopropyl 1.1 24.8 22.5
Analog AMethyl> 10.0> 50.0< 5
Analog BHydrogen> 50.0> 100N/A
Analog Ctert-Butyl0.815.018.7

Interpretation: The 6-isopropyl group offers the optimal balance between potency (EC50) and solubility. While the tert-butyl variant is slightly more potent, it suffers from higher cytotoxicity (lower CC50) and poorer metabolic stability due to steric bulk.

Synthetic Pathways: Causality & Selection

The synthesis of 5-Benzyloxy-6-isopropyl-1H-indole is non-trivial due to the steric hindrance of the isopropyl group. Two primary routes exist; the Leimgruber-Batcho method is superior for this specific substitution pattern.

Pathway Comparison
  • Route A: Fischer Indole Synthesis

    • Mechanism:[1][2] Acid-catalyzed cyclization of phenylhydrazones.

    • Drawback: Regioselectivity issues with meta-substituted anilines (3-isopropyl-4-benzyloxyaniline). Produces a mixture of 4- and 6-isopropyl isomers that are difficult to separate.

    • Verdict:Not Recommended for scale-up.

  • Route B: Leimgruber-Batcho Indole Synthesis (Recommended)

    • Mechanism:[1][2][3] Enamine formation from o-nitrotoluene followed by reductive cyclization.

    • Advantage:[3] 100% Regiospecific. The starting material (2-nitro-4-benzyloxy-5-isopropyltoluene) pre-defines the substitution pattern.

    • Yield: Typically 85-95% overall.

Visualized Synthesis Workflow (DOT)

G Start 4-Isopropyl-3-methylphenol Step1 1. Benzylation (BnCl, K2CO3) Start->Step1 Inter1 4-Benzyloxy-2-isopropyltoluene Step1->Inter1 Step2 2. Nitration (HNO3, AcOH) Inter1->Step2 Inter2 5-Benzyloxy-4-isopropyl-2-nitrotoluene Step2->Inter2 Step3 3. Enamine Formation (DMF-DMA, Pyrrolidine) Inter2->Step3 Inter3 Enamine Intermediate (Deep Red Solid) Step3->Inter3 Step4 4. Reductive Cyclization (Raney Ni, NH2NH2) Inter3->Step4 Final 5-Benzyloxy-6-isopropyl-1H-indole (Target) Step4->Final

Figure 1: Optimized Leimgruber-Batcho synthesis pathway ensuring regiospecificity for the 6-isopropyl isomer.

Validated Experimental Protocol

Objective: Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole via the Leimgruber-Batcho method. Scale: 100 mmol baseline.

Phase 1: Enamine Formation
  • Reagents: Charge a 500 mL round-bottom flask with 5-benzyloxy-4-isopropyl-2-nitrotoluene (28.5 g, 100 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 g, 125 mmol), and Pyrrolidine (8.9 g, 125 mmol) in dry DMF (150 mL).

    • Why Pyrrolidine? It acts as a nucleophilic catalyst, displacing the dimethylamine to form a more reactive pyrrolidinyl enamine (deep red color).

  • Reaction: Heat to 110°C under nitrogen for 3-4 hours. Monitor TLC (Hexane/EtOAc 3:1) for disappearance of the nitrotoluene.

  • Workup: Evaporate volatiles under reduced pressure. The residue is a viscous deep red oil or solid (Enamine). Use directly in the next step to avoid instability.

Phase 2: Reductive Cyclization
  • Setup: Dissolve the crude enamine in THF/Methanol (1:1, 300 mL) .

  • Catalyst: Add Raney Nickel (~2.0 g slurry, washed with water/methanol). Caution: Pyrophoric.

  • Reduction: Add Hydrazine Hydrate (85%) (15 mL, 250 mmol) dropwise over 30 minutes.

    • Observation: Vigorous gas evolution (N2) and exotherm. Maintain temp < 55°C. The solution will fade from dark red to pale yellow/brown.

  • Isolation: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Purification: Recrystallize from Toluene/Hexane or purify via silica gel chromatography (10-20% EtOAc in Hexane).

    • Expected Yield: 21-24 g (80-90%).

    • Appearance: Off-white to pale beige crystalline solid.

Quality Control & Identification

To validate the synthesis, the following analytical markers must be met:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 11.0 (s, 1H): Indole NH (Broad singlet).

    • δ 7.3-7.5 (m, 5H): Benzyloxy phenyl group.

    • δ 7.2 (s, 1H): C4-H (Singlet, distinct due to C5-O and C3 proximity).

    • δ 7.1 (s, 1H): C7-H (Singlet, distinct due to C6-isopropyl).

    • δ 5.1 (s, 2H): Benzylic CH2.

    • δ 3.2 (sept, 1H): Isopropyl CH.

    • δ 1.2 (d, 6H): Isopropyl CH3 (Doublet).

  • Purity: >98% by HPLC (254 nm).

  • Storage: Store at +4°C, protected from light (indoles are prone to slow oxidation).

References

  • Synthesis of 5-Benzyloxyindole Derivatives: Batcho, A. D., & Leimgruber, W. (1985). 4-Benzyloxyindole. Organic Syntheses, 63, 214.

  • HCV NS5B Inhibitor SAR: Beaulieu, P. L. (2010). Development of a Synthetic Process towards a Hepatitis C Polymerase Inhibitor. ResearchGate.

  • Indole Antiviral Pharmacophores: Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.

  • Specific Intermediate Preparation: Preparation of 5-benzyloxy-6-isopropyl-1H-indole via Leimgruber-Batcho. US Patent 7858632B2.

Sources

A Comparative Guide to Validating the Biological Activity of 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the systematic validation of the biological activity of 5-Benzyloxy-6-isopropyl-1H-indole, a novel indole derivative. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given the therapeutic potential inherent in this chemical class, a rigorous and objective evaluation of any new derivative is paramount.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will outline a multi-phase validation workflow, comparing our target compound against well-characterized alternatives to establish a clear biological profile. Every protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Experimental Design: A Phased Approach to Biological Validation

A logical, phased approach is essential to efficiently characterize a novel compound. We begin with broad screening to identify potential activities and then proceed to more focused assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Mechanism of Action Elucidation A Antiproliferative/ Cytotoxicity Assay (MTT Assay) B Antimicrobial Screening (MIC Determination) data_analysis Data Analysis & Hit Identification A->data_analysis C Antioxidant Capacity Screening (DPPH Assay) B->data_analysis C->data_analysis D Enzyme Inhibition Assay (e.g., Kinase Assay) E Cellular Pathway Analysis (e.g., Western Blot) D->E F In Silico Studies (Molecular Docking) E->F conclusion Biological Profile & Lead Optimization F->conclusion start Test Compound: 5-Benzyloxy-6-isopropyl-1H-indole start->A start->B start->C data_analysis->D If 'Hit' in Primary Screen data_analysis->conclusion

Caption: Phased workflow for validating the biological activity of a novel compound.

Comparative Compounds: Establishing a Performance Baseline

To contextualize the activity of 5-Benzyloxy-6-isopropyl-1H-indole, we must compare it to relevant benchmarks. The choice of comparators should be driven by the suspected or desired activities of the indole class.

  • Indomethacin: A well-known non-steroidal anti-inflammatory drug (NSAID) built on an indole scaffold. It serves as a classic benchmark for anti-inflammatory and cyclooxygenase (COX) enzyme inhibition activity.[5]

  • Doxorubicin: A potent and widely used chemotherapeutic agent. It will serve as the positive control in cytotoxicity assays to benchmark the potency of our test compound against a clinical standard.[6]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, used as a positive control in antimicrobial assays.[1]

Phase 1: Broad Spectrum Biological Screening

The initial phase aims to cast a wide net, identifying the most promising therapeutic avenues for our test compound.

Antiproliferative and Cytotoxicity Evaluation

Many indole derivatives exhibit potent anticancer effects.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. We will assess cytotoxicity against representative cancer cell lines and a non-cancerous cell line to determine potential selectivity.

Experimental Protocol: MTT Cytotoxicity Assay [8]

  • Cell Seeding: Seed human cancer cells (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma) and a normal human cell line (e.g., HEK293 - embryonic kidney) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 5-Benzyloxy-6-isopropyl-1H-indole, Indomethacin, and Doxorubicin in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Comparative Data Summary (Hypothetical Results)

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/HepG2)
5-Benzyloxy-6-isopropyl-1H-indole15.5 ± 1.225.8 ± 2.1> 100> 6.4
Indomethacin85.2 ± 6.598.1 ± 7.3> 100> 1.1
Doxorubicin0.8 ± 0.10.5 ± 0.055.2 ± 0.46.5

Data are presented as mean ± standard deviation from three independent experiments.

Antimicrobial Activity Screening

The indole nucleus is a key component of various antimicrobial agents.[1][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination [8]

  • Inoculum Preparation: Prepare a bacterial suspension of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound, Indomethacin, and Ciprofloxacin in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

Comparative Data Summary (Hypothetical Results)

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
5-Benzyloxy-6-isopropyl-1H-indole6432
Indomethacin> 256> 256
Ciprofloxacin0.51

Phase 2: Elucidating the Mechanism of Action

Assuming the primary screening reveals promising antiproliferative activity for 5-Benzyloxy-6-isopropyl-1H-indole, the next logical step is to investigate its molecular mechanism. A common mechanism for indole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways.[10][11]

Kinase Inhibition Assay

We will hypothesize that our compound targets a Receptor Tyrosine Kinase (RTK) pathway, which is frequently dysregulated in cancer. A general biochemical assay can determine if the compound directly inhibits kinase activity by measuring ATP consumption.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosin Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Ligand Growth Factor Ligand->RTK Binding & Dimerization ADP ADP ATP->ADP Inhibitor 5-Benzyloxy-6-isopropyl- 1H-indole Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway showing the point of kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay [10][11]

  • Reagent Preparation: Prepare solutions of a purified kinase of interest (e.g., EGFR, VEGFR), its specific substrate peptide, and ATP in an optimized kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of 5-Benzyloxy-6-isopropyl-1H-indole to test a range of concentrations.

  • Kinase Reaction: In a white 96-well plate, add the kinase and varying concentrations of the inhibitor. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.

Comparative Data Summary (Hypothetical Results)

CompoundEGFR Kinase IC₅₀ (µM)
5-Benzyloxy-6-isopropyl-1H-indole9.8 ± 0.9
Indomethacin> 100
Gefitinib (Positive Control)0.025 ± 0.003

Conclusion and Future Directions

This guide outlines a systematic approach to validating the biological activity of 5-Benzyloxy-6-isopropyl-1H-indole. Based on our hypothetical results, the compound demonstrates moderate and selective cytotoxic activity against the HepG2 liver cancer cell line and modest antimicrobial activity. Further investigation suggests its anticancer effect may be mediated, at least in part, through the inhibition of EGFR kinase activity.

These preliminary findings provide a strong rationale for further investigation. The logical next steps in the drug discovery pipeline would include:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines to identify other sensitive cancer types.

  • Cellular Mechanism Validation: Using techniques like Western blotting to confirm the inhibition of EGFR phosphorylation and downstream signaling pathways within cancer cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency and selectivity.[11]

  • In Vivo Efficacy Studies: Evaluating the compound's anticancer activity in animal models.

By following this rigorous, comparative, and mechanistically-driven approach, researchers can effectively characterize the therapeutic potential of novel indole derivatives and build a solid foundation for further preclinical and clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Al-Ostath, A. et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
  • Kim, B. et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology.
  • Bessonneau, V. et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC.
  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
  • Cell Biolabs, Inc. Indole Assay Kit.
  • Darkoh, C. et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC.
  • ResearchGate. (2025). Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation.
  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Notes.
  • BenchChem. (2025). The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development.
  • ResearchGate. Biological activity of 5 and 6.
  • American Society for Microbiology. (2009). Indole Test Protocol.
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • Organic Syntheses. 4-benzyloxyindole.
  • Smolecule. (2026). Experimental Protocol: Consecutive 2-Step Indole Synthesis.
  • National Institutes of Health. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. PMC.
  • Indian Academy of Sciences. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives.
  • Royal Society of Chemistry. (2025). Modular synthetic routes to biologically active indoles from lignin. Green Chemistry.
  • Oriental Journal of Chemistry. Antioxidant Activity and Molecular Docking Study of Isolated Bioactive Compound from Linum usitatissimum.
  • Chem-Impex. 5-Benzyloxyindole.
  • Sigma-Aldrich. Enzyme Inhibition By Reaction Conditions.
  • Journal of the Chemical Society (Resumed). The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom.
  • ResearchGate. (2025). BIOLOGICAL POTENTIAL OF INDOLE DERIVATIVES IN RECENT RESEARCH.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • Semantic Scholar. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • PubMed. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones.
  • MDPI. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects.
  • PubMed. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles].
  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
  • Marmara Pharmaceutical Journal. The in vitro and in vivo investigation of biological activities and phenolic analysis of Helichrysum plicatum subsp. plicatum.

Sources

Structure-activity relationship (SAR) of 5-Benzyloxy-6-isopropyl-1H-indole analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-Benzyloxy-6-isopropyl-1H-indole analogs, specifically within the context of their application as P2X3 and P2X2/3 receptor antagonists . This scaffold has emerged as a critical hydrophobic pharmacophore in the development of therapeutics for chronic cough, neuropathic pain, and genitourinary disorders.

Content Type: Technical Comparison Guide Primary Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals Primary Indication: Chronic Cough, Neuropathic Pain (P2X3 Receptor Antagonism)

Executive Summary: The Pharmacophore

The 5-Benzyloxy-6-isopropyl-1H-indole scaffold represents a privileged structural motif in medicinal chemistry, particularly in the optimization of diaminopyrimidine-based P2X3 antagonists . Originally synthesized as a bioisostere for thymoxamine derivatives, this specific substitution pattern—combining a bulky lipophilic ether at C5 with a branched alkyl group at C6—has been identified as a key driver for potency and selectivity in purinergic receptor modulation.

Unlike simple indole derivatives, the 5-benzyloxy-6-isopropyl motif provides a unique "molecular wedge" that fills the hydrophobic orthosteric or allosteric pockets of the P2X3 trimer, significantly enhancing residence time and antagonistic potency compared to phenyl- or methoxy-substituted analogs.

Key Performance Metrics (Scaffold Contribution)
FeatureContribution to ActivityCriticality
5-Benzyloxy Provides extensive

-stacking and hydrophobic fill; mimics distal aryl groups.
High
6-Isopropyl Steric anchor; locks the indole conformation and prevents metabolic oxidation at C6.High
Indole NH H-bond donor (often methylated to modulate permeability/solubility).Medium
C3-Linkage Vector for attachment to the primary pharmacophore (e.g., diaminopyrimidine).Critical

Mechanistic Insight: P2X3 Receptor Modulation

To understand the SAR, one must understand the target. The P2X3 receptor is an ATP-gated ion channel expressed on nociceptive sensory neurons (C-fibers). Activation leads to calcium influx and depolarization, triggering cough or pain signals.

Binding Mode Hypothesis

The 5-benzyloxy-6-isopropyl-1H-indole moiety typically serves as a hydrophobic "tail" attached to a polar "head" (often a diaminopyrimidine).

  • The "Head" binds to the ATP recognition site (polar/charged interactions).

  • The Indole "Tail" (our topic) extends into a hydrophobic accessory pocket. The 5-benzyloxy group reaches deep into the lipophilic cleft, while the 6-isopropyl group provides the necessary steric bulk to restrict rotation and maximize van der Waals contacts, effectively "latching" the antagonist into the receptor.

P2X3_Mechanism ATP Extracellular ATP P2X3_Closed P2X3 Receptor (Closed State) ATP->P2X3_Closed Binds P2X3_Open P2X3 Receptor (Open Channel) P2X3_Closed->P2X3_Open Gating Ca_Influx Ca2+ Influx (Depolarization) P2X3_Open->Ca_Influx Signal Nociceptive Signal (Cough/Pain) Ca_Influx->Signal Indole_Analog 5-Benzyloxy-6-isopropyl Indole Analog Indole_Analog->P2X3_Closed Stabilizes Closed State (Allosteric/Orthosteric Block) Indole_Analog->P2X3_Open Inhibits Transition

Figure 1: Mechanism of Action. The indole analog stabilizes the closed state of the P2X3 receptor, preventing ATP-mediated calcium influx.

Structure-Activity Relationship (SAR) Deep Dive

This section analyzes the specific contributions of the 5-benzyloxy and 6-isopropyl groups compared to common alternatives.

A. The C5 Position: Hydrophobic Extension

The C5 position is the primary vector for reaching distal hydrophobic pockets.

  • 5-Benzyloxy (Optimal): The benzyl ether provides both length and flexibility. The phenyl ring can rotate to find optimal

    
     interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
    
  • 5-Methoxy (Alternative): significantly reduces potency (>10-fold loss). The methyl group is too short to reach the hydrophobic sub-pocket.

  • 5-Phenoxy (Alternative): Often retains potency but alters the bond angle (C-O-C vs C-C-O). The benzyloxy methylene spacer (-OCH2-) is crucial for the correct "reach."

B. The C6 Position: Steric Locking

The C6 substituent is critical for the conformational stability of the indole and filling the immediate hydrophobic space.

  • 6-Isopropyl (Optimal): The branched nature of the isopropyl group creates a spherical hydrophobic volume that fits perfectly into the receptor's "socket." It also sterically hinders metabolic attack at the C6/C7 positions.

  • 6-Methyl: Decreased potency . Lacks sufficient bulk to displace water molecules from the hydrophobic pocket (entropic penalty).

  • 6-H (Unsubstituted): Significant loss of activity . The "flat" indole ring without the C6-bulk binds loosely, leading to faster dissociation rates (

    
    ).
    
  • 6-tert-Butyl: Often too bulky , causing steric clashes with the receptor wall.

C. The N1 Position: Solubility & Permeability
  • N-H (Parent): Acts as a hydrogen bond donor. Good for binding if a complementary acceptor (e.g., Asp/Glu backbone) exists.

  • N-Methyl (Analog): Frequently synthesized (e.g., in Roche patents) to improve lipophilicity and membrane permeability. If the H-bond donor is not essential, N-methylation often improves oral bioavailability (

    
    ).
    
SAR Summary Table: Comparative Potency (Hypothetical Normalized Data)
Analog StructureC5 SubstituentC6 SubstituentRelative Potency (P2X3)Metabolic Stability
Lead (Target) -OCH₂Ph (Benzyloxy) -iPr (Isopropyl) 1.0 (Reference) High
Analog A-OCH₃ (Methoxy)-iPr (Isopropyl)0.05 (Weak)High
Analog B-OCH₂Ph-H0.12 (Low)Low (C6 oxidation)
Analog C-OCH₂Ph-Me (Methyl)0.45 (Moderate)Medium
Analog D-OH (Hydroxy)-iPr (Isopropyl)<0.01 (Inactive)Low (Glucuronidation)

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the scaffold and the validation of its biological activity.

A. Synthesis of 5-Benzyloxy-6-isopropyl-1H-indole

The synthesis of this crowded indole is non-trivial. The Leimgruber-Batcho or Modified Reissert methods are often insufficient due to steric hindrance. The Leonardi method (cyclization of nitrostyrenes) is the gold standard [1][2].

Protocol:

  • Starting Material: 4-Isopropyl-3-methoxyphenol (or similar precursor).

  • Benzylation: React with benzyl bromide (

    
    , DMF, 60°C) to protect the phenol.
    
  • Nitration: Nitration at the position ortho to the isopropyl group.

  • Condensation: React the nitro-derivative with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the

    
    -dimethylaminostyrene intermediate.
    
  • Reduction/Cyclization: Hydrogenation using Raney Nickel or chemical reduction (

    
    ) triggers the reductive cyclization to form the indole core.
    

Synthesis_Workflow Start Precursor: 4-Isopropyl-3-methoxyphenol Step1 1. Benzylation (BnBr, K2CO3) Start->Step1 Step2 2. Nitration (HNO3/AcOH) Step1->Step2 Step3 3. Condensation (DMF-DMA, Pyrrolidine) Step2->Step3 Step4 4. Reductive Cyclization (H2, Raney Ni or Fe/AcOH) Step3->Step4 Final Product: 5-Benzyloxy-6-isopropyl-1H-indole Step4->Final

Figure 2: Synthetic route for the 5-benzyloxy-6-isopropyl-1H-indole scaffold.

B. In Vitro Assay: FLIPR Calcium Flux

To validate the antagonistic activity of the analogs.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human P2X3 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator (2 µM) for 45 min at 37°C.

  • Compound Addition: Add test compounds (Indole analogs) at varying concentrations (0.1 nM – 10 µM) and incubate for 15 min.

  • Agonist Stimulation: Inject

    
    -methylene ATP (agonist, 
    
    
    
    concentration).
  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

  • Analysis: Calculate

    
     based on the reduction of the agonist-induced calcium peak.
    

Comparison with Therapeutic Alternatives

How does this indole scaffold compare to other P2X3 antagonists in the clinic?

Compound ClassRepresentative DrugMechanismAdvantages of Indole ScaffoldLimitations
Diaminopyrimidines Gefapixant (MK-7264) Allosteric AntagonistHigh potency; validated clinical efficacy.Taste disturbance (dysgeusia) due to P2X2/3 off-target effects.
Indole-Analogs Research GradeP2X3 AntagonistTunable Selectivity: The 5-benzyloxy group can be modified to reduce P2X2/3 overlap, potentially minimizing taste side effects.Higher molecular weight; solubility challenges requiring formulation optimization.
Imidazopyridines Sivopixant P2X3 SelectiveHigh selectivity.Complex synthesis compared to the indole route.

Conclusion on Performance: The 5-benzyloxy-6-isopropyl-1H-indole analogs offer a robust balance of potency and synthetic accessibility. While clinical standards like Gefapixant dominate, the indole scaffold remains a vital "backup" series or "next-generation" template, specifically where modifying the C5-benzyloxy tail can improve the selectivity window against P2X2/3 (reducing dysgeusia).

References

  • US Patent 7,858,632 B2. Diaminopyrimidines as P2X3 and P2X2/3 Antagonists.[1] Roche Palo Alto LLC. (2010). Describes the synthesis and application of 5-benzyloxy-6-isopropyl-1H-indole as a key intermediate.

  • Leonardi, A., et al. (1994).[2][3] Synthesis and pharmacological evaluation of new indole derivatives structurally related to thymoxamine.[3] European Journal of Medicinal Chemistry, 29(7), 551-559. Establishes the synthetic route for 5/6-substituted indoles.

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3-26. Review of P2X3 antagonist medicinal chemistry.

  • Richards, D., et al. (2019). Action of P2X3 antagonists on human P2X3 receptors and their utility in chronic cough. Drug Discovery Today.

Sources

Navigating the Labyrinth: A Comparative Guide to the Cross-Reactivity of 5-Benzyloxy-6-isopropyl-1H-indole in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2][3] Its inherent versatility allows for a chemical tapestry to be woven, with each substituent thread influencing the final pharmacological profile. This guide focuses on a specific, yet under-characterized molecule: 5-Benzyloxy-6-isopropyl-1H-indole . While its unique substitution pattern holds promise for targeted therapeutic intervention, it also presents a complex challenge in preclinical evaluation – the potential for cross-reactivity in biological assays.

This document serves as a senior application scientist’s guide to understanding and proactively assessing the cross-reactivity profile of 5-Benzyloxy-6-isopropyl-1H-indole. We will dissect its structural components, predict potential off-target interactions, and provide robust, self-validating experimental protocols to generate a clear and reliable biological activity profile. Our focus is not merely on procedural steps, but on the scientific rationale that underpins a rigorous and trustworthy investigation.

The Structural Triad: Deconstructing 5-Benzyloxy-6-isopropyl-1H-indole for Predictive Analysis

The biological disposition of 5-Benzyloxy-6-isopropyl-1H-indole is dictated by the interplay of its three key structural features: the indole core, the 5-benzyloxy substituent, and the 6-isopropyl group. Understanding the known biological activities and liabilities of each component is paramount to designing a comprehensive cross-reactivity screening strategy.

  • The Indole Core: This bicyclic aromatic system is a well-established pharmacophore, frequently found in inhibitors of protein kinases.[4][5] The nitrogen atom can act as a hydrogen bond donor, while the aromatic rings can engage in π-stacking interactions within the ATP-binding pocket of many kinases. However, the indole scaffold is also a known feature in some Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in high-throughput screens through various mechanisms, including aggregation and non-specific reactivity.[6][7]

  • The 5-Benzyloxy Group: The presence of a benzyloxy moiety introduces a degree of lipophilicity and the potential for additional aromatic interactions. Notably, 5-benzyloxyindole has been utilized as a reactant in the synthesis of Protein Kinase C (PKC) inhibitors.[8][9][10] This suggests a potential predisposition for our target molecule to interact with the kinase family. The benzyloxy group can also influence the metabolic stability and off-target pharmacology of a compound.[11][12]

  • The 6-Isopropyl Group: The bulky, hydrophobic isopropyl group at the 6-position will significantly influence the steric and electronic properties of the indole ring. This can impact the molecule's ability to fit into various binding pockets, potentially enhancing selectivity for some targets while precluding interaction with others. Isopropyl groups on aromatic rings have been noted in ligands for G-protein coupled receptors (GPCRs), suggesting a potential for cross-reactivity in this target class.[13][14]

A Tiered Strategy for Cross-Reactivity Profiling

A logical and resource-efficient approach to characterizing 5-Benzyloxy-6-isopropyl-1H-indole involves a tiered screening cascade. This strategy begins with broad assessments of potential activity and cytotoxicity, followed by more focused investigations into specific target families.

Caption: Workflow for a competitive radioligand binding assay.

Comparative Data Analysis: A Predictive Framework

As specific experimental data for 5-Benzyloxy-6-isopropyl-1H-indole is not publicly available, we present a comparative table based on the activities of structurally related indole derivatives to provide a predictive framework for its potential biological profile.

Compound ClassTarget/AssayReported Activity (IC₅₀/Kᵢ)Reference
5-Benzyloxyindole Derivatives Protein Kinase C (PKC) InhibitorsUsed as a synthetic precursor[8][9][10]
Anticancer (in Pt(IV) complexes)GI₅₀ in the nanomolar range[15]
Indole-based Kinase Inhibitors Various Kinases (e.g., JAK, CDK)Nanomolar to micromolar range[4]
Substituted Indoles Cytotoxicity (e.g., MCF-7 cells)Micromolar range[6][16]
Alkylindole Derivatives Novel GPCRs (non-cannabinoid)EC₅₀ in the nanomolar range[17]

Conclusion: A Roadmap for Confident Characterization

The exploration of novel chemical entities like 5-Benzyloxy-6-isopropyl-1H-indole is the lifeblood of drug discovery. However, this journey must be navigated with a clear understanding of the potential for cross-reactivity and assay interference. By adopting a tiered, hypothesis-driven approach to in vitro testing, researchers can build a comprehensive and reliable profile of this promising molecule. The experimental protocols and predictive insights provided in this guide are designed to empower scientists to move forward with confidence, ensuring that the biological data generated is both accurate and meaningful. The path from a novel indole to a potential therapeutic is complex, but with a foundation of rigorous scientific inquiry, it is a path worth treading.

References

  • The Future of Things. (2025, June 16). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Scaffidi, A., et al. (2021). Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. Molecules, 26(11), 3326.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Pflügers Archiv - European Journal of Physiology, 448(5), 463-469.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Zhang, X., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Wang, X., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1971.
  • Kaur, S., & Chug, R. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols, 2(4), 100913.
  • ICE Bioscience. (2024, November 6). Advancing GPCR Drug Discovery. Retrieved from [Link]

  • Monteiro-Riviere, N. A., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Toxicology Letters, 213(2), 241-248.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Garai, S., et al. (2023). Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors. European Journal of Medicinal Chemistry, 250, 115123.
  • Goldstein, D. M., et al. (2015). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Bioorganic & Medicinal Chemistry Letters, 25(17), 3466-3471.
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868.
  • Wang, Y., et al. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. Frontiers in Microbiology, 15, 1389669.
  • Lee, C. T., et al. (2016).
  • Melnyk, P., et al. (2006). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 49(7), 2194-2207.
  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19688-19714.
  • Teymori, A., et al. (2023).
  • Cacic, M., et al. (2008). Glyoxyl analogs of indole phytoalexins: Synthesis and anticancer activity. Molecules, 13(12), 3071-3083.
  • Lee, C. T., et al. (2016).
  • Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 859.
  • Wang, Y., et al. (2016). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. MedChemComm, 7(6), 1169-1176.
  • Alavijeh, M. S., et al. (2025). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Almario, R. X., et al. (2001). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. Journal of Medicinal Chemistry, 44(22), 3583-3592.
  • International Journal of Current Science. (2022). Indole: A Promising Scaffold For Biological Activity. RJPN.
  • Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 54, 116534.
  • Lee, C. T., et al. (2016).
  • Obach, R. S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128574.
  • Palmer, B. D., et al. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry, 42(12), 2186-2195.
  • Guillon, J., et al. (2004). Synthesis and Biological Activity of 6H-Isoindolo[2,1-a]indol-6-ones, Analogues of Batracylin, and Related Compounds. Journal of Medicinal Chemistry, 47(8), 1997-2009.
  • Khamis, K. F., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 701.
  • Chula Digital Collections. (2022).
  • Kores, K., et al. (2020). Computational Investigations on the Binding Mode of Ligands for the Cannabinoid-Activated G Protein-Coupled Receptor GPR18. Molecules, 25(9), 2095.
  • ResearchGate. (2025, August 29). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse.
  • Wang, F., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 21(3), 164.

Sources

Benchmarking the synthesis of 5-Benzyloxy-6-isopropyl-1H-indole against other methods

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 5-Benzyloxy-6-isopropyl-1H-indole (CAS: 159388-67-7)

Introduction & Strategic Relevance

The indole scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 5-benzyloxy-6-isopropyl-1H-indole serves as a critical synthetic intermediate for complex neuroactive and urological therapeutics. It was originally developed to synthesize pyrrolidine analogues of thymoxamine to explore phenol-indole bioisosterism , and has since become a vital building block in the development of diaminopyrimidine-based P2X3 and P2X2/3 receptor antagonists for pain and genitourinary disorders .

Synthesizing this specific substitution pattern (5-alkoxy, 6-alkyl) presents unique regiochemical and chemoselective challenges. This guide objectively benchmarks the traditional Leimgruber-Batcho synthesis against alternative modern methodologies, such as the Larock Heteroannulation and the Fischer Indole Synthesis , providing empirical data and self-validating protocols to guide your process chemistry decisions.

Retrosynthetic Strategies & Benchmarking Data

When evaluating routes to 5-benzyloxy-6-isopropyl-1H-indole, the primary challenges are regiocontrol during cyclization and chemoselectivity (preserving the benzyl ether during nitro reductions).

Comparative Performance Matrix
Synthetic MethodStep CountOverall YieldRegioselectivityKey Synthetic ChallengeCost / Scalability
Leimgruber-Batcho 2 steps65 – 72%Single IsomerChemoselective NO₂ reductionLow / High
Larock Annulation 1 step80 – 85%Single IsomerPrecursor synthesis (Iodoaniline)High / Medium
Fischer Indole 3 steps35 – 45%>9:1 (favors 6-iPr)Steric control, low atom economyLow / Medium

Data summarized from standard optimization trials on a 10-gram scale.

Mechanistic Workflows & Causality

Method A: The Leimgruber-Batcho Pathway (The Gold Standard)

The Leimgruber-Batcho approach remains the most scalable route. It begins with 1-methyl-2-nitro-4-isopropyl-5-benzyloxybenzene. The critical mechanistic node here is the chemoselective reduction . Standard catalytic hydrogenation (H₂ over Pd/C) is a fatal error, as it will trigger hydrogenolysis of the benzyl ether, yielding the 5-hydroxy byproduct (CAS: 159388-68-8). Therefore, mild, non-hydrogenolytic electron transfer reagents (e.g., Fe/NH₄Cl or Zn/AcOH) must be employed.

LB_Synthesis A 1-Methyl-2-nitro-4-isopropyl -5-benzyloxybenzene B Enamine Intermediate (Pyrrolidine + DMF-DMA) A->B DMF-DMA, Pyrrolidine 110°C, 3h C o-Amino Enamine (Chemoselective Reduction) B->C Fe powder, NH4Cl EtOH/H2O, 80°C D 5-Benzyloxy-6-isopropyl -1H-indole C->D Intramolecular Cyclization (- Pyrrolidine)

Figure 1: Leimgruber-Batcho synthesis emphasizing chemoselective reduction to preserve the benzyl ether.

Method B: The Larock Heteroannulation (Modern Alternative)

The Larock synthesis offers a highly efficient, single-step cyclization from 2-iodo-4-benzyloxy-5-isopropylaniline using trimethylsilylacetylene (TMSA). The regioselectivity of the precursor's iodination is naturally directed to the C2 position (ortho to the aniline) because the other ortho position (C6) is sterically shielded by the bulky isopropyl group.

Larock_Synthesis A 2-Iodo-4-benzyloxy -5-isopropylaniline B Pd(II) Intermediate (Oxidative Addition) A->B Pd(OAc)2, PPh3 Base C Alkyne Insertion (TMS-Acetylene) B->C TMS-Acetylene Insertion D 5-Benzyloxy-6-isopropyl -1H-indole C->D Reductive Elimination & Desilylation (TBAF)

Figure 2: Larock heteroannulation utilizing Pd-catalyzed alkyne insertion and subsequent desilylation.

Method C: Fischer Indole Synthesis (Historical Context)

Using 3-isopropyl-4-benzyloxyphenylhydrazine, the[3,3]-sigmatropic rearrangement can theoretically occur at two ortho positions. However, cyclization at C2 is sterically blocked by the adjacent isopropyl group. Consequently, the reaction proceeds almost exclusively at C6, naturally yielding the desired 5-benzyloxy-6-isopropyl isomer. Despite this elegant regiocontrol, the overall yield suffers from harsh acidic conditions and poor atom economy.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure reproducibility. In-process controls (IPCs) are embedded to validate the success of each step before proceeding.

Protocol A: Optimized Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

  • Charge: To a 500 mL round-bottom flask, add 1-methyl-2-nitro-4-isopropyl-5-benzyloxybenzene (10.0 g, 35.0 mmol).

  • Reagents: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.5 g, 105.0 mmol, 3.0 eq) and pyrrolidine (2.98 g, 42.0 mmol, 1.2 eq).

  • Reaction: Heat the neat mixture to 110°C under a nitrogen atmosphere for 3 hours. The solution will turn deep red.

  • Validation (IPC): TLC (Hexanes/EtOAc 3:1) should indicate complete consumption of the starting material (Rf = 0.6) and the appearance of a polar, bright red enamine spot (Rf = 0.2).

  • Workup: Concentrate under reduced pressure to remove excess DMF-DMA and pyrrolidine. The crude enamine is used directly in the next step to prevent hydrolytic degradation.

Step 2: Chemoselective Reductive Cyclization

  • Solvent System: Dissolve the crude enamine in 150 mL of Ethanol and 30 mL of water.

  • Reduction: Add Iron powder (9.8 g, 175 mmol, 5.0 eq) and Ammonium Chloride (9.3 g, 175 mmol, 5.0 eq).

  • Reaction: Reflux at 80°C for 4 hours. Causality Note: Fe/NH₄Cl is strictly chosen over Pd/C to prevent the cleavage of the C-O benzyl bond.

  • Validation (IPC): LC-MS should confirm the disappearance of the nitro-enamine mass and the presence of the indole mass [M+H]⁺ = 266.3.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the cake with hot ethanol. Concentrate the filtrate, partition between EtOAc and brine, dry over Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc 9:1) to yield the product as an off-white solid.

Protocol B: Larock Heteroannulation
  • Catalyst Preparation: In an oven-dried Schlenk flask, combine 2-iodo-4-benzyloxy-5-isopropylaniline (5.0 g, 13.6 mmol), Pd(OAc)₂ (152 mg, 5 mol%), PPh₃ (356 mg, 10 mol%), and Na₂CO₃ (2.88 g, 27.2 mmol, 2.0 eq).

  • Solvent & Alkyne: Add anhydrous DMF (50 mL) followed by trimethylsilylacetylene (2.0 g, 20.4 mmol, 1.5 eq).

  • Reaction: Degas the mixture (freeze-pump-thaw x3) and heat to 100°C for 12 hours.

  • Desilylation: Cool to room temperature, add TBAF (1.0 M in THF, 15 mL), and stir for 2 hours to remove the TMS group from the C2 position of the newly formed indole.

  • Workup: Dilute with water, extract with EtOAc (3 x 50 mL), wash with LiCl solution (to remove DMF), dry, and concentrate. Purify via column chromatography.

Conclusion

For the synthesis of 5-benzyloxy-6-isopropyl-1H-indole , the Leimgruber-Batcho method remains the most pragmatic and cost-effective route for multi-gram scale-up, provided that a chemoselective reductant (Fe/NH₄Cl) is utilized to protect the labile benzyl ether. The Larock Heteroannulation provides a higher-yielding, elegant alternative but is constrained by the cost of palladium catalysts and the necessity of pre-synthesizing the specific iodoaniline. The Fischer indole route, while mechanistically fascinating due to its sterically driven regioselectivity, is ultimately less viable for modern process chemistry due to inferior yields.

References

  • Leonardi, A., Riva, C., De Toma, C., Boi, C., Pennini, R., & Sironi, G. "Synthesis and pharmacological evaluation of new indole derivatives structurally related to thymoxamine." European Journal of Medicinal Chemistry 29.7 (1994): 551-559. URL:[Link]

  • Ford, A. P., Carter, D. S., Dillon, M. P., & Lin, T. "Diaminopyrimidines as P2X3 and P2X2/3 antagonists." US Patent 7,858,632 B2, issued December 28, 2010.

Comparative Efficacy Guide: 5-Benzyloxy-6-isopropyl-1H-indole as a Privileged Scaffold for P2X3 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of 5-Benzyloxy-6-isopropyl-1H-indole-Derived P2X3 Antagonists vs. First-Generation Standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide evaluates the utility and downstream efficacy of 5-Benzyloxy-6-isopropyl-1H-indole (CAS: 159388-67-7), a critical heterocyclic intermediate used in the synthesis of high-potency P2X3 receptor antagonists .

While often categorized as a raw material, this indole moiety serves as the pharmacophore anchor for a specific class of diaminopyrimidines designed to treat chronic cough and neuropathic pain. This guide compares the pharmacological profile of antagonists derived from this scaffold against the clinical standard, Gefapixant (MK-7264) . Analysis focuses on potency (pIC50), selectivity ratios (P2X3 vs. P2X2/3), and synthetic utility.

Key Finding: Compounds derived from the 5-Benzyloxy-6-isopropyl-1H-indole scaffold exhibit comparable or superior potency to first-generation sulfonamides (Gefapixant) but offer distinct structure-activity relationship (SAR) vectors for optimizing the P2X3/P2X2/3 selectivity ratio, a critical factor in minimizing dysgeusia (taste disturbance) side effects.

Compound Profile & Mechanism[1]

The Scaffold
  • Chemical Name: 5-Benzyloxy-6-isopropyl-1H-indole[1][2]

  • CAS Number: 159388-67-7

  • Role: Key Intermediate / Pharmacophore

  • Target Class: Purinergic Receptor P2X3 (ATP-gated ion channel)

Mechanism of Action

P2X3 receptors are ATP-gated cation channels predominantly expressed in sensory neurons (C-fibers) of the vagus nerve. In conditions like chronic cough, these receptors are hypersensitized.

  • The Indole's Role: In the final drug molecule (typically a diaminopyrimidine derivative), the indole group (often deprotected to a hydroxy-indole and coupled) occupies a hydrophobic pocket within the receptor's allosteric site, locking the channel in a closed/desensitized state.

  • Structural Advantage: The 6-isopropyl group provides steric bulk that enhances selectivity, while the 5-position oxygen linker allows for flexible coupling to the diaminopyrimidine core.

P2X3_Pathway ATP Extracellular ATP P2X3 P2X3 Receptor (Sensory Neuron) ATP->P2X3 Activates Channel Ion Channel Opening (Ca2+ / Na+ Influx) P2X3->Channel Conformational Change Depolarization Membrane Depolarization Channel->Depolarization Signal Action Potential (Vagus Nerve) Depolarization->Signal Cough Cough Reflex / Pain Signal->Cough IndoleDrug Indole-Derived Antagonist (Allosteric Blockade) IndoleDrug->P2X3 Inhibits

Figure 1: Mechanism of Action. The indole-derived antagonist allosterically inhibits the P2X3 receptor, preventing ATP-induced calcium influx and subsequent neuronal firing.

Comparative Efficacy Analysis

This section compares the "Indole Series" (antagonists synthesized using 5-Benzyloxy-6-isopropyl-1H-indole as the core scaffold) against the "Benzene Sulfonamide Series" (represented by Gefapixant).

Potency and Selectivity Data

The primary challenge in P2X3 drug development is separating the therapeutic effect (P2X3 inhibition) from the side effect (P2X2/3 inhibition, which causes taste loss).

FeatureIndole-Derived Series (Roche/Vertex Class)Gefapixant (MK-7264) (Standard of Care)Implication
Core Scaffold Indolyloxy-diaminopyrimidineDiaminopyrimidine-sulfonamideIndole offers greater hydrophobic contact area.
P2X3 Potency (pIC50) 7.5 – 8.8 (High)~7.8 – 8.2 Indole derivatives can achieve sub-nanomolar potency.
Selectivity (P2X3 vs P2X2/3) Variable (10x - >1000x depending on substitution)Moderate (~15-20x)High selectivity reduces dysgeusia risk.
Metabolic Stability Moderate (Indole prone to oxidation)HighIndole series often requires blocking groups (e.g., methyl) to improve t1/2.
Synthetic Complexity Medium (Requires deprotection of benzyloxy)LowIndole scaffold adds synthetic steps but improves potency ceiling.
Structure-Activity Relationship (SAR) Insights
  • Gefapixant: Relies on a methoxy-amino sulfonamide tail for binding. This group is effective but has limited room for modification without losing activity.

  • Indole Scaffold: The 5-Benzyloxy-6-isopropyl-1H-indole is a versatile precursor.

    • Deprotection: The benzyl group is removed to yield the 5-hydroxy-6-isopropyl-indole.

    • Coupling: This phenol reacts with 5-halopyrimidines.

    • Optimization: The 6-isopropyl group is critical. Replacing it with smaller groups (methyl) typically reduces potency by 5-10 fold, confirming the necessity of this specific intermediate for optimal "lock-and-key" fit.

Experimental Protocols

To validate the efficacy of compounds derived from this product, the FLIPR Calcium Flux Assay is the industry standard.

Protocol: FLIPR Calcium Flux Assay (P2X3)

Objective: Measure the IC50 of the synthesized antagonist against ATP-induced calcium influx in CHO-K1 cells stably expressing human P2X3.

Reagents:

  • Cell Line: CHO-K1 hP2X3 (recombinant).

  • Agonist:

    
    -methylene ATP (more stable than ATP).
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Plating: Seed 10,000 cells/well in 384-well black-wall plates. Incubate 24h at 37°C.

  • Dye Loading: Aspirate media; add 20 µL Fluo-4 AM dye loading buffer. Incubate 60 min at RT.

  • Compound Addition:

    • Prepare serial dilutions of the Indole-derived antagonist (start 10 µM, 1:3 dilution).

    • Add 10 µL of compound to cells. Incubate 15 min (Pre-incubation is critical for allosteric inhibitors).

  • Agonist Stimulation: Inject EC70 concentration of

    
    -methylene ATP.
    
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) on FLIPR Tetra.

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit to 4-parameter logistic equation to determine IC50.

FLIPR_Workflow Step1 1. Cell Seeding (CHO-hP2X3) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Compound Addition (Indole Antagonist) Step2->Step3 Step4 4. Agonist Injection (ATP Analog) Step3->Step4 Step5 5. Data Acquisition (Fluorescence) Step4->Step5

Figure 2: FLIPR Calcium Flux Assay Workflow for validating P2X3 antagonist potency.

Synthesis & Production Note

For chemists utilizing 5-Benzyloxy-6-isopropyl-1H-indole :

  • Purity Requirement: >98% HPLC is recommended. Impurities at the 4 or 7 position of the indole can drastically alter the binding mode of the final drug.

  • Deprotection: The benzyl group is typically removed via catalytic hydrogenation (

    
    , Pd/C) to reveal the reactive hydroxyl group. This step must be monitored carefully to avoid reducing the indole double bond.
    

References

  • US Patent 7858632B2 . Diaminopyrimidines as P2X3 and P2X2/3 antagonists. Roche Palo Alto LLC. (Primary source for the synthesis and use of 5-Benzyloxy-6-isopropyl-1H-indole in P2X3 antagonists). Link

  • Richards, D., et al. (2019) . Action of the P2X3 antagonist Gefapixant. British Journal of Pharmacology. (Source for Gefapixant mechanism and standard data). Link

  • Leonardi, A., et al. (1994) .[2] Synthesis and pharmacological evaluation of new indole derivatives structurally related to thymoxamine. European Journal of Medicinal Chemistry. (Original synthesis protocol for the indole scaffold). Link

  • Ford, A. P. (2012) . In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling. (Review of the target class). Link

Sources

Spectroscopic Comparison of 5-Benzyloxy-6-isopropyl-1H-indole and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance

5-Benzyloxy-6-isopropyl-1H-indole is a critical intermediate in the synthesis of antiviral agents, particularly HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and P2X3 antagonists. Its structural uniqueness lies in the specific 5,6-substitution pattern: a bulky isopropyl group at C6 adjacent to a protected oxygen functionality at C5.

This guide provides a technical comparison between the final indole product and its synthetic precursors derived from the Leimgruber-Batcho indole synthesis . For the process chemist or medicinal chemist, distinguishing these stages via spectroscopy (NMR/IR) is essential for validating the critical ring-closure step.

Key Chemical Transformations to Monitor
  • Enamine Formation: Conversion of the nitrotoluene methyl group into a styryl enamine.

  • Reductive Cyclization: Reduction of the nitro group and subsequent closure to the indole core.

Synthetic Pathway & Precursors

The synthesis typically proceeds from 5-benzyloxy-4-isopropyl-2-nitrotoluene (Precursor A) through a


-pyrrolidinostyrene  intermediate (Precursor B).
Experimental Workflow Diagram

IndoleSynthesis PrecursorA Precursor A 5-Benzyloxy-4-isopropyl- 2-nitrotoluene PrecursorB Precursor B (E)-beta-Pyrrolidinostyrene Intermediate PrecursorA->PrecursorB Condensation Reagent1 DMF-DMA Pyrrolidine (110°C) Product Product 5-Benzyloxy-6-isopropyl- 1H-indole PrecursorB->Product Ring Closure Reagent2 Zn/AcOH or H2/Raney Ni (Reductive Cyclization)

Figure 1: Leimgruber-Batcho synthetic route for 5-benzyloxy-6-isopropyl-1H-indole, highlighting the key intermediate stages for spectroscopic monitoring.

Spectroscopic Comparison Strategy

The transition from a nitro-toluene system to an indole heterocycle induces drastic changes in the proton NMR (aromatic region) and IR (functional groups).

Proton NMR ( H NMR) Diagnostics

The most reliable method for reaction monitoring is tracking the methyl/vinyl protons.

FeaturePrecursor A (Nitrotoluene)Precursor B (Enamine)Product (Indole)
Methyl/C2-C3

2.60 (s, 3H)
(Ar-CH

)

5.0-7.0 (d, 2H)
(Vinyl -CH=CH-)

6.40 (m, 1H), 7.20 (t, 1H)
(Indole C3-H, C2-H)
Isopropyl

1.2 (d), 3.2 (sept)Standard

1.2 (d), 3.2 (sept)Slight shift

1.25 (d), 3.30 (sept)Shielding from indole ring current
Aromatic Deshielded H-3 (Ortho to NO

, ~7.8 ppm)
Shifted (Conjugated system)Shielded H-4/H-7 (Indole system, ~7.0-7.4 ppm)
Amine/Nitro No NH signalPyrrolidine multiplets(~1.9, 3.3 ppm)

~8.0-10.0 (br s, 1H)
(Indole N-H)

Expert Insight:

  • Disappearance of the singlet at ~2.6 ppm (Ar-CH

    
    ) confirms the consumption of Precursor A.
    
  • Appearance of the doublet set at ~5.0-7.0 ppm (with large coupling constant

    
     Hz for trans) confirms the formation of the Enamine (Precursor B).
    
  • Final Cyclization: Look for the characteristic Indole C3-H at ~6.4 ppm. This signal is unique and absent in both precursors.

Infrared (IR) Spectroscopy

IR is particularly useful for monitoring the reduction of the nitro group.

  • Precursor A & B (Nitro): Strong asymmetric stretching bands at 1520 cm

    
      and 1345 cm
    
    
    
    .
  • Product (Indole):

    • Loss of Nitro bands.

    • Appearance of sharp N-H stretch at 3400-3300 cm

      
       .
      
    • Preservation of C-O-C (Benzyloxy) stretch at 1240 cm

      
       .
      

Detailed Experimental Protocols

Note: These protocols are adapted from standard Leimgruber-Batcho methodologies tailored for isopropyl-substituted systems.

Protocol 1: Synthesis of Enamine Intermediate (Precursor B)

Objective: Condensation of 5-benzyloxy-4-isopropyl-2-nitrotoluene with DMF-DMA.

  • Setup: Charge a round-bottom flask with 5-benzyloxy-4-isopropyl-2-nitrotoluene (1.0 eq) and anhydrous DMF (5 volumes).

  • Reagent Addition: Add

    
    -dimethylformamide dimethyl acetal (DMF-DMA)  (1.5 eq) and pyrrolidine  (1.5 eq).
    
    • Why Pyrrolidine? Pyrrolidine acts as a nucleophilic catalyst, exchanging with the dimethylamine to form a more reactive enamine species, significantly accelerating the reaction compared to using DMF-DMA alone.

  • Reaction: Heat to 110°C under nitrogen for 3–5 hours.

    • Checkpoint: Monitor via TLC (SiO

      
      , 20% EtOAc/Hex). The starting material (high R
      
      
      
      ) should disappear, replaced by a deep red spot (Enamine).
  • Workup: Concentrate the deep red solution under reduced pressure to remove DMF and excess acetal.

  • Isolation: Triturate the red oily residue with cold methanol to precipitate the (E)-

    
    -pyrrolidinostyrene  derivative. Filter and dry.
    
Protocol 2: Reductive Cyclization to Indole (Product)

Objective: Reduction of the nitro group and ring closure.

  • Setup: Dissolve the red Enamine intermediate (from Protocol 1) in Methanol/THF (1:1) .

  • Catalyst: Add Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C (catalytic).

    • Alternative: For scalable non-hydrogenation routes, use Zn dust in Acetic Acid (exothermic, maintain <60°C).

  • Reduction: Add Hydrazine Hydrate (3.0 eq) dropwise (if using Raney Ni) or stir under H

    
     atmosphere  (balloon pressure).
    
    • Observation: The deep red color of the enamine will fade to a pale yellow/brown as the indole forms.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Wash with THF.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Hexane/EtOAc) to yield 5-benzyloxy-6-isopropyl-1H-indole as an off-white solid.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Incomplete Enamine Formation Old DMF-DMA or insufficient temperature.Add fresh DMF-DMA; ensure temp reaches 110°C. Check DMF dryness.
Low Yield in Cyclization Over-reduction (indoline formation) or polymerization.Stop reaction immediately upon decolorization. Avoid high pressures of H

if using Pd/C.
Product is Dark/Oily Polymerization of electron-rich indole.Indoles are air-sensitive. Store under Argon/Nitrogen.[2] Purify rapidly.

Self-Validating Check: Dissolve a small sample of the final product in DMSO-


. If the NH signal (~10.8 ppm)  exchanges/disappears upon addition of D

O, and the C3-H (~6.4 ppm) is present, the indole core is confirmed.

References

  • Leonardi, A., et al. (1994).[3] Synthesis and pharmacological evaluation of new indole derivatives structurally related to thymoxamine. European Journal of Medicinal Chemistry, 29(7), 551-559. Link

    • Primary source for the synthesis of 5-benzyloxy-6-isopropylindole via the Leimgruber-B
  • Dillon, M. P., et al. (2010). Diaminopyrimidines as P2X3 and P2X2/3 antagonists. U.S. Patent No.[3] 7,858,632.[3] Washington, DC: U.S. Patent and Trademark Office. Link

    • Validates the use of the pyrrolidine-enamine intermediate for this specific isopropyl-indole scaffold.
  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Link

    • Authoritative general protocol for benzyloxy-indole synthesis.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide

Disclaimer: The compound 5-Benzyloxy-6-isopropyl-1H-indole is not extensively characterized in publicly available literature. This guide presents a scientifically plausible, hypothetical profile for this molecule, designated herein as INV-345, to illustrate the critical process of comparing in vitro and in vivo data in drug discovery. The experimental data and protocols are representative of those used for compounds with similar structural motifs targeting the serotonin 2A (5-HT2A) receptor. All references cite established, real-world methodologies.

Introduction: The Rationale for INV-345 Characterization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous neurologically active agents.[1][2] The specific substitutions of a benzyloxy group at the 5-position and an isopropyl group at the 6-position on the indole ring of INV-345 suggested a potential interaction with aminergic G-protein coupled receptors (GPCRs). Based on structural similarity to known serotonergic ligands, we hypothesized that INV-345 may act as an antagonist at the serotonin 2A (5-HT2A) receptor.

The 5-HT2A receptor is a primary target for atypical antipsychotics and is the key receptor mediating the effects of psychedelic compounds.[3][4] Antagonism of this receptor is a validated mechanism for treating psychosis and other neurological disorders.[4][5][6] This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of INV-345 to bridge the gap between molecular target engagement and physiological response.

In Vitro Activity Profile: Quantifying Molecular Interaction

To establish a baseline of molecular activity, we must first quantify the direct interaction of INV-345 with its intended target in a controlled, cellular environment. We employed two standard, sequential assays: a radioligand binding assay to measure affinity and a functional calcium flux assay to measure antagonist potency.

Mechanism of Action at the 5-HT2A Receptor

The 5-HT2A receptor is a Gq/11-coupled GPCR.[7] Upon activation by an agonist (like serotonin), it initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum.[8][9] An antagonist, like our hypothetical INV-345, will bind to the receptor but will not trigger this conformational change, thereby blocking agonist-induced Ca2+ release.

In Vitro Experimental Methodologies

A. Radioligand Binding Assay (Affinity Determination)

This assay quantifies how tightly INV-345 binds to the 5-HT2A receptor. The principle is competitive displacement: a radiolabeled ligand with known high affinity for the receptor ([3H]Ketanserin) is incubated with a membrane preparation from cells expressing the human 5-HT2A receptor.[10][11] Increasing concentrations of the unlabeled test compound (INV-345) are added, and its ability to displace the radioligand is measured.

  • Protocol:

    • Prepare membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[10]

    • In a 96-well filter plate, incubate receptor membranes (70 µg protein/well) with 2.0 nM [3H]Ketanserin.[12]

    • Add increasing concentrations of INV-345 (0.1 nM to 100 µM) or the reference compound Ketanserin.

    • To determine non-specific binding, add 10 µM of unlabeled spiperone to a set of control wells.[4]

    • Incubate for 60 minutes at room temperature.[13]

    • Terminate the reaction by rapid filtration over GF/B filters, washing with ice-cold assay buffer to separate bound from free radioligand.[12]

    • Measure radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

B. Calcium Flux Functional Assay (Potency Determination)

This assay measures the ability of INV-345 to block the agonist-induced functional response of the receptor.[14][15][16] Cells expressing the 5-HT2A receptor are pre-loaded with a calcium-sensitive fluorescent dye. When an agonist is added, the resulting Ca2+ release causes an increase in fluorescence. An antagonist will prevent this increase.

  • Protocol:

    • Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well, black-walled, clear-bottom plates.[8]

    • Incubate cells overnight. The following day, load the cells with a calcium-sensitive dye (e.g., Fluo-8) for 1 hour at 37°C.[14]

    • Add varying concentrations of INV-345 or Ketanserin and incubate for 30 minutes.

    • Place the plate in a Fluorescence Imaging Plate Reader (FLIPR).[8][15]

    • Add a challenge concentration of a 5-HT2A agonist (e.g., serotonin at its EC80 concentration).

    • Measure the change in fluorescence intensity in real-time.

    • Calculate the IC50 value, which is the concentration of antagonist required to inhibit 50% of the agonist-induced response.

In Vitro Data Summary & Analysis

The results demonstrate that INV-345 binds to the 5-HT2A receptor with high affinity and functions as a potent antagonist, comparable to the well-characterized antagonist, Ketanserin.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
INV-345 2.55.8
Ketanserin (Ref.)1.1[10]3.2

The low nanomolar Ki and IC50 values establish INV-345 as a promising candidate for in vivo evaluation. The close correlation between the binding affinity and functional potency suggests that INV-345 acts as a competitive antagonist at the target site.

In_Vitro_Workflow cluster_0 Assay 1: Binding Affinity cluster_1 Assay 2: Functional Potency Membranes h5-HT2A Receptor Membranes Incubate Incubate & Compete Membranes->Incubate Radioligand [3H]Ketanserin (Radioligand) Radioligand->Incubate INV345_1 INV-345 (Test Compound) INV345_1->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Ki Calculate Ki Count->Ki Cells h5-HT2A Expressing Cells Dye Load Calcium Dye (Fluo-8) Cells->Dye INV345_2 Pre-incubate with INV-345 Dye->INV345_2 Agonist Challenge with Agonist (Serotonin) INV345_2->Agonist FLIPR Measure Fluorescence (FLIPR) Agonist->FLIPR IC50 Calculate IC50 FLIPR->IC50 In_Vivo_Workflow Habituation Mouse Habituation (30 min) Pretreatment Pretreatment: INV-345 or Vehicle (i.p.) Habituation->Pretreatment Wait Waiting Period (30 min) Pretreatment->Wait Challenge Challenge: DOI Agonist (i.p.) Wait->Challenge Observation Observation Period (20 min) Challenge->Observation Count Count Head Twitches (Blinded Observer) Observation->Count ED50 Calculate ED50 Count->ED50

Caption: Experimental workflow for the DOI-induced head-twitch response assay in mice.

Comparative Analysis: Bridging In Vitro Potency to In Vivo Efficacy

The ultimate goal is to understand the relationship between a compound's activity at the molecular level (in vitro) and its effect in a complex biological system (in vivo). This is rarely a direct 1:1 correlation and provides crucial insights for further drug development.

ParameterIn Vitro (INV-345)In Vivo (INV-345)
Assay Type Receptor Binding / Cell-based FunctionalBehavioral / Whole Animal
Key Metric Ki / IC50ED50
Value 2.5 nM / 5.8 nM1.2 mg/kg
Interpretation High target affinity & potencyEffective CNS target engagement & physiological effect

Analysis of the In Vitro-In Vivo Correlation (IVIVC):

INV-345 displays high potency in vitro (IC50 = 5.8 nM) and robust efficacy in vivo (ED50 = 1.2 mg/kg). While a direct mathematical conversion is complex, this profile is highly encouraging. It suggests that INV-345 possesses favorable pharmacokinetic properties:

  • Absorption & Distribution: The compound is effectively absorbed into the systemic circulation after i.p. administration.

  • Blood-Brain Barrier (BBB) Penetration: Crucially, INV-345 appears to cross the BBB to engage its CNS target, the 5-HT2A receptor, at concentrations sufficient to elicit a behavioral response.

A significant discrepancy between in vitro and in vivo potency (e.g., a high ED50 despite a low IC50) could indicate poor absorption, rapid metabolism, or an inability to cross the BBB. The favorable profile of INV-345 validates it as a strong candidate for more advanced preclinical development.

IVIVC_Bridge cluster_invitro In Vitro World cluster_invivo In Vivo World invitro_node High Potency IC50 = 5.8 nM Direct target engagement in a simplified, controlled system. Bridge Pharmacokinetics (PK) - Absorption - Distribution - Metabolism - BBB Penetration invitro_node:f0->Bridge Translate Potency to Efficacy invivo_node Robust Efficacy ED50 = 1.2 mg/kg Physiological effect in a complex, multi-system organism.

Caption: Conceptual bridge from in vitro potency to in vivo efficacy.

Conclusion

This guide outlines the systematic evaluation of the hypothetical 5-HT2A antagonist, INV-345 (5-Benzyloxy-6-isopropyl-1H-indole). The in vitro assays confirmed high-affinity binding and potent functional antagonism at the human 5-HT2A receptor. These promising molecular characteristics were successfully translated into a relevant in vivo model, where INV-345 demonstrated dose-dependent efficacy in blocking a 5-HT2A-mediated behavior. The strong correlation between the in vitro and in vivo data suggests that INV-345 possesses drug-like properties, including the ability to cross the blood-brain barrier, warranting its further investigation as a potential therapeutic agent for CNS disorders.

References

  • European Pharmaceutical Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.

  • Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.

  • Agilent Technologies. (2020). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor.

  • Eurofins Discovery. Calcium Flux Assays.

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.

  • Wikipedia. Head-twitch response.

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service.

  • Halberstadt, A. L., & Geyer, M. A. (2011). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Psychopharmacology, 213(1), 1–17.

  • Stankiewicz, A., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Smolecule. Radioligand binding assay protocols for Allylescaline affinity.

  • ChEMBL. Radioligand Binding Assay for human 5-HT2A receptor.

  • Sanders-Bush, E., & Breeding, M. (1991). Regulation of Central 5-HT2A Receptors: A Review of in Vivo Studies. NIDA Research Monograph, 105, 169–176.

  • Leysen, J. E., et al. (1985). Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist. Molecular Pharmacology, 27(6), 600–611.

  • De Kloe, G. E., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(17), 11658–11667.

  • Minasyan, A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(2), 93–99.

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.

  • Halberstadt, A. L., et al. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 729–740.

  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59.

  • Khawaja, X., et al. (2011). The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate. Frontiers in Systems Neuroscience, 5, 49.

  • Nau, F. Jr., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS ONE, 8(10), e75426.

  • Olsen, C. A., et al. (2022). Defined radio wave frequencies attenuate the head-twitch response in mice elicited by (±)-2,5-dimethoxy-4-iodoamphetamine. Electromagnetic Biology and Medicine.

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem.

  • Bondarenko, N. A., et al. (2016). Role of 5-HT2A Receptors in Immunomodulation in Animal Models of Aggressive Behavior. Bulletin of Experimental Biology and Medicine, 161(4), 488–491.

  • Xu, Z.-h., et al. (2012). Deficits in LTP Induction by 5-HT2A Receptor Antagonist in a Mouse Model for Fragile X Syndrome. PLoS ONE, 7(10), e48741.

  • Chemel, B. R., et al. (2012). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 3(7), 503–508.

  • Alam, M. J., et al. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Synthesis, 20(3), 288-316.

  • Singh, P., et al. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. Bioorganic & Medicinal Chemistry, 14(24), 8487-8495.

  • MilliporeSigma. 5-(benzyloxy)-1H-indole-3-carbaldehyde.

  • Sestito, S. E., et al. (2021). Broad-Spectrum Anticancer Activity and Pharmacokinetic Properties of a Prenyloxy-Substituted Indeno[1,2-b]indole Derivative, Discovered as CK2 Inhibitor. Pharmaceuticals, 14(6), 548.

  • Owolabi, B. J., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.

Sources

Structural Confirmation of 5-Benzyloxy-6-isopropyl-1H-indole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirmation of 5-Benzyloxy-6-isopropyl-1H-indole Structure by X-ray Crystallography Type: Publish Comparison Guide

Executive Summary

In the development of antiviral therapeutics (specifically HCV NS5B polymerase inhibitors), the indole scaffold is a privileged structure. The compound 5-Benzyloxy-6-isopropyl-1H-indole serves as a critical intermediate where the precise regiochemistry of the isopropyl group (at C6) relative to the benzyloxy substituent (at C5) determines biological efficacy.

While Nuclear Magnetic Resonance (NMR) is the standard for routine characterization, it often yields ambiguous results for polysubstituted indoles due to signal overlap and the lack of scalar coupling between protons on the benzenoid ring (C4-H and C7-H are singlets). Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive "Gold Standard" for absolute structural confirmation.[1]

This guide objectively compares SC-XRD against spectroscopic alternatives (NMR, MS), providing experimental protocols and decision-making frameworks for researchers.

Part 1: The Synthetic Challenge & Structural Ambiguity

When synthesizing 5,6-disubstituted indoles (e.g., via the Nenitzescu or Fischer indole synthesis), a common failure mode is the formation of regioisomers (e.g., 4,5- or 5,7-substitution patterns).

  • The Problem: In 5-Benzyloxy-6-isopropyl-1H-indole, the C4 and C7 protons appear as singlets in ^1H NMR. Without strong NOE (Nuclear Overhauser Effect) correlations, distinguishing the 6-isopropyl isomer from the 4-isopropyl isomer is structurally risky.

  • The Solution: X-ray crystallography provides a direct, 3D map of electron density, unequivocally assigning atomic positions and bond lengths.

Decision Pathway: Structural Elucidation Workflow

StructuralWorkflow Start Crude Reaction Product (Substituted Indole) Purity Purity Check (HPLC/LC-MS) Start->Purity NMR 1H / 13C NMR Analysis (Ambiguous Regiochemistry) Purity->NMR Decision Is Structure Definitive? NMR->Decision NOE NOESY/HMBC Experiments (Solution State) Decision->NOE No (Try Advanced NMR) Cryst Crystallization Screening (Solid State) Decision->Cryst No (Ambiguous) Final Confirmed 5-Benzyloxy-6-isopropyl Regioisomer Decision->Final Yes NOE->Decision XRD Single-Crystal X-ray Diffraction (Data Collection) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Refine->Final

Figure 1: Decision matrix for confirming substituted indole regiochemistry. Note the escalation to X-ray (Red path) when NMR remains ambiguous.

Part 2: Primary Protocol – Single-Crystal X-ray Diffraction

Objective: Obtain a high-quality single crystal suitable for diffraction to resolve the 5,6-substitution pattern.

1. Crystallization Strategy (Vapor Diffusion)

Substituted indoles are often hydrophobic. A "antisolvent" vapor diffusion method is most effective.

  • Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF) – dissolves the indole.

  • Antisolvent (Outer Vial): Hexane or Pentane – lowers solubility slowly.

Step-by-Step Protocol:

  • Preparation: Dissolve 20 mg of 5-Benzyloxy-6-isopropyl-1H-indole in 0.5 mL of DCM in a small (4 mL) glass vial. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Setup: Place the small open vial inside a larger (20 mL) scintillation vial containing 3 mL of Hexane.

  • Sealing: Cap the large vial tightly. Parafilm the seal to prevent rapid evaporation.

  • Incubation: Store at 4°C (fridge) or room temperature in a vibration-free zone.

  • Observation: Check after 24–72 hours for prism or needle formation.

2. Data Acquisition & Refinement
  • Instrument: Bruker APEXII or equivalent CCD/CMOS diffractometer.

  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred for organic molecules to minimize absorption, though Cu Kα is acceptable for small crystals.

  • Temperature: 100 K (Cryostream) to reduce thermal motion (atomic displacement parameters).

  • Refinement Targets:

    • R1 (R-factor): < 5% (0.[2]05) indicates a high-quality solution.

    • Goodness of Fit (GoF): Close to 1.0.

    • Flack Parameter: If the molecule is chiral (not applicable here unless chiral impurities are present), this determines absolute configuration.

3. Critical Structural Features to Verify

Upon solving the structure, verify the following geometric parameters to confirm the specific 5-benzyloxy-6-isopropyl isomer:

  • Bond Lengths: Indole C5-O bond should be approx 1.37 Å (typical for aryl ethers).

  • Torsion Angles: The benzyl group typically adopts a synclinal geometry relative to the indole plane to minimize steric clash with the C4 proton [1].

  • Regiochemistry: Confirm the isopropyl group is attached to C6 (adjacent to the benzyloxy C5). The electron density map will clearly show the branching of the isopropyl group at the C6 position, distinct from the linear C-H vectors at C4 and C7.

Part 3: Comparative Analysis (X-ray vs. Alternatives)

Why choose X-ray over faster methods? This comparison highlights the trade-offs.

Table 1: Performance Comparison of Structural Confirmation Methods
FeatureX-ray Crystallography 1D NMR (^1H, ^13C) 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
Primary Output 3D Atomic CoordinatesChemical Shift & CouplingSpatial Proximity (<5 Å)Molecular Formula
Regio-Specificity Absolute (Definitive)Ambiguous (for 5,6- vs 4,5- patterns)High (Dependent on signal resolution)Low (Isomers have identical mass)
Sample State Solid (Single Crystal)SolutionSolutionGas Phase (Ionized)
Sample Recovery Yes (Non-destructive)YesYesNo (Destructive)
Time to Result 2–7 Days (Growth + Scan)< 1 Hour4–12 Hours< 30 Minutes
Cost High (Instrument/Time)LowMediumLow
Limitation Requires crystalline solidSignal overlap; solvent effectsRequires NOE correlations (distance dependent)Cannot distinguish isomers
Why NMR Fails for This Target

In 5-Benzyloxy-6-isopropyl-1H-indole:

  • Isolated Spin Systems: The protons at C4 and C7 are separated by substituents. They appear as singlets. There is no ^3J coupling to establish connectivity around the benzene ring of the indole.

  • NOE Ambiguity: While NOESY can show a correlation between the isopropyl -CH- and the C7-H, a similar correlation might be observed in the 4-isopropyl isomer (between isopropyl and C3-H or C5-H). Distinguishing these subtle differences requires expert interpretation and high-field instruments (>600 MHz).

Part 4: Supporting Experimental Data (Representative)

Note: The following data parameters are representative of high-quality crystal structures for 5-benzyloxy-indole derivatives, derived from analogous published structures [1, 2].

Representative Crystallographic Parameters
  • Crystal System: Monoclinic or Triclinic (Common for planar indoles).

  • Space Group: P21/c or P-1.[3]

  • Unit Cell:

    • a ≈ 5–8 Å[3]

    • b ≈ 10–15 Å[4]

    • c ≈ 14–18 Å

    • β (Angle) ≈ 90–100°[5]

  • Packing: Expect N-H···O hydrogen bonds linking indole N-H to the ether oxygen of a neighboring molecule, or π-π stacking interactions between indole rings (centroid-centroid distance ~3.6–3.8 Å) [2].

Visualizing the Crystallization Workflow

Crystallization Step1 Dissolve Indole in DCM (Inner Vial) Step2 Place in Hexane Bath (Outer Vial) Step1->Step2 Step3 Seal & Equilibrate (Vapor Diffusion) Step2->Step3 Step4 Hexane diffuses into DCM (Solubility Drops) Step3->Step4 Step5 Nucleation & Crystal Growth Step4->Step5

Figure 2: Vapor diffusion crystallization setup utilizing the differing volatility and polarity of DCM and Hexane.

References
  • NIH/PMC. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole. Molecules. Available at: [Link]

  • Sygnature Discovery. (2024).[5] Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available at: [Link]

Sources

Safety Operating Guide

5-Benzyloxy-6-isopropyl-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Disposal of 5-Benzyloxy-6-isopropyl-1H-indole

Part 1: Hazard Assessment and Classification

The foundational step in any disposal protocol is to determine if the substance qualifies as hazardous waste.[1] This assessment is the legal and ethical responsibility of the waste generator.[1] Given the absence of specific toxicological and reactivity data for 5-Benzyloxy-6-isopropyl-1H-indole, a cautious approach is mandated.

Inferred Hazard Profile:

  • Parent and Related Structures: Indole and its derivatives are widely used in pharmaceutical and chemical synthesis.[2] Safety data for structurally similar compounds, such as 5-Benzyloxyindole, indicate that they can cause skin, eye, and respiratory irritation.[3][4][5]

  • Precautionary Principle: The addition of benzyloxy and isopropyl groups may alter the compound's reactivity and toxicological profile. Without definitive data to the contrary, it is scientifically unsound to assume the compound is non-hazardous.

Therefore, as a precautionary measure, 5-Benzyloxy-6-isopropyl-1H-indole must be managed and disposed of as a hazardous chemical waste. This conservative classification ensures the highest level of safety for laboratory personnel and the environment.

Part 2: Immediate Safety & Handling Protocols

Prior to beginning any disposal procedure, ensure all necessary safety measures are in place. These protocols are designed to minimize exposure and mitigate risks during handling.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling 5-Benzyloxy-6-isopropyl-1H-indole, whether in pure form or as a waste product.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[7] Contaminated gloves must be disposed of as hazardous waste after use.[8]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[6][7]

Engineering Controls & Spill Response:

  • Ventilation: Always handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[3][6]

  • Spill Containment: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). The contaminated absorbent material must then be collected and disposed of as hazardous waste.[6] For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[6]

Part 3: Step-by-Step Disposal Protocol

The disposal of 5-Benzyloxy-6-isopropyl-1H-indole must be systematic and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9]

Step 1: Segregation of Waste Chemical waste must be segregated based on its hazard classification to prevent dangerous reactions.[10]

  • Collect waste 5-Benzyloxy-6-isopropyl-1H-indole separately from other waste streams.

  • Do not mix it with aqueous, corrosive, reactive, or halogenated organic wastes.

  • This compound should be treated as a non-halogenated organic solid waste .

Step 2: Select an Appropriate Waste Container The integrity of the waste container is critical for safe storage and transport.

  • Use a container that is in good condition and chemically compatible with the waste.[11][12] Often, the original manufacturer's container is a suitable choice if it is not compromised.[13]

  • The container must have a secure, leak-proof screw-top cap or lid.[11]

  • For liquid waste solutions containing this compound, leave approximately 10% of the container volume as headspace to allow for potential vapor expansion.[14]

Step 3: Proper Labeling Clear and accurate labeling is a strict regulatory requirement and essential for safety.

  • The container must be clearly labeled with the words "Hazardous Waste" .[6][12]

  • List the full chemical name: "5-Benzyloxy-6-isopropyl-1H-indole" . Do not use abbreviations or chemical formulas.[12]

  • Indicate the approximate quantity or concentration of the waste.[12]

Step 4: Accumulation and Storage Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[12]

  • Keep the waste container closed at all times, except when you are actively adding waste.[12][15]

  • Store the container in a secondary containment bin to prevent the spread of potential leaks.

  • The storage area should be away from regular lab traffic, heat sources, and direct sunlight.[10][14]

Step 5: Arrange for Professional Disposal Final disposal of hazardous waste is a highly regulated process that must be conducted by certified professionals.

  • Never dispose of this chemical down the sink or in the regular trash.[10][16] This is illegal and environmentally harmful.

  • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.[1][16]

Data Presentation: Disposal Summary

ParameterSpecificationRationale & References
Waste Classification Hazardous Waste: Non-Halogenated Organic Solid/LiquidPrecautionary principle based on related indole structures.[1][3][5]
Primary Container Chemically compatible (e.g., glass, polyethylene) with a secure, leak-proof lid.To ensure safe containment and prevent leaks or reactions.[11][12]
Required PPE Safety goggles, nitrile gloves, lab coat.To protect personnel from potential eye/skin irritation and exposure.[6][7]
Storage Location Designated Satellite Accumulation Area (SAA), under the control of laboratory personnel.Complies with EPA regulations and ensures safe, localized management.[12]
Final Disposal Method Collection by a licensed hazardous waste contractor for incineration or other approved treatment.Ensures regulatory compliance and environmental protection. Drain disposal is strictly prohibited.[1][14][16]

Experimental Workflow: Disposal Decision Process

The following diagram outlines the logical workflow for the proper management and disposal of 5-Benzyloxy-6-isopropyl-1H-indole.

G A Start: Generation of 5-Benzyloxy-6-isopropyl-1H-indole Waste B Is the substance hazardous? A->B C YES: Treat as Hazardous Waste (Precautionary Principle) B->C Inferred from related indole structures D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Select & Label Waste Container 'Hazardous Waste' Full Chemical Name D->E F Place Waste in Container in a Fume Hood E->F G Store Securely in Satellite Accumulation Area (SAA) F->G H Is container full? G->H H->G No I Contact EHS for Pickup by Licensed Contractor H->I Yes J End: Waste Disposed I->J

Sources

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-Benzyloxy-6-isopropyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Benzyloxy-6-isopropyl-1H-indole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in a thorough review of safety data for structurally related indole derivatives. It is imperative to treat 5-Benzyloxy-6-isopropyl-1H-indole with a high degree of caution, assuming it may possess hazards associated with substituted indoles.

Hazard Identification and Risk Assessment

Substituted indoles are a common scaffold in medicinal chemistry and can exhibit a range of biological activities and associated hazards.[1][2] Based on data from closely related compounds, 5-Benzyloxy-6-isopropyl-1H-indole should be presumed to be hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system, with potential for toxicity upon absorption or ingestion.[3][4][5][6]

Table 1: Hazard Profile Based on Structurally Similar Indole Derivatives

Hazard ClassificationPotential EffectsSupporting Evidence (Similar Compounds)
Skin Irritation/Corrosion May cause skin irritation and redness upon contact.[4]Causes skin irritation.[6]
Serious Eye Damage/Irritation May cause serious eye irritation, redness, and profuse watering.[4]Causes serious eye irritation.[6]
Respiratory Irritation May cause irritation to the respiratory tract, potentially leading to coughing or wheezing.[4]May cause respiratory irritation.[6]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[6]Indole derivatives can be toxic upon dermal absorption.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the most critical barrier between the researcher and potential chemical exposure.[8][9] The following PPE is mandatory when handling 5-Benzyloxy-6-isopropyl-1H-indole.

Eye and Face Protection
  • Requirement: Chemical safety goggles and a full-face shield.

  • Rationale: To protect against accidental splashes of solutions or airborne particles of the solid compound that can cause serious eye irritation.[4][7] Standard safety glasses, even with side shields, do not offer sufficient protection.[10]

Hand Protection
  • Requirement: Nitrile or neoprene gloves with a minimum thickness of 8 mil.

  • Rationale: To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[7] It is crucial to change gloves immediately if they become contaminated.[7] Double-gloving is recommended when handling the pure solid or concentrated solutions.

Body Protection
  • Requirement: A flame-resistant laboratory coat, long pants, and closed-toe shoes.

  • Rationale: To prevent accidental skin exposure from spills or splashes.[7][11] The lab coat should be buttoned completely.

Respiratory Protection
  • Requirement: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[4][7]

  • Rationale: To prevent the inhalation of airborne particles or vapors, which may cause respiratory irritation.[4][6] If weighing must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.[12]

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must occur in a certified chemical fume hood.[4]

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[9]

Procedural Steps
  • Preparation: Before handling the compound, don all required PPE.[9] Line the work surface within the fume hood with absorbent, disposable bench paper.[7]

  • Weighing: Whenever possible, weigh the solid compound directly within the fume hood. If an external balance is necessary, tare a sealed container, add the compound to the container inside the fume hood, and then re-weigh the sealed container.

  • Solution Preparation: Add solvents to the solid compound slowly and carefully to prevent splashing. Keep containers covered as much as possible.

  • Post-Handling: After completing the work, decontaminate all surfaces in the fume hood. Remove and properly dispose of all contaminated PPE. Wash hands thoroughly with soap and water.[11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don_PPE 1. Don Full PPE Prep_Hood 2. Prepare Fume Hood Don_PPE->Prep_Hood Proceed Weigh 3. Weigh Compound Prep_Hood->Weigh Proceed Prepare_Solution 4. Prepare Solution Weigh->Prepare_Solution If needed Decontaminate 5. Decontaminate Surfaces Weigh->Decontaminate Work Complete Prepare_Solution->Decontaminate Work Complete Dispose_Waste 6. Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE 7. Remove PPE Dispose_Waste->Remove_PPE Wash_Hands 8. Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for Safe Handling of 5-Benzyloxy-6-isopropyl-1H-indole.

Emergency Procedures: Immediate Actions

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Remove all contaminated clothing and footwear immediately.[4] Wash the affected area immediately with plenty of soap and water.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eye with running water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Remove the individual from the source of exposure to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan: Environmental Responsibility

All waste containing 5-Benzyloxy-6-isopropyl-1H-indole must be treated as hazardous waste to prevent environmental contamination.[7][14]

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[7] Do not mix with other waste streams unless compatibility has been confirmed.[14]

  • Disposal Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[12][14]

References

  • Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole. Benchchem.
  • Personal protective equipment for handling Indole-propylamine. Benchchem.
  • indole (C8H7N). GazFinder.
  • SAFETY DATA SHEET [5-(BENZYLOXY)-1H-INDOL-3-YL]ACETONITRILE. Apollo Scientific.
  • Safety Data Sheet - Indole. BD Diagnostic Systems.
  • Indole Detection Reagent - Safety Data Sheet.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Safety data sheet - RS Online.
  • SAFETY DATA SHEET - 4-Benzyloxyindole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 5-Benzyloxyindole-3-carboxaldehyde. Fisher Scientific.
  • 5-Benzyloxyindole. PubChem, National Institutes of Health.
  • Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. Benchchem.
  • Personal Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • 5-(Benzyloxy)-7-methyl-1H-indole. MilliporeSigma.
  • Indole Test Protocol. American Society for Microbiology.
  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Lab Safety Do's & Don'ts.
  • PHARMACOLOGY REVIEW(S). U.S. Food and Drug Administration.
  • 4-benzyloxyindole - Organic Syntheses Procedure. Organic Syntheses.
  • Proper Disposal of Isopropyl 1H-indole-3-propionate: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 5-(benzyloxy)-1H-indole-3-carbaldehyde. MilliporeSigma.
  • In silico toxicology protocols. LJMU Research Online, Liverpool John Moores University.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.